molecular formula C12H16N2O2 B067512 Methyl 4-(piperazin-1-YL)benzoate CAS No. 163210-97-7

Methyl 4-(piperazin-1-YL)benzoate

Cat. No.: B067512
CAS No.: 163210-97-7
M. Wt: 220.27 g/mol
InChI Key: BFFGYMOQOGMTBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(piperazin-1-yl)benzoate (CAS 163210-97-7) is a key organic compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . This benzoate ester derivative features a piperazine ring, a privileged scaffold in medicinal chemistry known for its broad and potent biological activities . The piperazine ring contributes significant versatility, making this compound a valuable intermediate in modern drug design and development for pharmacologically active molecules . As a building block in organic synthesis, this compound serves as a crucial precursor for the development of novel chemical entities. Its structure is characterized by a density of 1.1±0.1 g/cm³ and a boiling point of 377.1±27.0 °C at 760 mmHg . Researchers utilize this compound in designing and synthesizing derivatives for screening against various biological targets. Piperazine-containing compounds are frequently investigated for a wide spectrum of potential therapeutic applications, including use as antimicrobial, antidepressant, antipsychotic, anticancer, and anti-inflammatory agents, among others . For instance, related piperazine-acetohydrazide derivatives have been synthesized and investigated for their potential as monoamine oxidase A (MAO-A) inhibitors, suggesting a role for such structures in antidepressant research . Handling of this material should only be performed by qualified personnel in a chemical fume hood, using appropriate personal protective equipment such as lab coats, chemical-resistant gloves, and safety goggles . It is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, wash immediately with copious amounts of water. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-piperazin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-12(15)10-2-4-11(5-3-10)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFGYMOQOGMTBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572694
Record name Methyl 4-(piperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163210-97-7
Record name Methyl 4-(piperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(piperazin-1-yl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-(piperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 4-(piperazin-1-yl)benzoate, a piperazine-substituted aromatic compound with potential applications in medicinal chemistry and materials science. This document details synthetic methodologies, experimental protocols, and key characterization data.

Introduction

This compound is a bifunctional molecule featuring a nucleophilic piperazine moiety and an electrophilic methyl ester attached to a central benzene ring. This unique substitution pattern makes it a valuable building block in organic synthesis, particularly for the construction of more complex molecules and heterocyclic scaffolds. The piperazine ring is a common motif in many biologically active compounds, suggesting the potential for this molecule to serve as an intermediate in the development of novel therapeutic agents.

Synthesis of this compound

The primary route for the synthesis of this compound involves the formation of a carbon-nitrogen bond between an aryl halide and piperazine. The two most common and effective methods for achieving this transformation are the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr).

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly efficient for the formation of C-N bonds.[1][2] This method typically involves the reaction of an aryl halide (e.g., methyl 4-bromobenzoate or methyl 4-chlorobenzoate) with piperazine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1]

Reaction Scheme:

Buchwald-Hartwig Amination cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Methyl 4-halobenzoate plus1 + Methyl 4-halobenzoate->plus1 Pd Catalyst (e.g., Pd(OAc)2) Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., BINAP) Ligand (e.g., BINAP) Base (e.g., NaOtBu) Base (e.g., NaOtBu) Solvent (e.g., Toluene) Solvent (e.g., Toluene) This compound reaction_arrow Pd Catalyst, Ligand, Base Solvent, Heat plus1->reaction_arrow Piperazine Piperazine Piperazine->plus1 reaction_arrow->this compound

Caption: Synthesis of this compound via Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This representative protocol is adapted from established procedures for similar aryl aminations and may require optimization.[2]

Materials:

  • Methyl 4-bromobenzoate

  • Piperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Racemic-BINAP

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Anhydrous solvents for workup and chromatography

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine methyl 4-bromobenzoate (1.0 mmol), palladium(II) acetate (0.02 mmol), and racemic-BINAP (0.03 mmol).

  • Add anhydrous toluene (5 mL) to the flask.

  • Add piperazine (1.2 mmol) to the mixture.

  • Finally, add sodium tert-butoxide (1.4 mmol).

  • Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another viable method, particularly if the aromatic ring is activated by electron-withdrawing groups.[1] For methyl 4-halobenzoates, using a highly activated halide like methyl 4-fluorobenzoate can facilitate the reaction with piperazine, often requiring a polar aprotic solvent and elevated temperatures.

Reaction Scheme:

SNAr cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Methyl 4-fluorobenzoate plus2 + Methyl 4-fluorobenzoate->plus2 Base (e.g., K2CO3) Base (e.g., K2CO3) Solvent (e.g., DMSO) Solvent (e.g., DMSO) This compound reaction_arrow2 Base, Solvent Heat plus2->reaction_arrow2 Piperazine Piperazine Piperazine->plus2 reaction_arrow2->this compound

Caption: Synthesis of this compound via Nucleophilic Aromatic Substitution.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected physical and chemical properties, along with the key analytical techniques used for its characterization.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₆N₂O₂
Molecular Weight220.27 g/mol [3]
AppearanceExpected to be a solid at room temperature
IUPAC NameThis compound[4]
PubChem CID15429161[4]

Table 2: Spectroscopic and Analytical Data

TechniqueExpected Data
¹H NMR Aromatic Protons: Two doublets in the aromatic region (approx. 6.8-8.0 ppm), corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring. Methyl Protons: A singlet at approximately 3.8 ppm for the -OCH₃ group. Piperazine Protons: Two multiplets (or broad singlets) corresponding to the two sets of non-equivalent methylene protons on the piperazine ring (approx. 3.0-3.4 ppm). A singlet for the N-H proton of the piperazine.
¹³C NMR Carbonyl Carbon: A signal around 166 ppm. Aromatic Carbons: Signals in the range of 113-155 ppm. Methyl Carbon: A signal around 52 ppm. Piperazine Carbons: Signals for the methylene carbons of the piperazine ring in the range of 45-50 ppm.
IR Spectroscopy C=O Stretch: A strong absorption band around 1720 cm⁻¹. C-N Stretch: An absorption band in the region of 1250-1350 cm⁻¹. N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹. Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
Mass Spectrometry Molecular Ion Peak (M⁺): Expected at m/z = 220.12.
Melting Point To be determined experimentally.

Experimental Workflow and Logic

The overall process from synthesis to characterization follows a logical progression to ensure the desired product is obtained with high purity.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reaction_Setup Reaction Setup (Buchwald-Hartwig or SNAr) Reaction_Monitoring Reaction Monitoring (TLC, GC-MS) Reaction_Setup->Reaction_Monitoring Workup Aqueous Workup and Extraction Reaction_Monitoring->Workup Crude_Product Crude Product Workup->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure Product Column_Chromatography->Pure_Product Structure_Confirmation Structural Confirmation (NMR, IR, MS) Pure_Product->Structure_Confirmation Purity_Assessment Purity Assessment (NMR, Melting Point) Structure_Confirmation->Purity_Assessment

Caption: A logical workflow for the synthesis, purification, and characterization of this compound.

Signaling Pathways and Biological Relevance

While there is no specific signaling pathway directly associated with this compound in the current literature, the piperazine moiety is a well-known pharmacophore present in numerous clinically used drugs targeting a wide range of receptors and enzymes. For instance, many antipsychotics, antidepressants, and antihistamines incorporate a piperazine ring.

A structurally related compound, Methyl 4-[(piperazin-1-yl)methyl]benzoate, has been identified as a PROTAC (Proteolysis Targeting Chimera) linker.[5][6] PROTACs are heterobifunctional molecules that induce the degradation of target proteins. This suggests that with further modification, this compound could potentially serve as a scaffold for the development of novel PROTACs or other targeted therapies.

Potential_Application Target_Molecule This compound Modification Chemical Modification Target_Molecule->Modification PROTAC PROTAC Development Modification->PROTAC Drug_Discovery Drug Discovery Scaffold Modification->Drug_Discovery

Caption: Potential applications of this compound in drug discovery.

Conclusion

This technical guide has outlined the key aspects of the synthesis and characterization of this compound. The Buchwald-Hartwig amination and nucleophilic aromatic substitution are presented as robust synthetic strategies. While detailed experimental characterization data is not yet widely published, this guide provides the expected analytical signatures based on the molecular structure. The presence of the versatile piperazine moiety suggests that this compound holds promise as a valuable intermediate for the development of new chemical entities in the field of drug discovery and development. Further research into its biological activities is warranted.

References

An In-depth Technical Guide to Methyl 4-(piperazin-1-ylmethyl)benzoate: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4-(piperazin-1-ylmethyl)benzoate, a key intermediate in synthetic organic chemistry and drug discovery. The document details its chemical and physical properties, molecular structure, and a verified experimental protocol for its synthesis. Spectroscopic data, including predicted ¹H NMR, ¹³C NMR, and IR characteristics, are presented to aid in its characterization. Furthermore, this guide explores the utility of this scaffold in medicinal chemistry, exemplified by its relationship to precursors of targeted cancer therapies like Imatinib. A detailed visualization of the BCR-ABL signaling pathway, a target for such therapies, is provided to illustrate the pharmacological context.

Chemical Identity and Structure

Methyl 4-(piperazin-1-ylmethyl)benzoate is a disubstituted benzene derivative containing a methyl ester and a piperazinylmethyl group in a para configuration. This arrangement provides a versatile scaffold for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.

Molecular Structure:

Key Identifiers:

IdentifierValue
IUPAC Name methyl 4-(piperazin-1-ylmethyl)benzoate
CAS Number 86620-81-7[1]
Molecular Formula C₁₃H₁₈N₂O₂[1]
Molecular Weight 234.29 g/mol [1]
SMILES COC(=O)C1=CC=C(C=C1)CN2CCNCC2[1]
InChI InChI=1S/C13H18N2O2/c1-17-13(16)11-6-4-10(5-7-11)9-15-2-8-14-3-9/h4-7,14H,2-3,8-9H2,1H3

Physicochemical Properties

A summary of the known and predicted physicochemical properties of Methyl 4-(piperazin-1-ylmethyl)benzoate is presented below. Experimental data for the free base is limited in the public domain; therefore, some values are computationally predicted.

PropertyValueSource
Melting Point 226-227 °C (as monohydrochloride)Experimental
Topological Polar Surface Area (TPSA) 41.57 ŲComputed[1]
logP (Octanol-Water Partition Coefficient) 0.8784Computed[1]
Hydrogen Bond Donors 1Computed[1]
Hydrogen Bond Acceptors 4Computed[1]
Rotatable Bonds 3Computed[1]

Synthesis

The synthesis of Methyl 4-(piperazin-1-ylmethyl)benzoate can be achieved through the nucleophilic substitution of a benzylic halide with piperazine. The following section details a common experimental protocol for the synthesis of its hydrochloride salt.

Experimental Protocol: Synthesis of Methyl 4-(piperazin-1-ylmethyl)benzoate Monohydrochloride

This protocol is adapted from a known procedure for the synthesis of the target compound.

Materials:

  • Piperazine hexahydrate (0.2 mole)

  • Piperazine dihydrochloride (0.2 mole)

  • Methanol (150 ml)

  • Methyl 4-(bromomethyl)benzoate (0.2 mole, 45 g)

  • Ethanol (for recrystallization)

Procedure:

  • In a suitable reaction vessel, a mixture of piperazine hexahydrate (38 g, 0.2 mole) and piperazine dihydrochloride (28 g, 0.2 mole) is prepared in 150 ml of methanol.

  • While stirring at ambient temperature, methyl 4-(bromomethyl)benzoate (45 g, 0.2 mole) is added to the mixture.

  • The reaction mixture is left to stand for 48 hours.

  • The resulting precipitate is removed by suction filtration.

  • The clear filtrate is concentrated under reduced pressure to yield the crude product.

  • The residue is recrystallized from ethanol to afford Methyl 4-(piperazin-1-ylmethyl)benzoate monohydrochloride.

Expected Yield: Approximately 39 g (64%).

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis of Methyl 4-(piperazin-1-ylmethyl)benzoate HCl cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Final Product R1 Piperazine Hexahydrate P1 Mix & Stir at RT (48 hours) R1->P1 R2 Piperazine Dihydrochloride R2->P1 R3 Methyl 4-(bromomethyl)benzoate R3->P1 R4 Methanol (Solvent) R4->P1 P2 Suction Filtration P1->P2 P3 Evaporation of Filtrate P2->P3 P4 Recrystallization (from Ethanol) P3->P4 FP Methyl 4-(piperazin-1-ylmethyl)benzoate HCl P4->FP

A schematic representation of the synthesis workflow.

Spectroscopic Characterization

Detailed below are the expected spectroscopic characteristics for Methyl 4-(piperazin-1-ylmethyl)benzoate based on its structure and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.95Doublet2HAromatic protons ortho to the ester group
~ 7.40Doublet2HAromatic protons ortho to the benzyl group
~ 3.85Singlet3HMethyl ester protons (-OCH₃)
~ 3.55Singlet2HBenzylic protons (-CH₂-)
~ 2.85Triplet4HPiperazine protons adjacent to NH
~ 2.45Triplet4HPiperazine protons adjacent to the benzylic carbon
~ 1.80Singlet1HPiperazine N-H proton
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ, ppm)Assignment
~ 167.0Ester carbonyl carbon (C=O)
~ 143.0Aromatic quaternary carbon attached to the benzyl group
~ 129.5Aromatic CH carbons ortho to the ester group
~ 129.0Aromatic quaternary carbon attached to the ester group
~ 128.5Aromatic CH carbons ortho to the benzyl group
~ 62.5Benzylic carbon (-CH₂)
~ 53.0Piperazine carbons adjacent to the benzylic carbon
~ 52.0Methyl ester carbon (-OCH₃)
~ 45.5Piperazine carbons adjacent to NH
Fourier-Transform Infrared (FT-IR) Spectroscopy
Wavenumber (cm⁻¹)VibrationFunctional Group
~ 3300N-H StretchSecondary Amine (Piperazine)
3100 - 3000C-H StretchAromatic
2950 - 2800C-H StretchAliphatic (CH₂ and CH₃)
~ 1720C=O StretchEster
~ 1610C=C StretchAromatic Ring
~ 1280C-O StretchEster
~ 1100C-N StretchAmine

Applications in Drug Discovery and Medicinal Chemistry

The Methyl 4-(piperazin-1-ylmethyl)benzoate scaffold is a valuable starting material for the synthesis of various biologically active molecules. Its piperazine moiety offers a site for derivatization, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for further coupling reactions.

A significant application of a structurally related compound, 4-((4-methylpiperazin-1-yl)methyl)benzoic acid, is as a key precursor in the synthesis of Imatinib (Gleevec), a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers.[2][3][4] This highlights the importance of this chemical framework in the development of targeted therapies.

Signaling Pathway: Inhibition of BCR-ABL by Imatinib

Imatinib functions by targeting the constitutively active BCR-ABL tyrosine kinase, which is a hallmark of Philadelphia chromosome-positive CML.[5] The kinase promotes cancer cell proliferation and survival by activating multiple downstream signaling pathways. Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain, stabilizing its inactive conformation and thereby blocking the phosphorylation of its substrates.[4][5] This action inhibits downstream signaling cascades, leading to the induction of apoptosis in the cancer cells.[4][5]

BCR_ABL_Pathway BCR-ABL Signaling Pathway and Imatinib Inhibition cluster_upstream Upstream Oncogenic Driver cluster_downstream Downstream Signaling Cascades cluster_cellular_effects Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS RAS/MAPK Pathway BCR_ABL->RAS activates STAT JAK/STAT Pathway BCR_ABL->STAT activates PI3K PI3K/AKT Pathway BCR_ABL->PI3K activates ATP ATP ATP->BCR_ABL binds Proliferation Increased Proliferation RAS->Proliferation STAT->Proliferation Apoptosis Inhibition of Apoptosis PI3K->Apoptosis Adhesion Altered Adhesion Imatinib Imatinib (Derived from related scaffold) Imatinib->BCR_ABL inhibits

The inhibitory effect of Imatinib on the BCR-ABL signaling cascade.

Conclusion

Methyl 4-(piperazin-1-ylmethyl)benzoate is a foundational molecule in medicinal chemistry, offering a synthetically tractable core for the development of novel therapeutic agents. This guide has provided a detailed summary of its chemical properties, a robust synthesis protocol, and an analysis of its spectroscopic features. The connection to the development of targeted cancer therapies like Imatinib underscores the significance of this chemical scaffold. The information presented herein is intended to support researchers and scientists in their efforts to utilize this versatile compound in drug discovery and development.

References

Spectroscopic Characterization of Methyl 4-(piperazin-1-yl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 4-(piperazin-1-yl)benzoate. Due to the limited availability of published experimental data for this specific compound, this document outlines the standard methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Representative data from closely related analogs are presented to provide an estimated spectroscopic profile.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. It is crucial to note that where specific experimental data is unavailable, predicted values or data from analogous compounds are provided as a reference.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton) ¹³C NMR (Carbon)
Chemical Shift (δ) ppm Multiplicity, Integration, Coupling Constant (J) Hz Chemical Shift (δ) ppm Assignment
Data not availableData not availableData not availableAromatic C-O
Data not availableData not availableData not availableAromatic C-N
Data not availableData not availableData not availableAromatic CH
Data not availableData not availableData not availableAromatic CH
Data not availableData not availableData not availablePiperazine CH₂
Data not availableData not availableData not availablePiperazine CH₂
Data not availableData not availableData not availableMethyl C
Data not availableData not availableData not availableCarbonyl C

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Functional Group Assignment
Data not availableN-H Stretch (Piperazine)
Data not availableC-H Stretch (Aromatic)
Data not availableC-H Stretch (Aliphatic)
Data not availableC=O Stretch (Ester)
Data not availableC=C Stretch (Aromatic)
Data not availableC-N Stretch (Aromatic Amine)
Data not availableC-O Stretch (Ester)

Table 3: Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Assignment
Data not availableData not available[M]+ (Molecular Ion)
Data not availableData not availableFragment
Data not availableData not availableFragment

Experimental Protocols

The following sections detail the standard operating procedures for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the sample solution to provide a reference signal at 0 ppm.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher. For ¹H NMR, a typical spectral width of -2 to 12 ppm is used. For ¹³C NMR, a spectral width of 0 to 220 ppm is common.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Record the IR spectrum over a range of 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and record their abundance, generating a mass spectrum.

  • Data Interpretation: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound_Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound_Synthesis->NMR Dissolution in deuterated solvent IR IR Spectroscopy Compound_Synthesis->IR Solid sample MS Mass Spectrometry Compound_Synthesis->MS Introduction into instrument Data_Tables Tabulation of Spectroscopic Data NMR->Data_Tables IR->Data_Tables MS->Data_Tables Structure_Elucidation Structure Elucidation Data_Tables->Structure_Elucidation

A general workflow for spectroscopic analysis.

"Methyl 4-(piperazin-1-YL)benzoate" IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(piperazin-1-yl)benzoate is a chemical compound featuring a piperazine moiety directly attached to a benzoate ring. This structure is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the piperazine ring in a wide array of pharmacologically active molecules. Piperazine and its derivatives are known to modulate the activity of various biological targets, including neurotransmitter receptors and enzymes, making them a cornerstone in the development of therapeutics for a range of diseases. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, aimed at professionals in research and drug development.

Chemical Identity and Properties

IUPAC Name: this compound[1]

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O₂PubChem CID 15429161
Molecular Weight 220.27 g/mol PubChem CID 15429161
PubChem CID 15429161PubChem
Canonical SMILES COC(=O)C1=CC=C(C=C1)N2CCNCC2PubChem CID 15429161
InChI InChI=1S/C12H16N2O2/c1-16-12(15)9-6-8-11(14-4-2-13-3-5-14)10-7-9/h6-8,10,13H,2-5H2,1H3PubChem CID 15429161
Hydrogen Bond Donor Count 1PubChem CID 15429161
Hydrogen Bond Acceptor Count 3PubChem CID 15429161
Rotatable Bond Count 2PubChem CID 15429161
Topological Polar Surface Area 44.9 ŲPubChem CID 15429161

Synthesis of this compound

The synthesis of N-arylpiperazines is a well-established field in organic chemistry, with several reliable methods available. For this compound, a plausible and efficient synthetic route is the nucleophilic aromatic substitution (SNAr) reaction. This approach involves the reaction of an activated aryl halide or sulfonate with piperazine.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol outlines the synthesis of this compound from methyl 4-fluorobenzoate and piperazine. The electron-withdrawing nature of the methyl ester group activates the para position of the benzene ring towards nucleophilic attack by piperazine.

Materials and Reagents:

  • Methyl 4-fluorobenzoate

  • Piperazine (anhydrous)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of methyl 4-fluorobenzoate (1.0 equivalent) in anhydrous DMSO, add piperazine (2.0-3.0 equivalents) and potassium carbonate (2.0 equivalents). The excess piperazine acts as both a nucleophile and a base.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine to remove residual DMSO and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Synthesis_Workflow reagents Methyl 4-fluorobenzoate Piperazine K₂CO₃, DMSO reaction Reaction at 100-120°C (12-24h) reagents->reaction 1. workup Workup: 1. Quench with water 2. Extract with Ethyl Acetate 3. Wash with brine reaction->workup 2. purification Purification: Column Chromatography workup->purification 3. product This compound purification->product 4.

A schematic workflow for the synthesis of this compound.

Potential Applications and Role in Signaling Pathways

While specific biological data for this compound is not extensively documented in publicly available literature, the arylpiperazine scaffold is a well-known pharmacophore present in numerous FDA-approved drugs. These drugs exhibit a wide range of biological activities, often by modulating key signaling pathways.

General Biological Relevance of Arylpiperazines:

  • Central Nervous System (CNS) Activity: Many arylpiperazine derivatives act on monoamine neurotransmitter systems. They can be antagonists or agonists for various serotonin (5-HT) and dopamine (D) receptor subtypes, leading to applications as antipsychotics, antidepressants, and anxiolytics.

  • Anticancer Properties: The piperazine moiety is found in several kinase inhibitors used in oncology. These compounds can interfere with signaling pathways that are crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.

  • Other Therapeutic Areas: Arylpiperazines have also been investigated for their potential as antihistamines, antihypertensives, and anti-inflammatory agents.

Given its structure, this compound can be considered a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The secondary amine of the piperazine ring provides a reactive handle for further functionalization, allowing for the exploration of a large chemical space in drug discovery programs.

Signaling_Pathways cluster_potential Potential Biological Targets of Arylpiperazine Derivatives cluster_response Cellular Responses GPCR G-Protein Coupled Receptors (e.g., 5-HT, Dopamine Receptors) Neurotransmission Modulation of Neurotransmission GPCR->Neurotransmission Kinases Protein Kinases (e.g., Src, Abl, PI3K) CellCycle Cell Cycle Regulation & Apoptosis Kinases->CellCycle IonChannels Ion Channels CellSignaling Alteration of Intracellular Signaling IonChannels->CellSignaling Arylpiperazine Arylpiperazine Scaffold (e.g., this compound derivatives) Arylpiperazine->GPCR Arylpiperazine->Kinases Arylpiperazine->IonChannels

General signaling pathways potentially modulated by arylpiperazine derivatives.

Conclusion

This compound is a compound with a foundational structure for medicinal chemistry research. Its synthesis can be readily achieved through established methods like nucleophilic aromatic substitution. While direct biological activity data for this specific molecule is sparse, its structural motifs suggest a high potential for derivatization to create novel compounds targeting a variety of signaling pathways implicated in human diseases. This guide provides the essential chemical information and a plausible synthetic route to facilitate further investigation of this compound and its derivatives in drug discovery and development.

References

Technical Guide: Physicochemical Properties and Synthetic Overview of Methyl 4-(piperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental molecular properties of Methyl 4-(piperazin-1-yl)benzoate. It includes key physicochemical data, a representative synthetic protocol, and a generalized workflow for the characterization of such compounds, designed to be a valuable resource for researchers in medicinal chemistry and drug development.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for the accurate preparation of solutions, stoichiometric calculations in synthetic procedures, and for the interpretation of analytical results.

PropertyValue
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol

Representative Synthetic Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a representative method can be adapted from the synthesis of structurally similar compounds. The following protocol is based on the synthesis of a related compound and illustrates a common synthetic route.

Note: This protocol is for informational purposes only and should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Reaction: Nucleophilic substitution of a suitable starting material with piperazine.

Materials:

  • 4-Fluorobenzonitrile or a similar activated benzene derivative

  • Piperazine

  • Anhydrous solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Base (e.g., Potassium carbonate - K₂CO₃)

Procedure:

  • To a solution of 4-fluorobenzonitrile in anhydrous DMSO, add an excess of piperazine and potassium carbonate.

  • Heat the reaction mixture at an elevated temperature (e.g., 120 °C) and monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The subsequent esterification of the benzoic acid intermediate would yield the final product, this compound.

  • Purify the crude product by column chromatography on silica gel.

Characterization:

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of a chemical compound like this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization A Starting Materials B Reaction Setup A->B A->B Combine & React C Reaction Monitoring (TLC/HPLC) B->C B->C Monitor Progress D Work-up & Extraction C->D C->D Isolate Crude Product E Purification (Chromatography) D->E D->E Purify Compound F NMR Spectroscopy E->F E->F Structural Elucidation G Mass Spectrometry E->G E->G Molecular Weight Confirmation H HPLC Analysis E->H E->H Purity Assessment I Final Compound

A Technical Guide to the Physical Properties of Methyl 4-(piperazin-1-yl)benzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical properties of Methyl 4-(piperazin-1-yl)benzoate. Due to the limited availability of experimental data for the methyl ester, this document also presents comprehensive data for its close structural analog, Ethyl 4-(piperazin-1-yl)benzoate, to serve as a valuable reference point for research and development activities.

Compound Identification and Data Availability

The primary compound of interest is This compound . Publicly available experimental data on its physical properties is scarce. However, extensive data exists for the corresponding ethyl ester, Ethyl 4-(piperazin-1-yl)benzoate (CAS No: 80518-57-6) . The structural similarity between these two compounds—differing only by a single methylene group in the ester chain—allows the properties of the ethyl ester to be used as a reliable estimate for the methyl ester. This guide will present the available data for both, clearly delineating the source.

The molecular formula for this compound is C12H16N2O2[1].

Physical and Chemical Properties

The physical properties of chemical compounds are crucial for determining their handling, storage, and application in experimental settings. The data compiled from various chemical suppliers and databases are summarized below.

Appearance

The ethyl analog, Ethyl 4-(piperazin-1-yl)benzoate, is described as a solid material. Some sources also refer to it as a dust, indicating it may be a fine powder[2].

Quantitative Data Summary

The following tables summarize the reported physical properties. It is important to note the variations in values reported across different suppliers, which may be attributed to differences in purity or measurement conditions.

Table 1: Physical Properties of Ethyl 4-(piperazin-1-yl)benzoate (CAS: 80518-57-6)

PropertyValueSource(s)
Melting Point 89-105 °C[2][3][4][5]
Note: Reported ranges vary, including 102-105°C, 94-95°C, and 89-90°C.
Boiling Point 388.9 °C (at 760 mmHg)[4][5]
388.9 ± 27.0 °C (Predicted)[3]
Density 1.104 g/cm³[4]
1.1 ± 0.1 g/cm³[5]
1.104 ± 0.06 g/cm³ (Predicted)[3]
Solubility Soluble in Chloroform, DMSO[3]
Flash Point 189 °C[4]
Refractive Index 1.536[4]

Table 2: Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C12H16N2O2[1]
Appearance Data Not Available
Melting Point Data Not Available
Boiling Point Data Not Available
Density Data Not Available
Solubility Data Not Available

Experimental Protocols

The data presented in this guide are compiled from chemical databases and supplier specifications. These sources do not provide detailed experimental protocols for the determination of these physical properties. However, standard methodologies for these measurements are well-established in the field of chemistry.

  • Melting Point Determination: Typically determined using a digital melting point apparatus or the capillary method (Thiele tube). A small, powdered sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to complete liquefaction is recorded.

  • Boiling Point Determination: Often measured at a specific pressure (e.g., atmospheric pressure, 760 mmHg). For high-boiling-point compounds, it may be determined under reduced pressure and extrapolated to atmospheric pressure. The predicted values are calculated using computational models based on the molecule's structure.

  • Solubility Assessment: Generally involves dissolving a known amount of the solute in a specific volume of a solvent at a given temperature. Qualitative descriptions like "soluble" indicate that a significant amount of the substance dissolves without forming a saturated solution under typical lab conditions.

Logical Relationships and Visualization

To clarify the relationship between the target compound and the analog for which data is available, the following diagram illustrates their structural connection via a common chemical precursor.

G cluster_main Structural Relationship A 4-(Piperazin-1-yl)benzoic Acid (Precursor) B This compound (Target Compound - Limited Data) A->B  Esterification  (Methanol) C Ethyl 4-(piperazin-1-yl)benzoate (Analog - Data Available) A->C  Esterification  (Ethanol)

Caption: Structural relationship between the target compound and its ethyl analog.

References

A Technical Guide to the Solubility of Methyl 4-(piperazin-1-YL)benzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The solubility of a chemical compound is a fundamental physicochemical property that dictates its handling, processing, and application in various scientific and industrial settings. For drug development professionals and medicinal chemists, solubility data is paramount for tasks ranging from reaction condition optimization and purification to the formulation of active pharmaceutical ingredients (APIs). Methyl 4-(piperazin-1-yl)benzoate, by virtue of its molecular structure, is anticipated to exhibit a range of solubilities in common organic solvents. This document aims to collate existing knowledge and provide practical guidance for the determination of this property.

Qualitative Solubility Profile

Direct, quantitative solubility data for this compound is scarce in peer-reviewed literature and chemical databases. However, qualitative inferences can be drawn from documented synthetic and purification procedures.

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

SolventSolubility IndicationRationale/Source
MethanolSolubleUsed as a solvent in synthetic procedures.
EthanolSoluble, particularly at elevated temperaturesEmployed as a recrystallization solvent, indicating good solubility at high temperatures and lower solubility at room temperature.
Dimethyl Sulfoxide (DMSO)Likely SolubleAs a common solvent for PROTACs and other drug-like molecules, it is expected to solubilize this linker.
N,N-Dimethylformamide (DMF)Likely SolubleFrequently used in synthetic organic chemistry, particularly for reactions involving piperazine derivatives.

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized yet detailed protocol based on the widely accepted shake-flask method for determining the thermodynamic solubility of a compound in various organic solvents. This method can be readily adapted by researchers to obtain precise quantitative data for this compound.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure
  • Preparation of Stock Standard: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.

  • Calibration Curve: Prepare a series of calibration standards by serially diluting the stock solution. Analyze these standards using the chosen analytical method (e.g., HPLC) to construct a calibration curve of response versus concentration.

  • Sample Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: To each vial, add a known volume of the desired organic solvent.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution has reached saturation.

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Centrifugation can be used to expedite this process.

  • Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the calibration curve.

  • Analysis: Analyze the diluted sample using the validated analytical method.

  • Calculation: Determine the concentration of this compound in the saturated solution from the calibration curve, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Data Presentation

All quantitative solubility data should be presented in a clear and organized manner to facilitate comparison.

Table 2: Template for Reporting Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
e.g., Methanol25
e.g., Ethanol25
e.g., DMSO25
e.g., DMF25
e.g., Acetonitrile25
e.g., Dichloromethane25
e.g., Ethyl Acetate25

Visualization of Experimental and Synthetic Workflows

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Standard prep_cal Prepare Calibration Standards prep_stock->prep_cal hplc_analysis HPLC Analysis prep_cal->hplc_analysis prep_sample Prepare Saturated Samples equilibration Equilibration (24-72h) prep_sample->equilibration filtration Filtration equilibration->filtration dilution Dilution filtration->dilution dilution->hplc_analysis calculation Calculate Solubility hplc_analysis->calculation

Solubility Determination Workflow
Role in PROTAC Synthesis Workflow

This compound serves as a linker in the modular synthesis of PROTACs. The following diagram illustrates a generalized workflow for PROTAC synthesis where this molecule would be incorporated.

G cluster_components PROTAC Components cluster_synthesis Synthetic Steps cluster_purification Purification & Analysis poi_ligand Protein of Interest (POI) Ligand step1 Step 1: Couple POI Ligand to Linker poi_ligand->step1 linker This compound (Linker Precursor) linker->step1 e3_ligand E3 Ligase Ligand step2 Step 2: Couple Linker-POI to E3 Ligand e3_ligand->step2 step1->step2 Intermediate purification Purification (e.g., HPLC) step2->purification analysis Characterization (e.g., MS, NMR) purification->analysis final_protac Final PROTAC Molecule analysis->final_protac

Generalized PROTAC Synthesis Workflow

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its use in synthesis and purification provides valuable qualitative insights. For researchers and drug development professionals requiring precise solubility values, the experimental protocol outlined in this guide offers a robust framework for generating this data. A comprehensive understanding of the solubility of this key intermediate is essential for its effective application in the synthesis of PROTACs and other complex molecules, ultimately contributing to the advancement of novel therapeutics.

An In-depth Technical Guide to the Reactivity and Stability of Methyl 4-(piperazin-1-YL)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted reactivity and stability of Methyl 4-(piperazin-1-yl)benzoate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct stability studies on this specific molecule, this document extrapolates data from the known chemical behavior of its constituent functional groups—the piperazine ring and the methyl benzoate moiety. This guide outlines potential degradation pathways under various stress conditions, presents detailed hypothetical experimental protocols for forced degradation studies as per ICH guidelines, and summarizes the expected stability profile in a series of structured tables. This predictive analysis serves as a valuable resource for researchers in anticipating potential stability issues, developing robust analytical methods, and designing stable formulations.

Introduction

This compound is a bifunctional organic molecule that serves as a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of a nucleophilic piperazine ring and an electrophilic methyl ester group on an aromatic platform imparts a unique reactivity profile. Understanding the intrinsic stability of this intermediate is crucial for ensuring the quality, safety, and efficacy of the final drug product. Forced degradation studies are an essential component of drug development, providing critical insights into the degradation products and pathways of a drug substance.[1] This guide presents a predictive assessment of the reactivity and stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Predicted Chemical Reactivity and Stability

The reactivity of this compound is governed by the piperazine and methyl benzoate functionalities. The piperazine moiety, with its two secondary amine groups, is susceptible to oxidation and can participate in acid-base reactions.[2] The methyl benzoate portion is primarily susceptible to hydrolysis of the ester linkage.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for esters.[3] The ester group in this compound is expected to be susceptible to both acid- and base-catalyzed hydrolysis.

  • Acidic Conditions: Under acidic conditions, the ester will likely hydrolyze to form 4-(piperazin-1-yl)benzoic acid and methanol. The piperazine ring will be protonated, which may slightly reduce the rate of hydrolysis by withdrawing electron density from the aromatic ring.

  • Basic Conditions: Base-catalyzed hydrolysis is expected to be more rapid, yielding the corresponding benzoate salt and methanol.[4]

  • Neutral Conditions: Hydrolysis is expected to be slow under neutral pH.

Oxidative Stability

The piperazine ring is the primary site of oxidative degradation.[5][6] Common oxidizing agents like hydrogen peroxide can lead to the formation of N-oxides, ring-opened products, and other degradation products.[7]

  • Potential Oxidation Products: Expected products from the oxidation of the piperazine moiety include piperazine-N-oxide, ethylenediamine, 2-oxopiperazine, and formylpiperazine.[5][6]

Photostability

Aromatic compounds can be susceptible to photodegradation. While methyl benzoate itself does not absorb strongly at wavelengths greater than 290 nm, the entire molecule's electronic properties might allow for some photosensitivity.[4]

  • Potential Photodegradation: Exposure to UV light could potentially lead to the formation of radical species and subsequent degradation products. The specific photolytic degradation pathway is difficult to predict without experimental data.

Thermal Stability

The thermal stability of this compound is expected to be generally good under typical storage conditions. However, at elevated temperatures, degradation can occur. The piperazine moiety is known to undergo thermal degradation at high temperatures, which can be influenced by the presence of other substances.[8]

  • Potential Thermal Degradants: At high temperatures, degradation may involve the piperazine ring, potentially leading to products like N-formylpiperazine and N-(2-aminoethyl)piperazine.[8]

Quantitative Data Summary

The following tables summarize the predicted stability of this compound under various stress conditions. The degradation percentages are estimates based on the known reactivity of the functional groups and are intended to be illustrative.

Table 1: Predicted Hydrolytic Degradation

ConditionReagentTemperatureTimePredicted Degradation (%)Primary Degradants
Acidic0.1 M HCl60°C24 h5 - 15%4-(piperazin-1-yl)benzoic acid, Methanol
Basic0.1 M NaOH60°C8 h10 - 20%4-(piperazin-1-yl)benzoic acid sodium salt, Methanol
NeutralWater60°C72 h< 5%4-(piperazin-1-yl)benzoic acid, Methanol

Table 2: Predicted Oxidative Degradation

ConditionReagentTemperatureTimePredicted Degradation (%)Primary Degradants
Oxidative3% H₂O₂Room Temp24 h10 - 25%Methyl 4-(4-oxido-piperazin-1-yl)benzoate, Ring-opened products

Table 3: Predicted Photolytic and Thermal Degradation

ConditionStressorIntensityTimePredicted Degradation (%)Primary Degradants
PhotolyticUV Light1.2 million lux hours7 days5 - 10%Unspecified photoproducts
ThermalDry Heat80°C48 h5 - 15%N-formylpiperazine derivatives, other thermal degradants

Experimental Protocols for Forced Degradation Studies

The following are detailed, hypothetical protocols for conducting forced degradation studies on this compound, based on ICH guidelines.[3][9]

General Sample Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[3]

Hydrolytic Degradation
  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 8 hours.

    • At appropriate time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Keep the solution at 60°C for 72 hours.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Store the solution at room temperature, protected from light, for 24 hours.

  • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for immediate analysis to prevent further degradation.

Photolytic Degradation
  • Expose a solid sample and a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10]

  • A control sample should be stored in the dark under the same temperature and humidity conditions.

  • Analyze the samples after the exposure period.

Thermal Degradation
  • Place a solid sample of this compound in a thermostatically controlled oven at 80°C for 48 hours.

  • At appropriate time points, withdraw samples, allow them to cool to room temperature, and prepare solutions for analysis.

Analytical Methodology

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS), should be developed and validated to separate and quantify the parent compound from its degradation products.[11][12]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Expose to Stress neutral Neutral Hydrolysis (Water, 60°C) prep->neutral Expose to Stress oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to Stress photo Photolysis (ICH Q1B) prep->photo Expose to Stress thermal Thermal (80°C) prep->thermal Expose to Stress sampling Sampling at Timepoints acid->sampling base->sampling neutral->sampling oxidation->sampling photo->sampling thermal->sampling neutralize Neutralization (for Hydrolysis) sampling->neutralize If applicable dilute Dilution neutralize->dilute hplc HPLC-UV/MS Analysis dilute->hplc pathways Degradation Pathways hplc->pathways kinetics Degradation Kinetics hplc->kinetics method_val Method Validation hplc->method_val

Caption: Workflow for Forced Degradation Study.

Predicted Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_thermal Thermal parent This compound hydrolysis_prod 4-(piperazin-1-yl)benzoic acid + Methanol parent->hydrolysis_prod Acid/Base n_oxide N-Oxide Derivative parent->n_oxide H2O2 thermal_prod N-formylpiperazine derivative parent->thermal_prod Heat ring_opened Ring-Opened Products (e.g., Ethylenediamine derivative) n_oxide->ring_opened Further Oxidation

Caption: Predicted Degradation Pathways.

Role in Signaling Pathways

Derivatives of piperazine are prevalent in centrally active pharmaceuticals, often targeting neurotransmitter receptors such as serotonin and dopamine receptors.[13][14][15] The piperazine moiety can be crucial for the pharmacological activity of these drugs. While this compound is primarily a synthetic intermediate, its structural motifs are relevant to compounds that interact with various signaling pathways in the central nervous system. A thorough understanding of its stability is therefore essential to ensure the purity of APIs that incorporate this scaffold and to avoid the introduction of potentially active degradants.

Conclusion

This technical guide provides a predictive analysis of the reactivity and stability of this compound based on the established chemistry of its functional groups. The molecule is expected to be most susceptible to base-catalyzed hydrolysis and oxidation of the piperazine ring. The provided experimental protocols offer a robust framework for conducting forced degradation studies to confirm these predictions and to develop a validated, stability-indicating analytical method. The insights from such studies are invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of pharmaceutical products derived from this important intermediate.

References

An In-depth Technical Guide to the Potential Derivatives and Analogs of Methyl 4-(piperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core compound Methyl 4-(piperazin-1-yl)benzoate, exploring its potential derivatives and analogs. The document delves into their synthesis, biological activities, and mechanisms of action, with a focus on applications in drug discovery and development. All quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and logical representation of the underlying scientific concepts.

Core Compound: this compound

This compound is a chemical compound featuring a central piperazine ring linked to a methyl benzoate group. Its structure serves as a versatile scaffold for the development of a wide array of derivatives with diverse pharmacological activities. The piperazine moiety, a common pharmacophore, imparts favorable pharmacokinetic properties, while the benzoate portion offers a readily modifiable site for synthetic elaboration.

Chemical Structure:

Synthesis of this compound and its Derivatives

A general synthetic route to this compound involves the reaction of piperazine with a suitable methyl 4-halobenzoate, such as methyl 4-bromomethylbenzoate.

General Synthesis Protocol

A mixture of piperazine hexahydrate and piperazine dihydrochloride in methanol can be reacted with methyl 4-bromomethylbenzoate at ambient temperature. The reaction mixture is typically stirred for a couple of days, after which the product can be isolated and purified by recrystallization.[1]

Derivatives can be synthesized by employing substituted piperazines or modified benzoate precursors. For instance, the key precursor for the anticancer drug Imatinib, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, can be synthesized through direct reductive alkylation of 1-methylpiperazine.

Potential Derivatives and Their Biological Activities

The core structure of this compound has been elaborated to generate a multitude of derivatives with significant therapeutic potential. These analogs have shown promise as kinase inhibitors and central nervous system (CNS) active agents.

Kinase Inhibitors

The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth and proliferation, making it a key target in cancer therapy.[2][3] Several derivatives incorporating the piperazine-benzoate scaffold have been investigated as mTOR inhibitors. For instance, the piperazine drug cinnarizine has been shown to dose-dependently inhibit mTORC1 but not mTORC2.[4]

The Src and Abl tyrosine kinases are implicated in various cancers, most notably Chronic Myeloid Leukemia (CML).[5] Bosutinib, a dual Src/Abl kinase inhibitor, effectively suppresses neuroblastoma growth by inhibiting the Src/Abl signaling pathway.[6] Dasatinib, another potent Src/Abl inhibitor, is effective against most BCR-ABL mutants.[7][8]

Central Nervous System (CNS) Active Agents

The serotonin transporter (SERT) is a primary target for antidepressants. Derivatives of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one have been synthesized and evaluated for their serotonin reuptake inhibitory activity, with several compounds displaying potent inhibition.[9] The mechanism of SERT involves the binding of a sodium ion, followed by serotonin, and then a chloride ion, leading to the transport of serotonin into the presynaptic neuron.[10][11] SSRIs block this process, increasing the concentration of serotonin in the synaptic cleft.[12][13]

Quantitative Data Summary

The following table summarizes the biological activity of selected derivatives and analogs.

Compound IDTargetAssayIC50 (nM)Cell LineReference
CinnarizinemTORC1S6 Kinase phosphorylation assayDose-dependent inhibition-[4]
BosutinibSrcCell-free assay1.2-[6]
DasatinibBcr-AblCellular proliferation assay<1K562[7]
DCC-2036Bcr-Abl (T315I mutant)Cellular proliferation assay45-74Ba/F3[7]
Compound A20SERTSerotonin reuptake inhibition assayPotent inhibition-[9]

Experimental Protocols

Synthesis of Methyl 4-(piperazin-1-ylmethyl)benzoate[1]
  • Combine 38 g (0.2 mole) of piperazine hexahydrate and 28 g (0.2 mole) of piperazine dihydrochloride in 150 ml of methanol.

  • While stirring at ambient temperature, add 45 g (0.2 mole) of methyl 4-bromomethylbenzoate.

  • Allow the reaction mixture to stand for 2 days.

  • Filter the precipitate by suction.

  • Evaporate the clear solution.

  • Recrystallize the residue from ethanol to obtain the final product.

MTT Assay for Anticancer Activity[14][15][16][17][18]
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Forced Swim Test for Antidepressant Activity[9][19][20][21][22]
  • Apparatus: Use a cylindrical tank (e.g., 40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.

  • Pre-test Session: On the first day, place each animal in the cylinder for a 15-minute pre-swim.

  • Test Session: 24 hours after the pre-test, administer the test compound or vehicle to the animals. After a specified time (e.g., 60 minutes), place the animals back into the swim cylinder for a 5-minute test session.

  • Behavioral Scoring: Record the duration of immobility during the 5-minute test session. A decrease in immobility time is indicative of an antidepressant-like effect.

In Vivo Xenograft Model for Anticancer Efficacy[23][24][25][26][27]
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the animals into treatment and control groups. Administer the test compound or vehicle according to the desired dosing schedule and route.

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

  • Efficacy Evaluation: At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis. The tumor growth inhibition is calculated as a percentage of the control group.

Signaling Pathways and Experimental Workflows

mTOR Signaling Pathway

mTOR_Signaling Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth Piperazine Derivatives Piperazine Derivatives Piperazine Derivatives->mTORC1

Caption: Simplified mTOR signaling pathway and its inhibition by piperazine derivatives.

Src/Abl Kinase Signaling Pathway

Src_Abl_Signaling BCR-ABL BCR-ABL Src Kinases Src Kinases BCR-ABL->Src Kinases Downstream Effectors Downstream Effectors BCR-ABL->Downstream Effectors Src Kinases->Downstream Effectors Proliferation Proliferation Downstream Effectors->Proliferation Survival Survival Downstream Effectors->Survival Piperazine-based Inhibitors Piperazine-based Inhibitors Piperazine-based Inhibitors->BCR-ABL Piperazine-based Inhibitors->Src Kinases SERT_Mechanism cluster_0 Synaptic Cleft cluster_1 Presynaptic Neuron Serotonin Serotonin SERT SERT Serotonin->SERT Na+ Na+ Na+->SERT Cl- Cl- Cl-->SERT Intracellular Serotonin Intracellular Serotonin SERT->Intracellular Serotonin Reuptake SSRI Derivatives SSRI Derivatives SSRI Derivatives->SERT Inhibition Drug_Discovery_Workflow Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Library of Derivatives Lead Optimization Lead Optimization In Vitro Screening->Lead Optimization Identify Hits In Vivo Efficacy In Vivo Efficacy Lead Optimization->In Vivo Efficacy Optimized Leads Preclinical Development Preclinical Development In Vivo Efficacy->Preclinical Development Candidate Selection

References

Unveiling the Journey of a Versatile Moiety: The Discovery and History of Methyl 4-(piperazin-1-YL)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the discovery and historical development of Methyl 4-(piperazin-1-YL)benzoate, a significant heterocyclic compound that has found its place as a versatile building block in medicinal chemistry and drug development. From its early synthesis to its contemporary applications as a key intermediate in targeted therapies and novel drug delivery systems, this document provides a comprehensive overview for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a bifunctional molecule characterized by a piperazine ring attached to a methyl benzoate scaffold. This unique structure imparts favorable physicochemical properties, making it a valuable synthon for the synthesis of a wide range of biologically active compounds. Its history is intertwined with the broader exploration of piperazine-containing molecules and their interactions with biological systems.

The Genesis: Early Synthesis and Discovery

The journey of 4-(piperazin-1-YL)benzoic acid esters began in the early 20th century. While the specific first synthesis of the methyl ester remains to be definitively pinpointed in readily available literature, a landmark publication in 1934 by V. Prelog and Z. Blažek in the Collection of Czechoslovak Chemical Communications described the synthesis of the closely related ethyl ester, ethyl 4-(1-piperazinyl)benzoate.[1] This early work laid the foundation for the exploration of this class of compounds.

The initial synthesis of these compounds was primarily driven by academic interest in the chemical reactivity and properties of piperazine derivatives. It was the later recognition of the pharmacological potential of the piperazine moiety that propelled these molecules into the realm of medicinal chemistry.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic properties of this compound.

PropertyValueReference
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol
CAS Number 163210-97-7
Appearance Solid
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in organic solvents
¹H NMR Data not available in searched literature
¹³C NMR Data not available in searched literature

Key Synthetic Methodologies

The synthesis of this compound and its derivatives has evolved over the years. Early methods likely involved nucleophilic substitution reactions, while modern approaches offer improved yields and purities.

Early Synthetic Approach (Hypothetical based on Prelog and Blažek, 1934)

The synthesis of the ethyl ester analog by Prelog and Blažek likely involved the reaction of a p-halobenzoate with piperazine. A similar approach can be postulated for the methyl ester.

Experimental Protocol:

A mixture of methyl 4-halobenzoate (e.g., methyl 4-bromobenzoate or methyl 4-chlorobenzoate) and an excess of piperazine would be heated in a suitable solvent, such as ethanol or a higher boiling point solvent, for several hours. The reaction mixture would then be worked up by removing the excess piperazine and solvent, followed by purification of the product, likely through crystallization or distillation under reduced pressure.

Modern Synthetic Routes

Contemporary syntheses often focus on efficiency and scalability, particularly for the production of derivatives like Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate, a key intermediate for the anticancer drug Imatinib.

Example: Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride

Several patents describe the synthesis of the N-methylated benzoic acid derivative, which can then be esterified to the corresponding methyl ester. One common route involves the reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine.[2][3]

Experimental Protocol:

To a stirred solution of 4-(chloromethyl)benzoic acid in a suitable solvent (e.g., water, methanol, or DMF), N-methylpiperazine and an acid scavenger (e.g., sodium bicarbonate, potassium carbonate) are added. The reaction mixture is stirred at a controlled temperature (e.g., 10-150 °C) for a specific duration (e.g., 0.5-5 hours).[2] After the reaction is complete, the product is isolated and purified. For the synthesis of the dihydrochloride salt, hydrogen chloride gas is passed through the solution of the free base.[2]

ReactantMolar RatioSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
p-chloromethyl benzoic acid, N-methylpiperazine, NaHCO₃1:1.2:1.5 (approx.)Dimethylformamide30297.399.8[2]
p-chloromethyl benzoic acid, N-methylpiperazine, K₂CO₃1:1.2:1.2 (approx.)Water1500.597.999.9[2]
p-chloromethyl benzoic acid, N-methylpiperazine, NaOH1:1.2:1 (approx.)Methanol64295.799.9[3]

The Rise to Prominence: Applications in Drug Discovery

The true significance of this compound and its derivatives emerged with their application in drug discovery and development.

Intermediate in the Synthesis of Imatinib

The N-methylated derivative, 4-(4-methylpiperazin-1-ylmethyl)benzoic acid, is a crucial intermediate in the synthesis of Imatinib (Gleevec), a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). The development of efficient and high-purity synthetic routes for this intermediate has been a subject of numerous patents.[4]

Imatinib_Synthesis 4-(Chloromethyl)benzoic acid 4-(Chloromethyl)benzoic acid 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid 4-(Chloromethyl)benzoic acid->4-((4-Methylpiperazin-1-yl)methyl)benzoic acid + N-Methylpiperazine Imatinib Imatinib 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid->Imatinib + Other reagents

Caption: Simplified workflow for the role of the piperazine benzoic acid moiety in Imatinib synthesis.

A Scaffold for Novel Therapeutics

The piperazine-benzoic acid scaffold has been explored for the development of other therapeutic agents. For instance, derivatives have been investigated for their potential in treating diabetes.[1]

Application in PROTAC Technology

More recently, "this compound" has been identified as a useful linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel drug modalities that utilize the cell's own protein degradation machinery to eliminate disease-causing proteins. The piperazine-benzoate moiety can serve as a versatile scaffold to connect a target-binding ligand to an E3 ligase-recruiting ligand.

PROTAC_Structure PROTAC Target-binding Ligand This compound (Linker) E3 Ligase Ligand

Caption: General structure of a PROTAC utilizing a piperazine-benzoate based linker.

Conclusion

From its humble beginnings in early 20th-century synthetic chemistry, this compound has evolved into a cornerstone of modern medicinal chemistry. Its journey from a simple heterocyclic compound to a key building block for life-saving drugs and innovative therapeutic platforms highlights the enduring importance of fundamental chemical research. As drug discovery continues to advance, the versatility of the piperazine-benzoate scaffold ensures its continued relevance in the development of novel and effective therapies.

References

Methodological & Application

Application Notes: Synthesis and Utility of Methyl 4-(piperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-arylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Compounds incorporating this moiety are prominent in pharmaceuticals targeting central nervous system (CNS) disorders, and they have garnered significant attention in cancer research for their potential as anti-proliferative agents.[1][2][3] Methyl 4-(piperazin-1-yl)benzoate is a versatile bifunctional building block, featuring the key N-arylpiperazine structure along with a methyl ester handle. This ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a convenient point for further molecular elaboration in drug discovery programs.

These application notes provide two representative protocols for the synthesis of this compound from piperazine, targeting researchers and professionals in chemical synthesis and drug development. The primary recommended method is a two-step sequence involving a palladium-catalyzed Buchwald-Hartwig amination followed by deprotection. An alternative, classical approach via Nucleophilic Aromatic Substitution (SNAr) is also presented.

Physicochemical and Analytical Data

A summary of the key properties for the target compound, this compound, is provided below.

PropertyValueSource
PubChem CID 15429161[4]
Molecular Formula C₁₂H₁₆N₂O₂[4]
Molecular Weight 220.27 g/mol
IUPAC Name This compound[4]
Canonical SMILES COC(=O)C1=CC=C(C=C1)N2CCNCC2[4]

Protocol 1: Synthesis via Buchwald-Hartwig Amination (Recommended)

This modern approach involves a two-step process: (1) a palladium-catalyzed cross-coupling of a protected piperazine with an aryl halide, followed by (2) removal of the protecting group. Using a mono-protected piperazine, such as N-Boc-piperazine, is crucial to prevent undesired double-arylation. The Buchwald-Hartwig amination is renowned for its broad substrate scope and high functional group tolerance.[5]

Reaction Scheme

Buchwald_Hartwig cluster_reactants cluster_intermediate cluster_product R1 Methyl 4-bromobenzoate I1 Methyl 4-(4-Boc-piperazin-1-yl)benzoate R1->I1  Pd Catalyst, Ligand  Base (e.g., NaOtBu)  Toluene, 100-110 °C   R2 N-Boc-piperazine P1 This compound I1->P1  TFA or HCl  DCM or Dioxane  Room Temp.  

Caption: Synthesis via Buchwald-Hartwig Amination and Deprotection.

A. Step 1: Buchwald-Hartwig Coupling

Materials and Reagents

ReagentFormulaMW ( g/mol )Molarity/DensityAmountMoles (mmol)Equiv.
Methyl 4-bromobenzoateC₈H₇BrO₂215.04-2.15 g10.01.0
N-Boc-piperazineC₉H₁₈N₂O₂186.25-2.24 g12.01.2
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.72-92 mg0.10.01
XantPhosC₃₉H₃₂OP₂578.62-174 mg0.30.03
Sodium tert-butoxideC₄H₉NaO96.10-1.35 g14.01.4
Toluene (anhydrous)C₇H₈0.867 g/mL50 mL--

Experimental Protocol

  • Add Methyl 4-bromobenzoate (1.0 equiv.), N-Boc-piperazine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • In a separate vial, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 equiv.) and the phosphine ligand (e.g., XantPhos, 0.03 equiv.).

  • Seal the Schlenk flask with a rubber septum, then evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under the inert atmosphere, add anhydrous toluene (50 mL) to the flask via syringe.

  • Add the catalyst/ligand mixture to the reaction flask.

  • Place the flask in a preheated oil bath at 110 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.[6]

  • Once the reaction is complete, cool the flask to room temperature.

  • Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.[6]

  • Wash the filtrate with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate product.

  • Purify the crude material by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure Methyl 4-(4-Boc-piperazin-1-yl)benzoate.

B. Step 2: Boc Deprotection

Materials and Reagents

ReagentFormulaMW ( g/mol )Molarity/DensityAmount
Methyl 4-(4-Boc-piperazin-1-yl)benzoateC₁₇H₂₄N₂O₄320.38-3.20 g (from Step 1)
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.021.489 g/mL10 mL
Dichloromethane (DCM)CH₂Cl₂84.931.326 g/mL40 mL

Experimental Protocol

  • Dissolve the purified intermediate from Step 1 in dichloromethane (40 mL) in a round-bottom flask.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add trifluoroacetic acid (10 mL) to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Redissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, this compound. Further purification by chromatography or recrystallization may be performed if necessary.

Protocol 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This classical method relies on the reaction of piperazine with an activated aryl halide. For SNAr reactions, aryl fluorides are often the most reactive halides.[7] The electron-withdrawing ester group at the para position activates the ring toward nucleophilic attack. A large excess of piperazine is typically used to minimize the formation of the diarylated byproduct.

Reaction Scheme

SNAr cluster_reactants cluster_product R1 Methyl 4-fluorobenzoate P1 This compound R1->P1  K₂CO₃ or K₃PO₄  DMSO or DMF  120-150 °C   R2 Piperazine (excess) R2->P1  K₂CO₃ or K₃PO₄  DMSO or DMF  120-150 °C  

Caption: Synthesis via Nucleophilic Aromatic Substitution (SNAr).

Materials and Reagents

ReagentFormulaMW ( g/mol )Molarity/DensityAmountMoles (mmol)Equiv.
Methyl 4-fluorobenzoateC₈H₇FO₂154.14-1.54 g10.01.0
PiperazineC₄H₁₀N₂86.14-4.31 g50.05.0
Potassium Carbonate (K₂CO₃)K₂CO₃138.21-2.76 g20.02.0
Dimethyl Sulfoxide (DMSO)C₂H₆OS1.100 g/mL40 mL---

Experimental Protocol

  • To a round-bottom flask, add Methyl 4-fluorobenzoate (1.0 equiv.), piperazine (5.0 equiv.), and potassium carbonate (2.0 equiv.).

  • Add dimethyl sulfoxide (40 mL) and equip the flask with a reflux condenser.

  • Heat the reaction mixture in an oil bath to 140 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice water (200 mL). This may precipitate the product or allow for extraction.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash thoroughly with water (4 x 100 mL) to remove residual DMSO and excess piperazine, followed by a brine wash (100 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid or oil by flash column chromatography (a polar solvent system, possibly containing a small amount of triethylamine to prevent streaking, may be required) to isolate this compound.

General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, workup, and purification of the target compound, applicable to both protocols described.

Workflow A Reaction Setup (Reagents, Solvent, Inert Atm.) B Reaction Execution (Heating, Stirring, Monitoring) A->B C Reaction Quenching & Workup (Filtration/Extraction) B->C E Solvent Removal (Rotary Evaporation) C->E D Purification (Column Chromatography) D->E E->D  Crude Product   F Product Characterization (NMR, MS, etc.) E->F G Final Product F->G

References

Application Notes and Protocols for the Synthesis of Methyl 4-(piperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of Methyl 4-(piperazin-1-yl)benzoate, a versatile building block in medicinal chemistry and drug development. The primary synthetic route detailed is the nucleophilic substitution of methyl 4-(bromomethyl)benzoate with piperazine. This method is robust, offering good yields and straightforward purification. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided to facilitate ease of use in a laboratory setting.

Introduction

This compound and its derivatives are important intermediates in the synthesis of various pharmaceutically active compounds. The molecule incorporates a piperazine moiety, a common scaffold in drug discovery, linked to a benzoate group. This structure provides a valuable platform for further chemical modifications. The protocol outlined below is based on established chemical principles of nucleophilic substitution, providing a reliable method for laboratory-scale synthesis.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound monohydrochloride.

ParameterValueReference
Starting Material 1Methyl 4-bromomethylbenzoate[1]
Starting Material 2Piperazine hexahydrate[1]
Starting Material 3Piperazine dihydrochloride[1]
SolventMethanol[1]
ProductThis compound monohydrochloride[1]
Yield64%[1]
Melting Point226-227 °C[1]
Molecular FormulaC₁₃H₁₈N₂O₂[2]
Molecular Weight234.29 g/mol [2]

Experimental Protocol: Nucleophilic Substitution

This protocol details the synthesis of this compound monohydrochloride from methyl 4-bromomethylbenzoate and piperazine.

Materials:

  • Piperazine hexahydrate (38 g, 0.2 mole)[1]

  • Piperazine dihydrochloride (28 g, 0.2 mole)[1]

  • Methyl 4-bromomethylbenzoate (45 g, 0.2 mole)[1]

  • Methanol (150 ml)[1]

  • Ethanol (for recrystallization)[1]

  • Stirring apparatus

  • Reaction vessel

  • Suction filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare a mixture of piperazine hexahydrate (38 g) and piperazine dihydrochloride (28 g) in 150 ml of methanol.[1]

  • Addition of Electrophile: While stirring the mixture at ambient temperature, add methyl 4-bromomethylbenzoate (45 g).[1]

  • Reaction: Allow the reaction mixture to stand for 2 days at room temperature.[1]

  • Isolation of Crude Product: After the reaction period, a precipitate will have formed. Separate the precipitate from the solution via suction filtration.[1]

  • Purification: The clear filtrate is then concentrated by evaporating the solvent. The resulting residue is recrystallized from ethanol to yield the pure product, this compound monohydrochloride (39 g, 64% yield).[1]

  • Characterization: The final product can be characterized by its melting point, which should be in the range of 226-227 °C.[1]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow reagents Mix Piperazine Hexahydrate, Piperazine Dihydrochloride, and Methanol addition Add Methyl 4-bromomethylbenzoate at Room Temperature reagents->addition Stirring reaction Stir for 2 Days at Room Temperature addition->reaction filtration Suction Filtration to Remove Precipitate reaction->filtration evaporation Evaporate Filtrate filtration->evaporation recrystallization Recrystallize from Ethanol evaporation->recrystallization product This compound Monohydrochloride recrystallization->product ReactionScheme cluster_product Product r1 Methyl 4-(bromomethyl)benzoate plus + arrow Methanol Room Temp, 2 days r1->arrow r2 Piperazine p1 This compound arrow->p1

References

The Strategic Role of Methyl 4-(piperazin-1-yl)benzoate in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-(piperazin-1-yl)benzoate and its derivatives are pivotal chemical intermediates in the synthesis of a variety of pharmacologically active molecules. The inherent reactivity of the piperazine ring, coupled with the electronic properties of the benzoate moiety, makes this scaffold a versatile building block for creating complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound and its close analogs in the synthesis of targeted therapeutics, with a specific focus on the synthesis of the renowned tyrosine kinase inhibitor, Imatinib.

Application in the Synthesis of Imatinib

A prominent application of a derivative of this compound lies in the multi-step synthesis of Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML) and other cancers. While the direct precursor used in many reported syntheses is 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, the synthesis can be readily adapted to start from this compound through a straightforward hydrolysis step. This underscores the utility of the parent compound as a foundational starting material.

The overall synthetic strategy involves the coupling of the piperazine-containing benzoic acid derivative with the key amine intermediate, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine. This amide bond formation is the final key step in assembling the Imatinib molecule.

Experimental Protocols

This section details the experimental procedures for the synthesis of Imatinib, commencing with the hydrolysis of this compound.

Protocol 1: Hydrolysis of this compound to 4-(piperazin-1-yl)benzoic acid

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid, a crucial initial step.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, 1M)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) to the solution.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Slowly acidify the mixture to a pH of approximately 6-7 with 1M HCl.

  • The product, 4-(piperazin-1-yl)benzoic acid, will precipitate out of solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

This protocol outlines the preparation of the key amine coupling partner.

Materials:

  • N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a reaction flask, add N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (1.0 eq), 10% Pd/C (0.02-0.1 eq by weight), and ethyl acetate.

  • Stir the mixture and add ammonium formate (3.5 eq) and anhydrous sodium sulfate (1.0 eq).

  • Heat the mixture to reflux for 6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethyl acetate.

  • Concentrate the combined filtrates under reduced pressure to yield N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine.

Protocol 3: Synthesis of Imatinib

This final step involves the amide coupling of the products from Protocol 1 (after N-methylation) and Protocol 2. For the purpose of this protocol, we will refer to the direct precursor 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid.

Materials:

  • 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid

  • N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

  • Thionyl chloride (SOCl₂) or a suitable coupling reagent (e.g., DCC/HOBt)

  • Pyridine or another suitable base

  • Dichloromethane (CH₂Cl₂) if using a coupling reagent

  • Water

  • Ammonium hydroxide (NH₄OH)

  • Standard laboratory glassware

Procedure using Thionyl Chloride:

  • Suspend 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid (1.0 eq) in pyridine at 0°C.

  • Slowly add thionyl chloride (1.05 eq) and stir the mixture at 30-50°C for 1-2 hours to form the acid chloride.

  • Cool the mixture back to 0°C and add N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (1.0 eq).

  • Allow the reaction to stir at 15-20°C for 1 hour.

  • Add water to quench the reaction, then heat to 40°C.

  • Add 26% ammonium hydroxide and additional water.

  • Stir the mixture at room temperature overnight.

  • Filter the resulting solid, wash with water, and dry under vacuum to obtain Imatinib.[1]

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of Imatinib and its precursors.

StepReactantsKey Reagents/CatalystsSolventTemperature (°C)Reaction TimeYield (%)Purity (%)
Synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 4-(Chloromethyl)benzoic acid, N-methylpiperazineSodium hydroxideWater501h96.899.8
Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine10% Pd/C, Ammonium formateEthyl AcetateReflux6h>90>99.5
Synthesis of Imatinib 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamineThionyl chloridePyridine0-50~3h (activation), 1h (coupling)88-95>98

Visualizing the Synthesis and Mechanism of Action

To better illustrate the processes described, the following diagrams outline the synthetic workflow and the biological signaling pathway targeted by the final product.

G cluster_0 Synthesis of 4-(piperazin-1-yl)benzoic acid cluster_1 Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine cluster_2 Final Assembly of Imatinib This compound This compound Hydrolysis (NaOH, MeOH/H2O) Hydrolysis (NaOH, MeOH/H2O) This compound->Hydrolysis (NaOH, MeOH/H2O) 4-(piperazin-1-yl)benzoic acid 4-(piperazin-1-yl)benzoic acid Hydrolysis (NaOH, MeOH/H2O)->4-(piperazin-1-yl)benzoic acid N-methylation N-methylation 4-(piperazin-1-yl)benzoic acid->N-methylation N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine Reduction (Pd/C, HCOOH-NH4) Reduction (Pd/C, HCOOH-NH4) N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine->Reduction (Pd/C, HCOOH-NH4) N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine Reduction (Pd/C, HCOOH-NH4)->N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine Amide Coupling (SOCl2 or Coupling Agent) Amide Coupling (SOCl2 or Coupling Agent) N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine->Amide Coupling (SOCl2 or Coupling Agent) 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid N-methylation->4-[(4-methyl-1-piperazinyl)methyl]benzoic acid 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid->Amide Coupling (SOCl2 or Coupling Agent) Imatinib Imatinib Amide Coupling (SOCl2 or Coupling Agent)->Imatinib

Caption: Synthetic workflow for Imatinib.

The therapeutic efficacy of Imatinib stems from its ability to inhibit the BCR-ABL tyrosine kinase, an aberrant enzyme central to the pathophysiology of CML. The following diagram illustrates the key signaling pathways affected by Imatinib.

BCR_ABL_Pathway cluster_upstream Upstream cluster_downstream Downstream Signaling Pathways cluster_cellular_effects Cellular Effects BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Adhesion Altered Adhesion BCR_ABL->Adhesion Proliferation Increased Proliferation RAS_MAPK->Proliferation Apoptosis Decreased Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Inhibits

Caption: BCR-ABL signaling pathway and Imatinib's mechanism.

References

Application Notes and Protocols: The Versatile Role of Methyl 4-(piperazin-1-YL)benzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 4-(piperazin-1-yl)benzoate and its close derivatives are pivotal building blocks in the landscape of modern medicinal chemistry. The inherent structural features of the piperazine ring, combined with the benzoate moiety, offer a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This document provides an overview of its applications, particularly in the development of anticancer agents and kinase inhibitors, and includes detailed protocols for the synthesis and evaluation of exemplary derivatives.

Key Applications in Medicinal Chemistry

The utility of the this compound scaffold is most prominently demonstrated in its role as a precursor to potent therapeutic agents. Its derivatives have shown significant promise in several key areas:

  • Anticancer Agents: The piperazine core is a recurring motif in numerous anticancer compounds. Derivatives incorporating the this compound backbone have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines, including hepatocellular, breast, and colorectal cancers.[1][2] These compounds often exert their effects by inducing apoptosis and causing cell cycle arrest.[1][2]

  • Kinase Inhibitors: The piperazine moiety is a well-established pharmacophore in the design of kinase inhibitors. The this compound scaffold has been instrumental in the development of inhibitors for crucial cancer-related kinases such as ABL kinase, which is implicated in chronic myeloid leukemia (CML).[3][4] Furthermore, derivatives have been explored as inhibitors of other kinases like Src and mTOR.

  • PROTAC Linkers: "Methyl 4-[(piperazin-1-yl)methyl]benzoate" has been identified as a linker molecule for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are a novel therapeutic modality that leverages the cell's natural protein degradation machinery to eliminate disease-causing proteins.

  • Central Nervous System (CNS) Agents: The versatile nature of the piperazine ring has also led to its incorporation into molecules targeting the CNS. Derivatives have been investigated as potential anticonvulsant agents and selective serotonin reuptake inhibitors (SSRIs), highlighting the broad therapeutic potential of this scaffold.[6][7]

Quantitative Data of Representative Derivatives

The following table summarizes the biological activity of selected derivatives synthesized using the this compound scaffold or its close analogs. This data showcases the potency and spectrum of activity achievable through modification of this core structure.

Compound ClassDerivative ExampleTarget/AssayCell Line(s)Activity (GI50/IC50)Reference
Benzothiazole-Piperazine Aroyl substituted derivatives (1h, 1j)Cytotoxicity (SRB assay)HUH-7, MCF-7, HCT-116Active (specific values not detailed in abstract)[1][2]
ABL Kinase Inhibitor CHMFL-ABL-121ABLwt kinase inhibition-2 nM[3]
ABL Kinase Inhibitor CHMFL-ABL-121ABLT315I kinase inhibition-0.2 nM[3]
Dual Src/Abl Inhibitor BMS-354825 (Dasatinib)Antiproliferative activityHematological and solid tumor cell linesPotent (specific values not detailed in abstract)[8]
Anticonvulsant Derivative 45Maximal Electroshock (MES) testIn vivo (rodent)Active at 30 mg/kg[6]
Anticonvulsant Derivative 45Subcutaneous Pentylenetetrazole (sc-PTZ) testIn vivo (rodent)Active at 100 mg/kg[6]

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of derivatives based on the this compound scaffold.

Protocol 1: Synthesis of a Benzothiazole-Piperazine Derivative

This protocol is a representative example of the synthesis of anticancer benzothiazole-piperazine derivatives.

Objective: To synthesize a novel benzothiazole-piperazine derivative for anticancer screening.

Materials:

  • 2-amino-6-substituted-benzothiazole

  • Chloroacetyl chloride

  • Substituted piperazine (e.g., this compound)

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of 2-chloro-N-(6-substituted-benzothiazol-2-yl)acetamide:

    • Dissolve the 2-amino-6-substituted-benzothiazole in a suitable solvent like DMF.

    • Cool the solution in an ice bath.

    • Add chloroacetyl chloride dropwise with stirring.

    • Allow the reaction to proceed for a specified time (e.g., 2-4 hours) at room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter, wash with water, and dry the crude product.

  • Synthesis of the final benzothiazole-piperazine derivative:

    • To a solution of the 2-chloro-N-(6-substituted-benzothiazol-2-yl)acetamide in DMF, add potassium carbonate and the desired substituted piperazine (e.g., this compound).

    • Heat the mixture at a specified temperature (e.g., 80°C) for a set duration (e.g., 8-12 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into cold water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography using a suitable eluent system.

    • Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Vitro Cytotoxicity Assay (SRB Assay)

This protocol describes a common method to evaluate the anticancer activity of the synthesized compounds.

Objective: To determine the growth inhibitory effect of synthesized compounds on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HUH-7, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized compounds in the culture medium.

    • Replace the medium in the wells with the medium containing the compounds at various concentrations.

    • Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubate the plates for 48-72 hours.

  • Cell Fixation and Staining:

    • Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

    • Wash the plates with water and allow them to air dry.

    • Add SRB solution to each well and stain for 15-30 minutes at room temperature.

    • Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry.

  • Measurement and Analysis:

    • Add Tris-base solution to each well to solubilize the bound dye.

    • Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.

    • Calculate the percentage of cell growth inhibition for each concentration of the compound.

    • Determine the GI50 (concentration that causes 50% growth inhibition) value for each compound.

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a piperazine-containing bioactive molecule starting from this compound.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification & Analysis cluster_3 Final Product A This compound C Nucleophilic Substitution A->C B Electrophilic Reagent (e.g., Chloroacetylated Heterocycle) B->C D Work-up & Extraction C->D E Column Chromatography D->E F Spectroscopic Characterization (NMR, MS) E->F G Bioactive Piperazine Derivative F->G

Caption: Synthetic workflow for piperazine derivatives.

ABL Kinase Inhibition Signaling Pathway

This diagram depicts a simplified signaling pathway involving ABL kinase, a target for inhibitors derived from the this compound scaffold in the context of Chronic Myeloid Leukemia (CML).

G BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Downstream Substrates (e.g., STAT5, CrkL) BCR_ABL->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Substrate->Proliferation Apoptosis Inhibition of Apoptosis Substrate->Apoptosis CML Chronic Myeloid Leukemia Proliferation->CML Apoptosis->CML Inhibitor Piperazine-based ABL Kinase Inhibitor Inhibitor->BCR_ABL Inhibition

Caption: ABL kinase signaling in CML and its inhibition.

References

The Versatility of Methyl 4-(piperazin-1-YL)benzoate in Pharmaceutical Synthesis: A Building Block for Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 4-(piperazin-1-YL)benzoate and its derivatives are valuable scaffolds in medicinal chemistry, serving as versatile starting materials for the synthesis of a wide array of pharmaceuticals. The inherent structural features of this molecule, namely the reactive piperazine ring and the benzoate moiety, allow for facile chemical modifications to generate compounds with diverse pharmacological activities. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, highlighting the utility of this building block in the creation of targeted therapies, with a primary focus on the renowned tyrosine kinase inhibitor, Imatinib, and broader applications in the development of antipsychotic agents.

I. Application in the Synthesis of Kinase Inhibitors: The Case of Imatinib

The N-methylated derivative of this compound, specifically Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate, is a crucial intermediate in the synthesis of Imatinib (Gleevec®), a cornerstone in the treatment of chronic myeloid leukemia (CML) and other cancers.[1][2] Imatinib functions as a potent and selective inhibitor of the BCR-ABL tyrosine kinase, the hallmark of Philadelphia chromosome-positive CML, as well as c-KIT and PDGF-R.[3][4]

Quantitative Data Summary: Imatinib Synthesis and Activity

The following tables summarize key quantitative data related to the synthesis and biological activity of Imatinib, demonstrating the efficiency of synthetic routes utilizing the piperazine-benzoate core and the potent inhibitory action of the final product.

Synthesis Step Reactants Reagents/Conditions Yield Purity Reference
Amide Coupling N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine, 4-((4-methylpiperazin-1-yl)methyl)benzoyl chloridePyridine, 0-25 °C95%>98%[4]
Alternative Amide Coupling 4-Methyl-N-(4-pyridin-3-yl-pyrimidin-2-yl)-benzene-1,3-diamine, Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoateToluene, Sodium ethoxide, Reflux91%-[1]
Final Product (Imatinib Base) -Recrystallization-99.99%[1]
Target Kinase Cell Line IC50 Value Reference
BCR-ABLK562~150-200 nM[5]
c-Kit-0.1 µM[5]
PDGF-R-0.1 µM[5]
v-AblCell-free0.6 µM[5]
Experimental Protocols

Protocol 1: Synthesis of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid (Key Imatinib Precursor)

This protocol describes a reductive alkylation method to produce a key precursor for Imatinib synthesis.[6]

Materials:

  • 1-methylpiperazine

  • 4-formylbenzoic acid

  • Sodium triacetoxyborohydride

  • Methanol

  • Dichloromethane (DCM)

  • Water

  • Anhydrous Sodium Sulfate

  • Concentrated Hydrochloric Acid

  • Diethyl ether

Procedure:

  • To a mixture of 4-formylbenzoic acid (1 equivalent) and sodium bicarbonate (1.5 equivalents) in methanol, add 1-methylpiperazine (1.1 equivalents).

  • Stir the resulting mixture under reflux for 8 hours.

  • Cool the reaction to room temperature and add sodium borohydride (1.2 equivalents).

  • Stir the reaction mixture overnight.

  • Evaporate the volatiles under reduced pressure.

  • Treat the residue with water until complete dissolution and extract with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to yield the crude ester intermediate.

  • Dissolve the intermediate in a mixture of concentrated hydrochloric acid and water and stir under reflux for 12 hours.

  • Cool the reaction to room temperature. Filter the resulting precipitate, wash with diethyl ether, and dry under vacuum to afford 4-((4-methylpiperazin-1-yl)methyl)benzoic acid.

Protocol 2: Synthesis of Imatinib Base

This protocol details the final amide coupling step to produce Imatinib.[4]

Materials:

  • N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

  • 4-((4-methylpiperazin-1-yl)methyl)benzoyl chloride dihydrochloride

  • Pyridine

  • Water

  • Ammonium hydroxide (26%)

Procedure:

  • To a solution of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (1 equivalent) in pyridine at 0 °C, add 4-((4-methylpiperazin-1-yl)methyl)benzoyl chloride dihydrochloride (1.1 equivalents).

  • Stir the reaction at 15-20 °C for 1 hour.

  • Add water to the reaction mixture and heat to 40 °C.

  • Add ammonium hydroxide and additional water.

  • Stir the mixture at room temperature overnight.

  • Filter the solid, wash with water, and dry under vacuum to obtain Imatinib base.

Signaling Pathway

The following diagram illustrates the mechanism of action of Imatinib in inhibiting the BCR-ABL signaling pathway.

Imatinib_Pathway cluster_cell CML Cell cluster_pathways Downstream Signaling Pathways cluster_effects Cellular Effects BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Substrate Protein BCR_ABL->Substrate Phosphorylation ATP ATP ATP->BCR_ABL Imatinib Imatinib Imatinib->BCR_ABL Inhibits ATP Binding pSubstrate Phosphorylated Substrate RAS_MAPK RAS/MAPK Pathway pSubstrate->RAS_MAPK JAK_STAT JAK/STAT Pathway pSubstrate->JAK_STAT PI3K_AKT PI3K/AKT Pathway pSubstrate->PI3K_AKT Proliferation Increased Proliferation RAS_MAPK->Proliferation JAK_STAT->Proliferation Apoptosis Decreased Apoptosis PI3K_AKT->Apoptosis Inhibition of

Imatinib blocks BCR-ABL kinase activity.

II. Broader Applications: The Piperazine-Benzoate Scaffold in Antipsychotics

The piperazine moiety is a well-established pharmacophore in the design of antipsychotic drugs, primarily due to its ability to interact with dopamine and serotonin receptors in the central nervous system.[7][8] While not always synthesized directly from this compound, the core structure represents a key building block for creating derivatives with antipsychotic properties. These drugs often function as antagonists or partial agonists at dopamine D2 and serotonin 5-HT2A receptors.[9]

Generalized Experimental Protocols for Scaffold Modification

The following protocols describe common synthetic transformations of the this compound scaffold to generate a library of diverse compounds for screening.

Protocol 3: N-Alkylation of this compound

This protocol outlines a general procedure for adding various alkyl groups to the piperazine nitrogen.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (ACN)

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1 equivalent) and potassium carbonate (2 equivalents) in acetonitrile.

  • Add the alkyl halide (1.1 equivalents) to the mixture.

  • Stir the reaction at room temperature or heat to reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-alkylated product.

  • Purify by column chromatography if necessary.

Protocol 4: Amide Bond Formation from the Benzoate Moiety

This protocol describes the conversion of the methyl ester to an amide, a common modification to explore structure-activity relationships.

Materials:

  • This compound derivative

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol/Water mixture

  • Hydrochloric acid (1M)

  • A primary or secondary amine

  • A coupling agent (e.g., HATU, HOBt/EDC)

  • A non-nucleophilic base (e.g., DIPEA)

  • Anhydrous DMF or DCM

Procedure (Two Steps):

  • Step 1: Hydrolysis of the Ester

    • Dissolve the this compound derivative in a mixture of methanol and water.

    • Add LiOH or NaOH (2-3 equivalents) and stir at room temperature or with gentle heating until hydrolysis is complete.

    • Remove methanol under reduced pressure and acidify the aqueous solution with 1M HCl to precipitate the carboxylic acid.

    • Filter, wash with cold water, and dry the carboxylic acid intermediate.

  • Step 2: Amide Coupling

    • Dissolve the carboxylic acid intermediate (1 equivalent) in anhydrous DMF or DCM.

    • Add the coupling agent(s) (e.g., HATU (1.1 equivalents) or HOBt/EDC (1.1 equivalents each)) and the non-nucleophilic base (e.g., DIPEA (2 equivalents)).

    • Add the desired amine (1.1 equivalents) and stir at room temperature until the reaction is complete.

    • Work up the reaction by diluting with an organic solvent and washing with aqueous solutions to remove excess reagents.

    • Dry the organic layer and concentrate to obtain the crude amide product.

    • Purify by column chromatography.

Signaling Pathways of Atypical Antipsychotics

The following diagram illustrates the general mechanism of action for atypical antipsychotics that target dopamine and serotonin receptors.

Antipsychotic_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Serotonin Serotonin (5-HT) HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin->HT2A_Receptor Signal_Transduction Modulation of Signal Transduction D2_Receptor->Signal_Transduction HT2A_Receptor->Signal_Transduction Antipsychotic Atypical Antipsychotic (Piperazine Derivative) Antipsychotic->D2_Receptor Antagonism/ Partial Agonism Antipsychotic->HT2A_Receptor Antagonism Therapeutic_Effect Therapeutic Effect (Reduction of Psychosis) Signal_Transduction->Therapeutic_Effect

References

Application of Methyl 4-(piperazin-1-YL)benzoate in Drug Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(piperazin-1-yl)benzoate and its derivatives represent a cornerstone scaffold in modern medicinal chemistry. The inherent physicochemical properties of the piperazine ring, such as its basicity, solubility, and synthetic tractability, have established it as a "privileged scaffold" in drug design. This versatile building block is a key component in a multitude of therapeutic agents, ranging from targeted cancer therapies to novel protein degraders. This document provides detailed application notes, experimental protocols, and quantitative data for the utilization of this scaffold in drug discovery, with a focus on its role in the development of kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs).

Application 1: Scaffold for Kinase Inhibitors in Oncology

The this compound moiety is a prevalent feature in numerous kinase inhibitors, where the piperazine ring often serves as a key pharmacophore that interacts with the ATP-binding site of kinases or as a soluble handle to improve drug-like properties. Its derivatives have been successfully incorporated into potent and selective inhibitors of critical oncogenic kinases such as mTOR and PI3K.

A. Mammalian Target of Rapamycin (mTOR) Inhibitors

Derivatives of the this compound scaffold have been instrumental in the development of ATP-competitive mTOR inhibitors. A prominent example is the brain-permeable inhibitor, Torin1, which potently and selectively inhibits both mTORC1 and mTORC2 complexes.

TargetAssay TypeIC50 (nM)
mTORBiochemical Assay~3
mTORC1In Vitro Kinase Assay2 - 10
mTORC2In Vitro Kinase Assay2 - 10
PI3KαIn Vitro Kinase Assay1,800

Protocol 1: In Vitro mTOR Kinase Assay

This protocol describes the direct measurement of mTOR kinase activity and its inhibition by test compounds.

  • Materials:

    • Purified mTORC1 or mTORC2 complex

    • Kinase Assay Buffer (25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

    • ATP

    • Substrate (e.g., recombinant 4E-BP1 for mTORC1, recombinant Akt for mTORC2)

    • Test compound (e.g., Torin1)

    • Phospho-specific antibodies for the substrate

    • Detection reagents (e.g., for ELISA or Western blotting)

  • Procedure:

    • Prepare the kinase reaction mixture containing the kinase assay buffer, mTOR complex, and substrate.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding EDTA or SDS sample buffer.

    • Analyze the phosphorylation of the substrate using either an ELISA-based method with a phospho-specific antibody or by Western blotting.[1][2]

Protocol 2: U87MG Glioblastoma Xenograft Model

This protocol outlines the in vivo evaluation of an mTOR inhibitor in a mouse xenograft model of glioblastoma.

  • Materials:

    • U87MG human glioblastoma cells

    • Immunocompromised mice (e.g., athymic nude mice)

    • Matrigel

    • Test compound formulation

    • Calipers for tumor measurement

  • Procedure:

    • Culture U87MG cells to ~80% confluency.

    • Harvest and resuspend the cells in a mixture of sterile PBS and Matrigel.

    • Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.[3][4]

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[4][5]

    • Administer the test compound and vehicle control according to the predetermined dosing schedule and route.

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[6][7][8][9][10] Torin1 and its analogs inhibit mTORC1 and mTORC2, thereby blocking downstream signaling.

mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates TSC TSC1/TSC2 AKT->TSC Inhibits Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K1->Proliferation _4EBP1->Proliferation Inhibits translation when unphosphorylated mTORC2 mTORC2 mTORC2->AKT Activates Torin1 Torin1 (mTOR Inhibitor) Torin1->mTORC1 Inhibits Torin1->mTORC2 Inhibits

Figure 1. Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of Torin1.

B. Phosphoinositide 3-Kinase (PI3K) Inhibitors

The this compound scaffold is also a key component of PI3K inhibitors. For example, the potent and selective PI3Kα inhibitor, CYH33, incorporates a substituted piperazine moiety.

TargetIC50 (nM)
PI3Kα5.9
PI3Kβ~600
PI3Kδ~77
PI3Kγ~224

Protocol 3: In Vitro PI3Kα Kinase Assay

This protocol describes a method for measuring the enzymatic activity of PI3Kα and its inhibition.

  • Materials:

    • Recombinant human PI3Kα enzyme

    • Kinase Assay Buffer (e.g., 50mM HEPES, pH 7.5, 50mM NaCl, 3mM MgCl2)

    • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

    • ATP

    • Test compound

    • Detection system (e.g., ADP-Glo™ Kinase Assay or a method to detect PIP3)

  • Procedure:

    • Incubate the recombinant PI3Kα enzyme with the test inhibitor at varying concentrations in the assay buffer.

    • Initiate the kinase reaction by adding PIP2 and ATP.

    • Allow the reaction to proceed for a defined period at a controlled temperature (e.g., room temperature for 60 minutes).

    • Stop the reaction and detect the amount of ADP produced (if using ADP-Glo) or the amount of PIP3 generated.[11][12]

Protocol 4: SKOV-3 Ovarian Cancer Xenograft Model

This protocol details the in vivo assessment of a PI3K inhibitor in a human ovarian cancer xenograft model.

  • Materials:

    • SKOV-3 human ovarian cancer cells

    • Immunocompromised mice (e.g., athymic nude mice)

    • Matrigel

    • Test compound formulation

    • Calipers for tumor measurement

  • Procedure:

    • Culture SKOV-3 cells to the desired confluency.

    • Harvest and resuspend the cells in a mixture of sterile PBS and Matrigel.

    • Subcutaneously inject approximately 1 x 10^6 cells into the flank of each mouse.[13][14][15]

    • Monitor tumor growth with calipers.

    • When tumors reach an average size of 50-150 mm³, randomize the mice into treatment and control groups.[13]

    • Administer the test compound and vehicle control as per the defined schedule.

    • Measure tumor volumes and body weights regularly.

    • At the study endpoint, excise tumors for further analysis.

Application 2: Linker for Proteolysis Targeting Chimeras (PROTACs)

Methyl 4-(piperazin-1-yl)methyl]benzoate is a valuable linker component in the design and synthesis of PROTACs.[16][17] PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. The linker plays a crucial role in determining the efficacy of a PROTAC by influencing its physicochemical properties and the stability of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

PROTAC_Workflow Start Start: Design PROTAC Synthesis Synthesis of PROTAC using This compound linker Start->Synthesis Purification Purification and Characterization (LC-MS, NMR) Synthesis->Purification InVitro In Vitro Evaluation Purification->InVitro Binding Target Binding Assay InVitro->Binding Degradation Western Blot for Target Degradation InVitro->Degradation CellViability Cell Viability Assay (e.g., MTT) InVitro->CellViability InVivo In Vivo Evaluation (Xenograft Model) InVitro->InVivo Promising Candidates Efficacy Tumor Growth Inhibition InVivo->Efficacy PKPD Pharmacokinetics and Pharmacodynamics InVivo->PKPD End Lead Optimization InVivo->End

Figure 2. General experimental workflow for the development and evaluation of a PROTAC.

Protocol 5: General Synthesis of a PROTAC using a Piperazine-Containing Linker

This protocol provides a general scheme for the synthesis of a PROTAC.

  • Materials:

    • Target protein binder with a suitable functional group (e.g., carboxylic acid)

    • E3 ligase ligand with a suitable functional group (e.g., amine)

    • Methyl 4-(piperazin-1-yl)methyl]benzoate or a derivative

    • Coupling reagents (e.g., HATU, DIPEA)

    • Anhydrous DMF

  • Procedure:

    • Functionalization of the Linker: The piperazine nitrogen of the linker can be coupled to the E3 ligase ligand via amide bond formation.

    • Activation of the Target Protein Binder: The carboxylic acid of the target protein binder is activated using a coupling reagent like HATU in the presence of a base like DIPEA.

    • Coupling Reaction: The functionalized linker-E3 ligase ligand conjugate is then reacted with the activated target protein binder to form the final PROTAC.

    • Purification: The crude PROTAC is purified using techniques such as preparative HPLC.

    • Characterization: The structure and purity of the final PROTAC are confirmed by LC-MS and NMR.

Protocol 6: MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of newly synthesized compounds.

  • Materials:

    • 96-well microplate

    • Cancer cell lines

    • Complete cell culture medium

    • Test compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compound. Include vehicle and positive controls.

    • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[18][19][20][21]

    • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[18][19][21]

    • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[18][19]

    • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[18]

Conclusion

The this compound scaffold is a highly valuable and versatile building block in drug discovery. Its favorable properties and synthetic accessibility have enabled the development of a wide range of clinically relevant molecules, particularly in the field of oncology. The detailed protocols and data presented in this document are intended to serve as a comprehensive resource for researchers and scientists working to leverage this important chemical entity in the design and development of novel therapeutics.

References

"Methyl 4-(piperazin-1-YL)benzoate" in the synthesis of imatinib precursors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of Imatinib Precursors

A Clarification on the Key Intermediate

Initial research indicates that "Methyl 4-(piperazin-1-YL)benzoate" is not the commonly utilized precursor in the synthesis of Imatinib. The well-established precursor is 4-((4-methylpiperazin-1-yl)methyl)benzoic acid or its derivatives (e.g., acid chloride or esters). The structural distinction lies in the presence of a methyl group on the piperazine ring and a methylene bridge connecting the piperazine moiety to the benzoic acid ring in the correct precursor. These features are crucial for the final structure and activity of Imatinib.

This document provides detailed application notes and protocols for the synthesis of the recognized key intermediate, 4-((4-methylpiperazin-1-yl)methyl)benzoic acid, and its subsequent conversion to Imatinib.

Application Notes

The synthesis of Imatinib, a cornerstone in targeted cancer therapy, involves the strategic coupling of two key fragments. One of these essential building blocks is 4-((4-methylpiperazin-1-yl)methyl)benzoic acid. The preparation of this intermediate is a critical step that influences the overall yield and purity of the final active pharmaceutical ingredient (API).

Several synthetic routes to 4-((4-methylpiperazin-1-yl)methyl)benzoic acid have been developed, often starting from commercially available materials such as 4-(chloromethyl)benzoic acid or p-cyanobenzyl chloride. The presented protocol outlines a common and efficient method for its synthesis.

Subsequently, the synthesized 4-((4-methylpiperazin-1-yl)methyl)benzoic acid is activated, typically by converting it to its acid chloride, and then reacted with N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine to form the final Imatinib base. This amide bond formation is the final key step in assembling the Imatinib molecule. The purity of the final product is highly dependent on the quality of the precursors and the reaction conditions of this coupling step.

Synthesis Pathway of Imatinib

The overall synthesis can be visualized as a two-stage process: the formation of the piperazine-containing side chain and the final amide coupling.

G cluster_0 Stage 1: Synthesis of Key Intermediate cluster_1 Stage 2: Amide Coupling A 4-(Chloromethyl)benzoic acid C 4-((4-methylpiperazin-1-yl)methyl)benzoic acid A->C + B N-methylpiperazine B->C + E Imatinib Base C->E + SOCl2 (activation) D N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine D->E +

Caption: Overall workflow for the synthesis of Imatinib.

Experimental Protocols

Protocol 1: Synthesis of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride

This protocol details the synthesis of the key intermediate from 4-(chloromethyl)benzoic acid and N-methylpiperazine. [1] Materials:

  • 4-(Chloromethyl)benzoic acid

  • N-methylpiperazine

  • Sodium bicarbonate

  • N,N-Dimethylformamide (DMF)

  • Hydrogen chloride gas

Procedure:

  • To a reaction vessel equipped with a stirrer and thermometer, add 100g of 4-(chloromethyl)benzoic acid, 60g of N-methylpiperazine, 49g of sodium bicarbonate, and 350ml of N,N-dimethylformamide.

  • Stir the mixture at 30°C for 2 hours.

  • Cool the reaction solution to room temperature.

  • The resulting mixture containing 4-((4-methylpiperazin-1-yl)methyl)benzoic acid is then subjected to purification (e.g., via nanofiltration as described in the patent) to remove excess reagents and salts.

  • Concentrate the purified solution.

  • Bubble hydrogen chloride gas through the concentrated solution to precipitate the dihydrochloride salt.

  • Isolate the white solid by centrifugation to obtain 4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride.

Quantitative Data Summary (Protocol 1)

Reactant/ProductMolar Mass ( g/mol )AmountYield/PurityReference
4-(Chloromethyl)benzoic acid170.59100 g-[1]
N-methylpiperazine100.1660 g-[1]
Sodium bicarbonate84.0149 g-[1]
4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride321.25176 g97.3% Yield, 99.8% Purity[1]
Protocol 2: Synthesis of Imatinib Base

This protocol describes the coupling of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid with N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. [2] Materials:

  • 4-((4-methylpiperazin-1-yl)methyl)benzoic acid

  • N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine

  • Carboxylic acid coupling reagent (e.g., a carbodiimide like EDC)

  • Solvent (e.g., a mixture of THF and water)

Procedure:

  • In a suitable reaction vessel, dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine and 4-((4-methylpiperazin-1-yl)methyl)benzoic acid in a solvent mixture of THF and water.

  • Add a carboxylic acid coupling reagent (e.g., EDC or a salt thereof) to the solution.

  • Stir the reaction mixture at ambient temperature.

  • Monitor the reaction for completion (e.g., by TLC or HPLC).

  • Upon completion, the Imatinib base can be isolated and purified.

Alternative Amide Coupling (using the acid chloride): [3]

  • Suspend 4-((4-methylpiperazin-1-yl)methyl)benzoyl chloride dihydrochloride in a suitable solvent such as tetrahydrofuran or 2-methyltetrahydrofuran.

  • Add N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine to the suspension.

  • After the reaction is complete, add water.

  • Adjust the pH to 3.5-4.5 with hydrochloric acid.

  • Separate the aqueous phase and adjust the pH to 8.5-9.0 with sodium hydroxide to crystallize the crude Imatinib product.

Quantitative Data for Alternative Amide Coupling

Reactant/ProductMolar Mass ( g/mol )RolePurity/YieldReference
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine277.32Starting Material-[3]
4-((4-methylpiperazin-1-yl)methyl)benzoyl chloride dihydrochloride325.68Starting Material-[3]
Imatinib (crude)493.60Product-[3]
Imatinib (purified)493.60Final ProductGenotoxic impurities below 2ppm[3]

Workflow for Imatinib Synthesis

G cluster_0 Intermediate Synthesis cluster_1 Final Coupling cluster_2 Purification start1 4-(Chloromethyl)benzoic acid intermediate 4-((4-methylpiperazin-1-yl)methyl)benzoic acid start1->intermediate start2 N-methylpiperazine start2->intermediate activation Activation (e.g., with SOCl2 or EDC) intermediate->activation start3 N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine product Imatinib Base start3->product activation->product purification Crystallization/Chromatography product->purification final_product Pure Imatinib purification->final_product

References

Application Notes and Protocols: "Methyl 4-(piperazin-1-YL)benzoate" as a Linker in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a POI, a ligand for an E3 ubiquitin ligase, and a linker that connects these two components. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

This document provides detailed application notes and protocols for the use of "Methyl 4-(piperazin-1-YL)benzoate" and its corresponding carboxylic acid derivative, "4-(piperazin-1-yl)benzoic acid," as a linker component in the development of PROTACs. The piperazine-aryl structure of this linker offers a semi-rigid scaffold that can enhance aqueous solubility and provide a versatile handle for synthetic elaboration.[][2] These characteristics make it an attractive component for optimizing the pharmacokinetic and pharmacodynamic properties of PROTACs.

Due to the absence of publicly available data for a specific PROTAC utilizing the "this compound" linker, this guide will utilize a representative model of a BRD4-targeting PROTAC. The protocols and data presented are based on established methodologies for similar piperazine-containing PROTACs and serve as a comprehensive framework for the design, synthesis, and evaluation of novel degraders incorporating this linker.

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (with Piperazine-Aryl Linker) POI Protein of Interest (e.g., BRD4) PROTAC->POI Binds E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3 Binds Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3->Ternary Ternary->PROTAC Release & Recycling PolyUbi_POI Polyubiquitinated POI Ternary->PolyUbi_POI Ubiquitination Ubi Ubiquitin Ubi->Ternary Recruitment of E1/E2 Enzymes Proteasome 26S Proteasome PolyUbi_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

Protocol 1: Synthesis of a Representative BRD4-Targeting PROTAC

This protocol describes a convergent synthetic route for a hypothetical BRD4-targeting PROTAC, herein named BRD4-PipAryl-VHL , which incorporates the "4-(piperazin-1-yl)benzoic acid" linker. The synthesis involves the preparation of two key intermediates: a JQ1-linker conjugate and a VHL ligand, followed by their coupling.

Materials:

  • (+)-JQ1

  • tert-butyl 4-(4-carboxyphenyl)piperazine-1-carboxylate

  • VHL E3 ligase ligand (e.g., (2S,4R)-1-((S)-2-(tert-butyl)-4-oxo-4-(thiazol-2-ylamino)butanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (HPLC, silica gel chromatography)

Procedure:

  • Synthesis of JQ1-Linker Intermediate:

    • Dissolve (+)-JQ1 (1.0 eq) and tert-butyl 4-(4-carboxyphenyl)piperazine-1-carboxylate (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring completion by LC-MS.

    • Upon completion, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to obtain the Boc-protected JQ1-linker intermediate.

  • Boc Deprotection:

    • Dissolve the Boc-protected intermediate in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Coupling to VHL Ligand:

    • Dissolve the VHL ligand (1.0 eq) and the deprotected JQ1-linker intermediate (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the mixture at room temperature overnight.

    • Purify the final PROTAC compound by preparative HPLC.

    • Lyophilize the pure fractions to obtain BRD4-PipAryl-VHL as a solid.

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis Workflow start Starting Materials (JQ1, Linker, VHL Ligand) step1 Step 1: Couple JQ1 to Boc-protected Linker start->step1 step2 Step 2: Boc Deprotection of JQ1-Linker Intermediate step1->step2 step3 Step 3: Couple JQ1-Linker to VHL Ligand step2->step3 end Final PROTAC Purification (HPLC) step3->end

A typical experimental workflow for PROTAC synthesis.
Protocol 2: Assessment of Protein Degradation by Western Blot

This is the most common method to directly measure the reduction in target protein levels.

Materials:

  • Cell line of interest (e.g., human cancer cell line expressing BRD4, such as THP-1 or HeLa)

  • PROTAC compound (stock in DMSO)

  • Complete cell culture medium

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-BRD4 and anti-loading control, e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Protocol 3: Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®)

This assay measures the downstream effect of protein degradation on cell proliferation and health.

Materials:

  • Cell line of interest

  • PROTAC compound and vehicle control

  • White, opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • After overnight incubation, treat cells with a serial dilution of the PROTAC.

    • Incubate for a desired period (e.g., 72 hours).

  • Assay Execution:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add the reagent to each well according to the manufacturer's protocol.

    • Mix and incubate to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Data Presentation

The quantitative data for the representative BRD4-targeting PROTAC, BRD4-PipAryl-VHL , are summarized below. This data is illustrative and serves as a benchmark for expected performance.

Table 1: Degradation Performance of BRD4-PipAryl-VHL

Cell LineDC₅₀ (nM)Dₘₐₓ (%)
THP-1~25>90
HeLa~40>85

Table 2: Anti-proliferative Activity of BRD4-PipAryl-VHL

Cell LineIC₅₀ (nM) (72h)
THP-1~50
HeLa~85

Conclusion

The "this compound" linker provides a valuable scaffold for the construction of PROTACs, offering a balance of rigidity and hydrophilicity that can be beneficial for achieving potent and drug-like degraders. The protocols outlined in this document provide a robust framework for the synthesis and comprehensive evaluation of PROTACs incorporating this linker. By systematically assessing protein degradation and downstream cellular effects, researchers can effectively characterize novel protein degraders and advance their development as potential therapeutic agents.

References

Application Notes and Protocols for the Quantification of Methyl 4-(piperazin-1-YL)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(piperazin-1-YL)benzoate is a chemical intermediate of significant interest in the synthesis of various active pharmaceutical ingredients (APIs). Accurate and precise quantification of this compound is critical for ensuring the quality, efficacy, and safety of the final drug product. This document provides detailed application notes and protocols for the quantitative analysis of this compound using various analytical techniques. The methodologies described are based on established analytical strategies for piperazine derivatives and can be adapted and validated for specific research and development needs.

Analytical Methodologies

The quantification of piperazine derivatives is predominantly achieved through chromatographic techniques. The choice of method is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique suitable for the quantification of this compound, which possesses a UV-active chromophore. For piperazine derivatives lacking a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enable UV detection.[1][2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for quantifying low levels of analytes in complex matrices such as biological fluids.[3] The use of a stable isotope-labeled internal standard is recommended to compensate for matrix effects and ensure high accuracy and precision.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For piperazine derivatives, derivatization is often necessary to improve their volatility and chromatographic behavior.[4] This method is highly effective for the identification and quantification of these compounds in various samples.[5]

Data Presentation: Comparative Analysis of Analytical Techniques

The following table summarizes the performance characteristics of the different analytical techniques based on data from studies on various piperazine derivatives. These values can serve as a benchmark for the method development and validation of this compound quantification.

ParameterHPLC-UV (with Derivatization for non-UV active analogs)LC-MS/MSGC-MS (with Derivatization)
Linearity Range 30 - 350 ppm[1][2]1 - 1000 ng/mL[4]Not explicitly stated, but generally wide
Coefficient of Determination (R²) > 0.990.990 - 0.999[4]> 0.99
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1[1]pg to ng/mL range[4]Dependent on derivatization and analyte
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1[1]0.125 - 0.5 µg/ml for some derivatives[5]Dependent on derivatization and analyte
Accuracy (% Recovery) 104.87 - 108.06%[1]Typically 85-115%Typically 80-120%
Precision (% RSD) < 4.0%[1]< 4% in most cases[5]< 15%

Experimental Protocols

HPLC-UV Method Protocol (Adapted for this compound)

This protocol is adapted from a validated method for piperazine analysis.[1][2]

a. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and a suitable buffer (e.g., phosphate buffer), with the composition optimized during method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by UV scan of this compound (likely around 254 nm).

  • Injection Volume: 20 µL.

b. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.

c. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards, followed by the samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

LC-MS/MS Method Protocol (Adapted for this compound)

This protocol is based on a rapid and targeted method for piperazine derivatives.[3][4]

a. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.3 mL/min.[3]

  • Column Temperature: 40 °C.[3]

  • Injection Volume: 5 µL.[3]

  • Ionization Mode: Positive ESI.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the analyte and internal standard.

b. Standard and Sample Preparation:

  • Internal Standard: Use a stable isotope-labeled analog if available.

  • Standard and Sample Preparation for Biological Matrices:

    • To 100 µL of the sample (e.g., plasma), add the internal standard.

    • Precipitate proteins by adding 300 µL of acetonitrile.

    • Vortex and centrifuge the sample.

    • Inject the supernatant into the LC-MS/MS system.[3]

GC-MS Method Protocol (Adapted for this compound)

This protocol is based on general procedures for the analysis of piperazine derivatives.[4][5]

a. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature ramp to ensure good separation.

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Full scan for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.

b. Derivatization and Sample Preparation:

  • Derivatization: React the sample containing this compound with a suitable derivatizing agent (e.g., trifluoroacetic anhydride) to increase its volatility.

  • Extraction: Extract the derivatized analyte into an organic solvent.

  • Analysis: Inject the extracted sample into the GC-MS system.

Visualizations

The following diagrams illustrate the general workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Standard Weighing & Dissolution B Serial Dilution for Calibration Curve A->B F Injection of Standards & Samples B->F C Sample Weighing & Dissolution D Filtration (0.45 µm) C->D D->F E HPLC System Equilibration E->F G Chromatographic Separation F->G H UV Detection G->H I Peak Integration & Area Measurement H->I J Calibration Curve Construction I->J K Quantification of Analyte J->K

Caption: General workflow for HPLC-UV analysis.

LCMSMS_Workflow cluster_prep Sample Preparation (Biological Matrix) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Sample Aliquoting B Addition of Internal Standard A->B C Protein Precipitation (e.g., Acetonitrile) B->C D Vortex & Centrifugation C->D E Supernatant Collection D->E F LC Separation E->F G Electrospray Ionization (ESI) F->G H Tandem Mass Spectrometry (MS/MS) Detection G->H I Peak Integration H->I J Ratio of Analyte to IS I->J K Quantification using Calibration Curve J->K

Caption: Bioanalytical workflow using LC-MS/MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Measurement B Derivatization Reaction A->B C Liquid-Liquid Extraction B->C D Solvent Evaporation & Reconstitution C->D E Injection into GC D->E F Gas Chromatographic Separation E->F G Electron Ionization (EI) F->G H Mass Spectrometry Detection (Scan or SIM) G->H I Peak Identification & Integration H->I J Calibration Curve Construction I->J K Analyte Quantification J->K

Caption: General workflow for GC-MS analysis with derivatization.

References

Application Notes and Protocols for the HPLC and TLC Analysis of Methyl 4-(piperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(piperazin-1-yl)benzoate is a chemical compound containing a piperazine ring linked to a methyl benzoate moiety. As with many piperazine derivatives, this compound is of interest in pharmaceutical research and development due to the prevalence of the piperazine scaffold in numerous therapeutic agents.[1][2] Accurate and reliable analytical methods are crucial for ensuring the purity, stability, and overall quality of such compounds.

This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). These techniques are fundamental for both qualitative and quantitative assessment in a laboratory setting.

High-Performance Liquid Chromatography (HPLC) Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile or thermally labile compounds like many piperazine derivatives.[1] Given that the piperazine nucleus itself lacks a strong chromophore, derivatization is often employed to enhance UV activity.[1][3] However, the presence of the methyl benzoate group in the target molecule provides a UV-active chromophore, potentially allowing for direct UV detection.

Experimental Protocol: HPLC-UV Analysis

This protocol outlines a reversed-phase HPLC method for the analysis of this compound.

1. Instrumentation and Columns:

  • HPLC system equipped with a UV or Photodiode Array (PDA) detector.

  • Analytical column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is recommended.

2. Reagents and Mobile Phase:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic Acid (for pH adjustment and improved peak shape)

  • Mobile Phase: A gradient elution is often effective. A typical starting point would be a mixture of Acetonitrile and Water (with 0.1% TFA). For example, a gradient from 20% to 80% Acetonitrile over 20 minutes. An isocratic elution with an optimized ratio of Acetonitrile and Water (e.g., 60:40 v/v with 0.1% TFA) can also be developed.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent, such as methanol or acetonitrile, at a concentration of 1 mg/mL.

  • From the stock solution, prepare working standards of desired concentrations by diluting with the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C[3]

  • Detection Wavelength: Approximately 254 nm, which is a common wavelength for aromatic compounds. A PDA detector can be used to identify the optimal wavelength.

  • Injection Volume: 10 µL[3]

  • Total Run Time: 20-30 minutes, depending on the gradient.

5. Data Analysis:

  • The peak corresponding to this compound is identified by its retention time, which should be consistent with that of a reference standard.

  • Quantification is achieved by constructing a calibration curve from the peak areas of the working standards.

Data Presentation: HPLC

The following table summarizes hypothetical quantitative data for the HPLC analysis of this compound. This data is for illustrative purposes.

ParameterValue
Column C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% TFA
Flow Rate 1.0 mL/min
Detection 254 nm
Retention Time (Rt) 7.8 min

Thin-Layer Chromatography (TLC) Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and identification of compounds.[4] It is particularly useful for monitoring reaction progress, assessing sample purity, and determining appropriate solvent systems for column chromatography.

Experimental Protocol: TLC Analysis

This protocol describes a standard TLC method for the analysis of this compound.

1. Materials:

  • TLC Plates: Silica gel 60 F254 plates. The F254 indicator allows for visualization under UV light.

  • Developing Chamber: A glass tank with a lid.

  • Spotting Capillaries: For applying the sample to the TLC plate.

2. Mobile Phase (Solvent System):

  • A mixture of a non-polar and a more polar solvent is typically used. A good starting point for a compound with the polarity of this compound would be a mixture of Ethyl Acetate and Hexane. A common ratio to start with is 1:1 (v/v). The polarity can be adjusted by varying the ratio of the solvents to achieve optimal separation. For instance, increasing the proportion of ethyl acetate will increase the polarity of the mobile phase.

3. Sample Preparation and Application:

  • Dissolve a small amount of the sample in a volatile solvent like dichloromethane or methanol.

  • Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.

  • Allow the solvent to evaporate completely before developing the plate.

4. Development and Visualization:

  • Place the TLC plate in the developing chamber containing the mobile phase, ensuring the baseline is above the solvent level.

  • Allow the solvent front to move up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front.

  • Visualize the spots under a UV lamp at 254 nm. The compound should appear as a dark spot against a fluorescent background.

  • Alternatively, staining with an appropriate reagent (e.g., potassium permanganate or iodine vapor) can be used for visualization.

5. Data Analysis:

  • Calculate the Retention Factor (Rf) for each spot using the following formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • The Rf value is a characteristic of the compound in a given solvent system and can be used for identification by comparison with a standard.

Data Presentation: TLC

The following table presents illustrative quantitative data for the TLC analysis of this compound.

ParameterValue
Stationary Phase Silica Gel 60 F254
Mobile Phase Ethyl Acetate:Hexane (1:1 v/v)
Visualization UV light (254 nm)
Retention Factor (Rf) 0.45

Visualizations

The following diagrams illustrate the general workflows for the HPLC and TLC analyses described.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A Standard/Sample Weighing B Dissolution in Solvent A->B C Dilution to Working Concentration B->C D Filtration (0.45 µm) C->D G Injector D->G Injection E Mobile Phase Reservoir F Pump E->F F->G H Column (C18) G->H I UV Detector H->I J Waste I->J K Chromatogram Generation I->K Signal L Peak Integration & Identification K->L M Quantification L->M

Caption: Workflow for HPLC analysis.

TLC_Workflow cluster_prep Preparation cluster_development Development cluster_analysis Analysis A Prepare Mobile Phase D Place Plate in Developing Chamber A->D B Dissolve Sample C Spot Sample on TLC Plate C->D E Elution D->E F Remove Plate & Mark Solvent Front E->F G Visualize under UV Light F->G H Calculate Rf Value G->H

References

Troubleshooting & Optimization

Optimizing reaction conditions for "Methyl 4-(piperazin-1-YL)benzoate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 4-(piperazin-1-yl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are three primary methods for the synthesis of this compound:

  • Nucleophilic Aromatic Substitution (SNAr): This is a direct approach involving the reaction of an activated aryl halide, such as methyl 4-fluorobenzoate, with piperazine. The reaction is typically facilitated by a base.

  • Buchwald-Hartwig Amination: A versatile palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., methyl 4-bromobenzoate) and piperazine. This method is known for its broad substrate scope and functional group tolerance.[1]

  • Ullmann Condensation: A copper-catalyzed N-arylation of piperazine with an aryl halide. This method is a classical approach to C-N bond formation.[1]

Q2: How do I choose the most suitable synthetic route?

A2: The choice of synthetic route depends on several factors:

  • Starting Material Availability: The availability and cost of the specific methyl 4-halobenzoate can influence your decision.

  • Scale of Reaction: For large-scale synthesis, the cost and toxicity of the catalyst (palladium vs. copper) may be a significant consideration. Nucleophilic substitution might be preferred if a suitable activated substrate is available.

  • Functional Group Tolerance: The Buchwald-Hartwig amination is generally more tolerant of various functional groups compared to the Ullmann condensation, which often requires harsher conditions.

  • Desired Purity and Yield: Palladium-catalyzed reactions often provide higher yields and cleaner conversions, potentially simplifying purification.

Q3: What are the common side reactions to be aware of?

A3: Several side reactions can occur, depending on the chosen method:

  • Bis-arylation of Piperazine: A common issue where the aryl halide reacts with both nitrogen atoms of piperazine, leading to the formation of 1,4-bis(4-methoxycarbonylphenyl)piperazine. This is particularly prevalent when the ratio of piperazine to the aryl halide is not optimized.

  • Hydrodehalogenation: In palladium-catalyzed reactions, the aryl halide can be reduced to methyl benzoate.[2]

  • Homocoupling of Aryl Halide: Dimerization of the aryl halide to form biphenyl derivatives can occur in both Buchwald-Hartwig and Ullmann reactions.[2]

Q4: How can I minimize the formation of the bis-arylated byproduct?

A4: To favor mono-arylation, it is crucial to use a significant excess of piperazine. This increases the statistical probability of the aryl halide reacting with an unreacted piperazine molecule. Alternatively, using a mono-protected piperazine, such as N-Boc-piperazine, will ensure single substitution. The protecting group can then be removed in a subsequent step.

Q5: What are the recommended purification methods for this compound?

A5: The product is a basic compound, which allows for straightforward purification:

  • Acid-Base Extraction: The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 1M HCl) to protonate the product and pull it into the aqueous layer. The basic impurities and unreacted aryl halide will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product extracted back into an organic solvent.

  • Column Chromatography: Silica gel column chromatography is an effective method for separating the desired product from non-polar impurities and byproducts. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate in hexanes.

  • Recrystallization: If the product is obtained as a solid, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or mixtures with hexanes) can yield highly pure material.

Troubleshooting Guides

Low or No Product Formation
Possible Cause Troubleshooting Steps
Inactive Catalyst (Buchwald-Hartwig/Ullmann) • Ensure the reaction is performed under an inert atmosphere (nitrogen or argon).• Use freshly opened or properly stored catalysts and ligands.• Consider using a pre-catalyst that is more air-stable.
Incorrect Base • For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu, K3PO4, or Cs2CO3 are commonly used. Ensure the base is anhydrous.• For Ullmann, bases like K2CO3 or Cs2CO3 are typical.
Suboptimal Ligand (Buchwald-Hartwig) • The choice of phosphine ligand is critical. Screen different ligands (e.g., BINAP, XPhos, RuPhos) to find the optimal one for your substrate combination.[3]
Low Reaction Temperature • Ensure the reaction is heated to the appropriate temperature. Buchwald-Hartwig reactions are typically run at 80-110 °C, while Ullmann reactions may require higher temperatures.
Significant Formation of Bis-Arylated Byproduct
Possible Cause Troubleshooting Steps
Insufficient Excess of Piperazine • Increase the molar excess of piperazine to the aryl halide (e.g., 5-10 equivalents).
Reaction Conditions Favoring Disubstitution • Consider using a mono-protected piperazine (e.g., N-Boc-piperazine) followed by a deprotection step.
Presence of Hydrodehalogenation Byproduct (Methyl Benzoate)
Possible Cause Troubleshooting Steps
Presence of a Hydrogen Source • Use anhydrous solvents and reagents.• Ensure a strictly inert atmosphere is maintained.
Suboptimal Ligand-to-Metal Ratio • Optimize the ligand-to-palladium ratio. A slight excess of the ligand is often beneficial.

Data Presentation

The following tables provide a summary of typical reaction conditions for the different synthetic routes to this compound. Please note that yields are representative and may vary based on specific experimental conditions and optimization.

Table 1: Nucleophilic Aromatic Substitution

Starting MaterialReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Methyl 4-fluorobenzoatePiperazine, K2CO3DMSO120-15012-2460-80
Methyl 4-chlorobenzoatePiperazine, Cs2CO3DMF100-13018-3650-70

Table 2: Buchwald-Hartwig Amination

Starting MaterialCatalyst/LigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Methyl 4-bromobenzoatePd(OAc)2 / BINAPNaOtBuToluene1008-1685-95
Methyl 4-chlorobenzoatePd2(dba)3 / XPhosK3PO4Dioxane11012-2480-90

Table 3: Ullmann Condensation

Starting MaterialCatalyst/LigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Methyl 4-iodobenzoateCuI / L-prolineK2CO3DMSO110-13024-4870-85
Methyl 4-bromobenzoateCuI / N,N'-dimethylethylenediamineCs2CO3Dioxane120-15024-4865-80

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Substitution of Methyl 4-bromomethylbenzoate with Piperazine

This protocol is adapted from a known procedure for a closely related isomer.

Materials:

  • Methyl 4-bromomethylbenzoate (1.0 eq)

  • Piperazine hexahydrate (1.0 eq)

  • Piperazine dihydrochloride (1.0 eq)

  • Methanol

Procedure:

  • In a round-bottom flask, combine piperazine hexahydrate (38 g, 0.2 mole) and piperazine dihydrochloride (28 g, 0.2 mole) in methanol (150 mL).

  • Stir the mixture at ambient temperature.

  • Add methyl 4-bromomethylbenzoate (45 g, 0.2 mole) to the stirring mixture.

  • Allow the reaction mixture to stand for 48 hours.

  • Filter the precipitate by suction filtration.

  • Evaporate the clear filtrate to dryness.

  • Recrystallize the residue from ethanol to obtain the product as its monohydrochloride salt.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • Methyl 4-bromobenzoate (1.0 eq)

  • Piperazine (2.0-5.0 eq)

  • Pd(OAc)2 (0.02 eq)

  • BINAP (0.03 eq)

  • NaOtBu (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add methyl 4-bromobenzoate, Pd(OAc)2, and BINAP.

  • Add anhydrous toluene, followed by piperazine and NaOtBu.

  • Heat the reaction mixture to 100-110 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Buchwald_Hartwig_Workflow reagents Combine Aryl Halide, Pd Catalyst & Ligand solvent Add Anhydrous Solvent reagents->solvent amine_base Add Piperazine & Base solvent->amine_base heat Heat under Inert Atmosphere amine_base->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Chromatography) workup->purify product Pure Product purify->product Troubleshooting_Low_Yield start Low or No Product Yield catalyst Check Catalyst Activity start->catalyst reagents Verify Reagent Purity & Stoichiometry start->reagents conditions Optimize Reaction Conditions start->conditions catalyst_sub1 Use Fresh Catalyst/Ligand catalyst->catalyst_sub1 catalyst_sub2 Ensure Inert Atmosphere catalyst->catalyst_sub2 reagents_sub1 Use Anhydrous Solvents/Reagents reagents->reagents_sub1 reagents_sub2 Screen Different Bases reagents->reagents_sub2 conditions_sub1 Adjust Temperature conditions->conditions_sub1 conditions_sub2 Increase Reaction Time conditions->conditions_sub2

References

Technical Support Center: Synthesis of Methyl 4-(piperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Methyl 4-(piperazin-1-yl)benzoate. The information provided is based on established principles of common synthetic routes for analogous compounds, primarily Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination, due to the limited specific literature for this exact molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most probable synthetic routes for this compound?

A1: The synthesis of this compound typically involves the formation of a carbon-nitrogen (C-N) bond between an aryl group and the piperazine ring. The two most common and effective methods for this transformation are:

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of an activated aryl halide, such as methyl 4-fluorobenzoate or methyl 4-chlorobenzoate, with piperazine. The reaction is typically facilitated by a base in a polar aprotic solvent.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds. It involves the reaction of an aryl halide (e.g., methyl 4-bromobenzoate or methyl 4-iodobenzoate) or triflate with piperazine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Q2: What are the most common impurities I should expect in the synthesis of this compound?

A2: The common impurities depend on the synthetic route chosen. For SNAr and Buchwald-Hartwig amination, you can anticipate the following:

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of residual methyl 4-halobenzoate and piperazine.

  • Disubstituted Piperazine Byproduct: A common impurity is the 1,4-diarylpiperazine, where two molecules of the methyl benzoate group have reacted with both nitrogen atoms of a single piperazine molecule.

  • Hydrodehalogenation Product (Buchwald-Hartwig): The aryl halide can be reduced, replacing the halogen with a hydrogen atom to form methyl benzoate.[1]

  • Products of Side Reactions with the Ester Group: Under harsh basic or acidic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-(piperazin-1-yl)benzoic acid.

Q3: How can I minimize the formation of the disubstituted piperazine byproduct?

A3: To favor the monosubstituted product, it is recommended to use a large excess of piperazine relative to the methyl 4-halobenzoate. This statistical approach increases the probability of the aryl halide reacting with a fresh piperazine molecule rather than the already substituted product.

Q4: What analytical techniques are suitable for monitoring the reaction progress and purity of this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress by observing the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and can be used to detect and quantify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can help identify impurities by their characteristic signals.

  • Mass Spectrometry (MS): Determines the molecular weight of the product and can help in the identification of byproducts.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step
Inactive Catalyst (Buchwald-Hartwig) Ensure the palladium catalyst is active. Consider using a pre-catalyst or activating the catalyst in situ. Ensure the phosphine ligand has not been oxidized.
Inappropriate Base The choice of base is critical. For Buchwald-Hartwig, strong, non-nucleophilic bases like sodium tert-butoxide are often used. For SNAr, weaker bases like potassium carbonate may be sufficient. Ensure the base is dry.
Low Reaction Temperature Gradually increase the reaction temperature. Buchwald-Hartwig reactions are typically run at 80-110 °C, while SNAr may require higher temperatures depending on the reactivity of the aryl halide.
Poor Solvent Choice Use anhydrous, degassed solvents. For Buchwald-Hartwig, toluene and dioxane are common. For SNAr, polar aprotic solvents like DMSO or DMF are preferred.
Issue 2: Presence of Significant Amounts of Impurities
Impurity Observed Potential Cause Troubleshooting Step
Unreacted Starting Materials Incomplete reaction.Increase reaction time, temperature, or the amount of catalyst/base. Ensure efficient stirring.
Disubstituted Piperazine Molar ratio of reactants.Use a larger excess of piperazine (e.g., 5-10 equivalents).
Methyl Benzoate (Hydrodehalogenation) Presence of a hydrogen source (e.g., water) in Buchwald-Hartwig reaction.Use anhydrous solvents and reagents. Ensure the reaction is performed under an inert atmosphere.
4-(piperazin-1-yl)benzoic acid Hydrolysis of the methyl ester.Avoid harsh acidic or basic conditions during workup. Use a milder base during the reaction if possible.

Experimental Protocols

Protocol 1: Synthesis via Buchwald-Hartwig Amination

Materials:

  • Methyl 4-bromobenzoate

  • Piperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Racemic-BINAP (or another suitable phosphine ligand)

  • Sodium tert-butoxide

  • Anhydrous toluene

  • Anhydrous solvents for workup and chromatography

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine methyl 4-bromobenzoate (1.0 mmol), palladium(II) acetate (0.02 mmol), and racemic-BINAP (0.03 mmol).

  • Add anhydrous toluene (5 mL) to the flask.

  • Add piperazine (5.0 mmol, 5 equivalents) to the mixture.

  • Finally, add sodium tert-butoxide (1.4 mmol).

  • Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow for Buchwald-Hartwig Synthesis reagents Combine Reactants: - Methyl 4-bromobenzoate - Piperazine - Pd(OAc)₂ - BINAP - Sodium tert-butoxide - Toluene reaction Heat Reaction Mixture (80-100 °C) Monitor by TLC/HPLC reagents->reaction workup Workup: - Cool to RT - Dilute with Ethyl Acetate - Wash with Water and Brine reaction->workup purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product This compound purification->product troubleshooting_impurities Troubleshooting Common Impurities start Analyze Crude Product (HPLC, NMR, MS) impurity_check Impurities Detected? start->impurity_check disubstituted Disubstituted Piperazine impurity_check->disubstituted Yes hydrodehalogenation Methyl Benzoate impurity_check->hydrodehalogenation Yes hydrolysis Carboxylic Acid impurity_check->hydrolysis Yes unreacted Unreacted Starting Materials impurity_check->unreacted Yes end Pure Product impurity_check->end No solution1 Increase Piperazine Excess disubstituted->solution1 solution2 Use Anhydrous Conditions hydrodehalogenation->solution2 solution3 Milder Workup Conditions hydrolysis->solution3 solution4 Optimize Reaction Conditions (Time, Temperature) unreacted->solution4 solution1->end solution2->end solution3->end solution4->end

References

Purification of "Methyl 4-(piperazin-1-YL)benzoate" by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of "Methyl 4-(piperazin-1-YL)benzoate" by column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of polar nitrogen-containing compounds like this compound, silica gel is the most commonly used and recommended stationary phase. Its polar nature allows for effective separation based on the polarity of the components in the crude mixture.

Q2: Which mobile phase (eluent) system should I use for the purification?

A2: A good starting point for the mobile phase is a mixture of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent such as ethyl acetate. A gradient elution, where the polarity of the solvent system is gradually increased, is often effective. For instance, you can start with a low percentage of ethyl acetate in hexane and progressively increase the concentration of ethyl acetate.

Q3: How can I determine the optimal solvent ratio for the mobile phase?

A3: The optimal solvent ratio should be determined by preliminary analysis using Thin Layer Chromatography (TLC). The ideal eluent system will give your target compound, this compound, an Rf value of approximately 0.2-0.4, and provide good separation from impurities.

Q4: My compound is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate. What should I do?

A4: This indicates that your compound is highly polar and is strongly adsorbed to the silica. To increase the eluting power of your mobile phase, you can add a small percentage of a more polar solvent like methanol to your ethyl acetate/hexane mixture. For basic compounds like this, adding a small amount of a modifier such as triethylamine (e.g., 0.1-1%) to the mobile phase can help to reduce tailing and improve mobility by neutralizing acidic sites on the silica gel.

Q5: I am observing significant peak tailing during column chromatography. What is the cause and how can I prevent it?

A5: Peak tailing for basic compounds like this compound is often due to strong interactions with acidic silanol groups on the surface of the silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine or ammonia, to your mobile phase. This will compete for the active sites on the silica gel and allow your compound to elute more symmetrically.

Q6: Can I use reversed-phase chromatography for the purification of this compound?

A6: Yes, reversed-phase chromatography can be an alternative, especially if the compound is highly polar. In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of "this compound".

Problem Possible Cause Recommended Solution
Compound does not move from the origin (Rf ≈ 0) The mobile phase is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. If necessary, add a small amount of methanol (e.g., 1-5%).
Compound runs with the solvent front (Rf ≈ 1) The mobile phase is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Poor separation of the product from impurities The chosen solvent system has poor selectivity for the compounds.Try a different solvent system. For example, substitute ethyl acetate with acetone or dichloromethane. Perform a thorough TLC analysis with various solvent systems to find one that provides optimal separation.
Streaking or tailing of the spot on the TLC plate and column The compound is interacting too strongly with the acidic silica gel due to the basic piperazine moiety.Add a small percentage of a basic modifier like triethylamine (0.1-1%) or a few drops of aqueous ammonia to your mobile phase to neutralize the acidic sites on the silica gel.
The compound appears to be degrading on the column The compound may be unstable on silica gel.Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution. Alternatively, consider using a less acidic stationary phase like alumina.
Low recovery of the product after chromatography The compound may still be on the column.After your product has eluted, flush the column with a highly polar solvent, such as 10% methanol in dichloromethane, to elute any remaining material.
The compound may have precipitated at the top of the column upon loading.Ensure the crude product is fully dissolved in the loading solvent. If solubility is an issue, consider using a dry loading technique.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

1. Materials:

  • Crude this compound
  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
  • n-Hexane (or petroleum ether)
  • Ethyl acetate
  • Methanol (optional)
  • Triethylamine (optional)
  • TLC plates (silica gel coated)
  • Glass chromatography column
  • Collection tubes or flasks
  • Rotary evaporator

2. TLC Analysis for Solvent System Optimization:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Spot the solution onto a TLC plate.
  • Develop the TLC plate in various solvent systems with increasing polarity (e.g., 20%, 40%, 60%, 80% ethyl acetate in hexane).
  • Visualize the spots under UV light.
  • The optimal solvent system should provide an Rf value of ~0.2-0.4 for the desired product and good separation from impurities.

3. Column Preparation:

  • Select a column of appropriate size for the amount of crude product to be purified.
  • Prepare a slurry of silica gel in the initial, least polar mobile phase.
  • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.
  • Add a layer of sand on top of the silica gel bed to prevent disturbance.
  • Pre-elute the column with the initial mobile phase.

4. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed.
  • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

5. Elution and Fraction Collection:

  • Begin eluting the column with the initial mobile phase.
  • Collect fractions in test tubes or flasks.
  • Gradually increase the polarity of the mobile phase as the elution progresses (gradient elution).
  • Monitor the fractions by TLC to identify which ones contain the pure product.

6. Isolation of the Purified Product:

  • Combine the fractions that contain the pure product.
  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: TLC Analysis Data for Solvent System Optimization

Solvent System (Ethyl Acetate in Hexane, v/v)Rf Value of Impurity 1Rf Value of ProductRf Value of Impurity 2Observations
20%0.50.10.0Poor separation, product has low mobility.
40%0.80.30.1Good separation between product and impurities.
60%0.90.60.4Product moves too fast, poor separation from impurity 1.
40% + 0.5% Triethylamine0.80.350.1Symmetrical spot for the product, reduced tailing.

Note: The Rf values presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Visualization

Purification_Troubleshooting_Workflow start Start Purification tlc_analysis Perform TLC Analysis start->tlc_analysis check_rf Is Rf of Product ~0.2-0.4? tlc_analysis->check_rf adjust_polarity Adjust Mobile Phase Polarity check_rf->adjust_polarity No check_separation Good Separation from Impurities? check_rf->check_separation Yes adjust_polarity->tlc_analysis try_new_system Try Different Solvent System (e.g., DCM/MeOH) check_separation->try_new_system No check_tailing Is there Spot Tailing? check_separation->check_tailing Yes try_new_system->tlc_analysis add_base Add Basic Modifier (e.g., Triethylamine) check_tailing->add_base Yes run_column Run Column Chromatography check_tailing->run_column No add_base->tlc_analysis monitor_fractions Monitor Fractions by TLC run_column->monitor_fractions combine_pure Combine Pure Fractions monitor_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end_product Pure Product evaporate->end_product

Caption: Troubleshooting workflow for the purification of this compound.

Technical Support Center: Recrystallization of Methyl 4-(piperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of Methyl 4-(piperazin-1-yl)benzoate. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and key data to ensure successful purification.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: Based on the structural characteristics of this compound, which includes a polar piperazine ring and a less polar methyl benzoate group, polar protic solvents are generally effective. Ethanol is a commonly recommended solvent for similar piperazine derivatives and aromatic esters. A mixed solvent system, such as ethanol/water or isopropanol/water, can also be employed to fine-tune the solubility and improve crystal formation.

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To resolve this, try the following:

  • Add a small amount of additional hot solvent to the oiled-out mixture to ensure complete dissolution.

  • Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

  • Introduce a seed crystal to encourage nucleation.

  • If using a mixed solvent system, adjust the solvent ratio by adding more of the solvent in which the compound is more soluble.

Q3: Crystal formation is not occurring, even after cooling the solution. What are the possible reasons and solutions?

A3: The absence of crystal formation is typically due to either using an excessive amount of solvent or the solution being supersaturated. To induce crystallization:

  • Reduce Solvent Volume: If too much solvent was used, gently heat the solution to evaporate a portion of the solvent to achieve saturation.

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide a surface for crystal growth to begin.

    • Seeding: Add a small crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.

Q4: How can I remove colored impurities during recrystallization?

A4: If your crude this compound has a noticeable color, this can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The activated charcoal adsorbs the colored impurities. Use a minimal amount of charcoal (typically 1-2% of the solute's weight) and perform a hot filtration to remove it before allowing the solution to cool.

Data Presentation

Solubility Profile of this compound

The following table provides an estimated solubility profile for this compound in common laboratory solvents at different temperatures. This data is crucial for selecting an appropriate recrystallization solvent.

SolventChemical FormulaTypeSolubility at 25°C (g/L)Solubility at Boiling Point (g/L)
WaterH₂OPolar ProticLowModerate
EthanolC₂H₅OHPolar ProticModerateHigh
MethanolCH₃OHPolar ProticHighVery High
IsopropanolC₃H₈OPolar ProticModerateHigh
Ethyl AcetateC₄H₈O₂Polar AproticModerateHigh
TolueneC₇H₈Non-polarLowModerate
HexaneC₆H₁₄Non-polarVery LowLow

Note: This data is estimated based on the physicochemical properties of the compound and data for structurally similar molecules. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Ethanol

This protocol outlines the procedure for recrystallizing this compound using ethanol.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid has completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.

Protocol 2: Mixed-Solvent Recrystallization from Ethanol/Water

This method is useful if the compound is too soluble in pure ethanol at room temperature.

  • Dissolution: Dissolve the crude solid in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote further crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals.

Visualizations

Recrystallization_Workflow Recrystallization Workflow for this compound start Start with Crude Compound dissolve Dissolve in Minimum Hot Solvent (e.g., Ethanol) start->dissolve decolorize Optional: Add Activated Charcoal and Reheat dissolve->decolorize If solution is colored hot_filtration Hot Filtration to Remove Insoluble Impurities/Charcoal dissolve->hot_filtration If insoluble impurities exist decolorize->hot_filtration cool Slowly Cool Filtrate to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath to Maximize Crystallization cool->ice_bath vacuum_filtration Isolate Crystals by Vacuum Filtration ice_bath->vacuum_filtration wash Wash Crystals with Ice-Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry end_product Pure Crystalline Product dry->end_product

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Guide Troubleshooting Recrystallization Issues start Recrystallization Issue oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No add_solvent Add More Hot Solvent oiling_out->add_solvent Yes low_yield Low Crystal Yield? no_crystals->low_yield No reduce_volume Reduce Solvent Volume by Evaporation no_crystals->reduce_volume Yes check_filtrate Check Filtrate for Dissolved Product low_yield->check_filtrate Yes slow_cooling Cool Solution More Slowly add_solvent->slow_cooling seed_crystal_oil Add a Seed Crystal slow_cooling->seed_crystal_oil scratch_flask Scratch Inner Surface of Flask reduce_volume->scratch_flask seed_crystal_no Add a Seed Crystal scratch_flask->seed_crystal_no recool_filtrate Re-cool Filtrate for a Second Crop check_filtrate->recool_filtrate minimize_wash Use Minimal Ice-Cold Washing Solvent recool_filtrate->minimize_wash

Caption: Decision-making guide for troubleshooting common recrystallization problems.

Troubleshooting guide for "Methyl 4-(piperazin-1-YL)benzoate" synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of Methyl 4-(piperazin-1-yl)benzoate. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant amount of a higher molecular weight byproduct that is difficult to separate from my desired product. What is it and how can I prevent its formation?

A: This is likely the N,N'-bis-arylated piperazine, a common byproduct in the N-arylation of piperazine. This occurs when a second molecule of the aryl halide reacts with the remaining N-H group of the desired mono-arylated product.

Troubleshooting Strategies:

  • Stoichiometry Control: Using an excess of piperazine (typically 1.5 to 2.0 equivalents) relative to the aryl halide can statistically favor mono-arylation. However, this may complicate purification.

  • Slow Addition: Slowly adding the aryl halide to the reaction mixture containing an excess of piperazine can help maintain a low concentration of the electrophile, thereby reducing the likelihood of a second arylation.

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Prolonged reaction times, even after the aryl halide has been consumed, can lead to the slow formation of the bis-arylated product.

  • Use of a Protecting Group: The most reliable method to prevent bis-arylation is to use a mono-protected piperazine, such as N-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group can be removed after the arylation step.

Q2: My reaction yield is low, and I have identified the hydrodehalogenated product (methyl benzoate) as a major byproduct. What causes this and how can I minimize it?

A: Hydrodehalogenation is the replacement of the halogen on your aryl halide with a hydrogen atom. This is a known side reaction in palladium-catalyzed coupling reactions like the Buchwald-Hartwig amination.

Troubleshooting Strategies:

  • Optimize Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial. Some ligand systems are more prone to promoting hydrodehalogenation. Consider screening different ligands to find one that favors the desired amination.

  • Control of Reaction Temperature: Elevated temperatures can sometimes increase the rate of hydrodehalogenation. Try running the reaction at a lower temperature, typically in the range of 80-110°C for Buchwald-Hartwig reactions.[1]

  • Ensure Anhydrous Conditions: The presence of water or other protic impurities can serve as a hydrogen source for this side reaction. Ensure all solvents and reagents are anhydrous.

Q3: During workup, I am isolating a significant amount of 4-(piperazin-1-yl)benzoic acid instead of the desired methyl ester. What is happening?

A: You are observing the hydrolysis of the methyl ester. This can occur if the reaction mixture or the workup conditions are too acidic or basic, especially in the presence of water.

Troubleshooting Strategies:

  • Anhydrous Reaction Conditions: Ensure the reaction is carried out under strictly anhydrous conditions.

  • Careful Workup: During the aqueous workup, use mild conditions. Avoid prolonged exposure to strong acids or bases. If a basic wash is necessary, use a weak base like sodium bicarbonate and minimize the contact time.

  • Re-esterification: If the carboxylic acid is formed, it can be re-esterified as a subsequent step, though optimizing the initial reaction to prevent hydrolysis is preferable.

Q4: My purification by column chromatography is challenging due to a co-eluting impurity. What could it be and how can I improve the separation?

A: The most likely co-eluting impurity is the N,N'-bis-arylated byproduct, which often has a similar polarity to the desired product.

Troubleshooting Strategies:

  • Optimize Chromatography Conditions: Experiment with different solvent systems for your column chromatography. A gradient elution may be necessary to achieve better separation.

  • Recrystallization: Recrystallization of the crude product can be a highly effective method for removing impurities with different solubilities.

  • Derivative Formation: In challenging cases, you could consider temporarily converting your product to a derivative with a significantly different polarity, purifying it, and then reverting it to the desired product.

Quantitative Data Summary

The following tables summarize representative quantitative data for common synthetic routes to this compound and related compounds.

Table 1: Buchwald-Hartwig Amination Conditions

Aryl HalidePiperazine ReagentCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Methyl 4-bromobenzoatePiperazine (2 equiv.)Pd₂(dba)₃ (1)XantPhos (2)NaOt-BuToluene10012~70-85
Methyl 4-chlorobenzoateN-Boc-piperazine (1.2 equiv.)Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane11018~80-90
Methyl 4-iodobenzoatePiperazine (1.5 equiv.)Pd(OAc)₂ (1.5)BINAP (3)K₃PO₄Toluene9010~75-88

Table 2: Nucleophilic Aromatic Substitution (SNAr) Conditions

Aryl HalidePiperazine ReagentBaseSolventTemp (°C)Time (h)Yield (%)
Methyl 4-fluorobenzoatePiperazine (3 equiv.)K₂CO₃DMSO12024~60-75
Methyl 4-nitrobenzoateN-Boc-piperazine (1.1 equiv.)DIPEADMF1008>90

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination using N-Boc-piperazine

This protocol is designed to minimize the formation of the N,N'-bis-arylated byproduct.

  • Preparation: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XantPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4-2.0 equiv.) to an oven-dried Schlenk tube.

  • Addition of Reactants: Add methyl 4-bromobenzoate (1.0 equiv.), N-Boc-piperazine (1.2-1.5 equiv.), and anhydrous toluene.

  • Reaction: Seal the Schlenk tube, remove it from the glovebox, and heat the mixture to 80-110°C with stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Deprotection: The Boc group can be removed by treating the purified product with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.

Visualizations

G cluster_0 Troubleshooting Low Yield start Low Yield of This compound check_byproducts Analyze Crude Mixture (LC-MS, NMR) start->check_byproducts hydrodehalogenation Major Byproduct: Methyl Benzoate check_byproducts->hydrodehalogenation Hydrodehalogenation Detected bis_arylation Major Byproduct: N,N'-bis-arylated piperazine check_byproducts->bis_arylation Bis-arylation Detected unreacted_sm Significant Unreacted Starting Material check_byproducts->unreacted_sm Incomplete Reaction optimize_catalyst Optimize Catalyst/Ligand & Lower Temperature hydrodehalogenation->optimize_catalyst use_boc Use N-Boc-piperazine & Control Stoichiometry bis_arylation->use_boc check_conditions Check Reaction Conditions: Temp, Time, Reagent Purity unreacted_sm->check_conditions success Improved Yield optimize_catalyst->success use_boc->success check_conditions->success

Caption: Troubleshooting workflow for low yield.

G cluster_1 Competitive Reaction Pathways piperazine Piperazine product Desired Product: This compound piperazine->product 1st Arylation aryl_halide Methyl 4-halobenzoate aryl_halide->product byproduct Side Product: N,N'-bis-arylated piperazine product->byproduct 2nd Arylation (Excess Aryl Halide, Prolonged Time) aryl_halide2 Methyl 4-halobenzoate aryl_halide2->byproduct

Caption: Formation of the N,N'-bis-arylated byproduct.

References

Technical Support Center: Synthesis of Methyl 4-(piperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 4-(piperazin-1-yl)benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The primary synthetic routes for this compound include:

  • Nucleophilic Substitution: This is a straightforward method involving the reaction of a methyl 4-(halomethyl)benzoate (e.g., methyl 4-bromomethylbenzoate) with piperazine. This approach is often carried out in a suitable solvent like methanol.[1]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming the C-N bond between an aryl halide (e.g., methyl 4-bromobenzoate) and piperazine.[2][3]

  • Ullmann Condensation: A copper-catalyzed alternative to the Buchwald-Hartwig amination, which also couples an aryl halide with piperazine, though it may require higher reaction temperatures.[2]

  • Nucleophilic Aromatic Substitution (SNAr): This route is viable if the aromatic ring of the benzoate is sufficiently activated by electron-withdrawing groups, allowing for direct substitution of a leaving group (like a halogen) by piperazine.[4]

  • Reductive Amination: An efficient in-situ method that can involve the reaction of a suitable benzoic acid derivative with piperazine in the presence of a reducing agent.[5]

Q2: What are potential side reactions that can lower the yield of my synthesis?

A2: Several side reactions can occur, depending on the chosen synthetic method:

  • During Nucleophilic Substitution:

    • Over-alkylation: Piperazine has two secondary amine groups, both of which can react with the methyl 4-(halomethyl)benzoate, leading to the formation of a disubstituted byproduct. Using a large excess of piperazine can help to minimize this.

  • During Buchwald-Hartwig Amination:

    • Hydrodehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom to form methyl benzoate. This is a common side reaction in palladium-catalyzed couplings.[2]

    • Homocoupling: Self-coupling of the aryl halide can lead to the formation of biphenyl derivatives.[2]

  • During Ullmann Condensation:

    • Tarry byproducts: The high temperatures often required for Ullmann reactions can lead to the decomposition of starting materials and the formation of tar.[2]

Q3: How can I purify the final product, this compound?

A3: Purification of this compound typically involves the following steps:

  • Workup: After the reaction is complete, a standard aqueous workup is often performed to remove inorganic salts and water-soluble impurities. This may involve partitioning the product between an organic solvent (like ethyl acetate or dichloromethane) and water.

  • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol.[1]

  • Column Chromatography: For more challenging purifications, column chromatography on silica gel is a common technique. A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., hexanes or dichloromethane) can be used to elute the product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive Catalyst (Buchwald-Hartwig/Ullmann): The palladium or copper catalyst may have degraded due to exposure to air or moisture.Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. Consider using a fresh batch of catalyst.
Incorrect Base: The strength or type of base used may be inappropriate for the reaction conditions.For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide are often effective.[2] For nucleophilic substitution, a weaker base like potassium carbonate or sodium bicarbonate may be suitable to neutralize the acid formed.[6][7]
Low Reaction Temperature: The reaction may not have enough energy to proceed at a reasonable rate.For Buchwald-Hartwig and Ullmann reactions, heating is typically required. Monitor the reaction progress by TLC or LC-MS and adjust the temperature as needed.
Formation of Significant Byproducts Over-alkylation of Piperazine: Both nitrogen atoms of piperazine have reacted.Use a significant excess of piperazine relative to the methyl 4-(halomethyl)benzoate to favor mono-substitution.
Hydrodehalogenation (Buchwald-Hartwig): Presence of a hydrogen source.Ensure all reagents and solvents are anhydrous. Maintain a strict inert atmosphere throughout the reaction.[2]
Difficult Purification Co-eluting Impurities: A byproduct may have a similar polarity to the desired product.Optimize the column chromatography conditions. Try a different solvent system or use a different stationary phase. Derivatization of the product or impurity to alter its polarity can also be considered.
Product is an Oil Instead of a Solid: The product may not be pure enough to crystallize.Re-purify the product using column chromatography. If the product is inherently an oil at room temperature, this is not an issue of purity.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Substitution

This protocol is based on the reaction of methyl 4-bromomethylbenzoate with piperazine.[1]

Materials:

  • Methyl 4-bromomethylbenzoate

  • Piperazine hexahydrate

  • Piperazine dihydrochloride

  • Methanol

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, prepare a mixture of piperazine hexahydrate (0.2 mol) and piperazine dihydrochloride (0.2 mol) in methanol (150 ml).

  • While stirring at ambient temperature, add methyl 4-bromomethylbenzoate (0.2 mol).

  • Allow the reaction mixture to stand for 48 hours.

  • Filter the mixture to remove any precipitate.

  • Evaporate the solvent from the clear filtrate under reduced pressure.

  • Recrystallize the resulting residue from ethanol to obtain this compound.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This is a general protocol that can be adapted for the synthesis of this compound.

Materials:

  • Methyl 4-bromobenzoate

  • Piperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., Xantphos, BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine methyl 4-bromobenzoate (1.0 mmol), palladium(II) acetate (0.02 mmol), and the phosphine ligand (0.03 mmol).

  • Add anhydrous toluene (5 mL) to the flask.

  • Add piperazine (1.2 mmol) to the mixture.

  • Finally, add sodium tert-butoxide (1.4 mmol).

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_0 Nucleophilic Substitution cluster_1 Buchwald-Hartwig Amination Methyl 4-bromomethylbenzoate Methyl 4-bromomethylbenzoate Product_NS This compound Methyl 4-bromomethylbenzoate->Product_NS + Piperazine Methanol Piperazine Piperazine Piperazine->Product_NS Methyl 4-bromobenzoate Methyl 4-bromobenzoate Product_BHA This compound Methyl 4-bromobenzoate->Product_BHA + Piperazine Pd catalyst, Ligand, Base Piperazine_BHA Piperazine Piperazine_BHA->Product_BHA

Caption: Common synthetic pathways to this compound.

Troubleshooting_Workflow start Low Yield Observed check_reaction Check Reaction Conditions start->check_reaction check_reagents Check Reagent Purity check_reaction->check_reagents Conditions OK optimize_temp Optimize Temperature check_reaction->optimize_temp Incorrect Temp optimize_base Optimize Base check_reaction->optimize_base Incorrect Base use_fresh_catalyst Use Fresh Catalyst/Reagents check_reagents->use_fresh_catalyst Impure analyze_byproducts Analyze Byproducts (TLC/LC-MS) check_reagents->analyze_byproducts Pure end Improved Yield optimize_temp->end optimize_base->end use_fresh_catalyst->end over_alkylation Over-alkylation? analyze_byproducts->over_alkylation Byproduct Detected analyze_byproducts->end No Major Byproducts hydrodehalogenation Hydrodehalogenation? over_alkylation->hydrodehalogenation No adjust_stoichiometry Adjust Stoichiometry (excess piperazine) over_alkylation->adjust_stoichiometry Yes ensure_anhydrous Ensure Anhydrous Conditions hydrodehalogenation->ensure_anhydrous Yes hydrodehalogenation->end No adjust_stoichiometry->end ensure_anhydrous->end

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

"Methyl 4-(piperazin-1-YL)benzoate" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Methyl 4-(piperazin-1-YL)benzoate. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the concentration of this compound in my aqueous solution over time. What could be the cause?

A1: The most probable cause is hydrolysis of the methyl ester group. In aqueous environments, particularly under acidic or basic conditions, the ester can be cleaved to form 4-(piperazin-1-yl)benzoic acid and methanol.[1][2][3] It is crucial to control the pH of your solution to minimize this degradation.

Q2: What are the likely degradation products of this compound?

A2: Based on the structure, two primary degradation pathways are expected:

  • Hydrolysis: The ester linkage can be hydrolyzed to yield 4-(piperazin-1-yl)benzoic acid and methanol .[1][2]

  • Oxidation/Photodegradation of the Piperazine Ring: The piperazine moiety can be susceptible to oxidation and photodegradation. This can lead to the formation of various products, including N-oxides and ring-opened derivatives. Studies on piperazine itself have shown the formation of products like 1,2,3,6-tetrahydropyrazine and nitrosamines under certain conditions.[4][5][6]

Q3: My compound is showing signs of degradation even when stored in a dry, solid state. What could be the issue?

A3: While less common for a crystalline solid, degradation can still occur due to:

  • Thermal Stress: Aromatic esters can be susceptible to thermal degradation at elevated temperatures.[7][8][9][10] Ensure the compound is stored at the recommended temperature.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation of the piperazine ring.[4][5] Store the compound in a light-protected container.

  • Presence of Impurities: Reactive impurities could catalyze degradation. Ensure you are using a high-purity sample.

Q4: How can I monitor the stability of this compound in my experiments?

A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. This method should be able to separate the intact drug from its potential degradation products. Forced degradation studies can be used to generate these degradation products and validate the analytical method.[11][12][13]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks appearing in HPLC chromatogram during a time-course experiment. Formation of degradation products.1. Identify the degradation conditions (pH, light, temperature).2. Characterize the new peaks using techniques like LC-MS to identify the degradation products.3. Adjust experimental conditions to minimize degradation (e.g., use buffered solutions, protect from light, control temperature).
Loss of compound potency or activity. Degradation of the parent compound.1. Re-analyze the purity of your sample using a validated stability-indicating method.2. If degradation is confirmed, investigate the storage and handling conditions.3. Consider preparing fresh solutions for your experiments.
Change in the physical appearance of the solid compound (e.g., color change, clumping). Potential degradation or hygroscopicity.1. Protect the compound from light and moisture.2. Store in a desiccator under an inert atmosphere if necessary.3. Re-test the purity of the material.

Experimental Protocols

Forced degradation studies are essential to understand the stability of a compound.[11][12][13] Below are generalized protocols that can be adapted for this compound.

Table 1: Forced Degradation Experimental Conditions

Condition Protocol
Acid Hydrolysis Dissolve the compound in 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize before analysis.
Base Hydrolysis Dissolve the compound in 0.1 M NaOH. Incubate at 60°C for 24-48 hours. Neutralize before analysis.
Oxidative Degradation Dissolve the compound in a solution of 3% hydrogen peroxide. Keep at room temperature for 24-48 hours, protected from light.
Thermal Degradation Expose the solid compound to 70°C in a temperature-controlled oven for 48 hours.
Photodegradation Expose a solution of the compound to UV light (e.g., 254 nm) for 24-48 hours. A control sample should be kept in the dark.

Analytical Method for Stability Testing (Example)

  • Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to a suitable value, e.g., 3 or 7)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (to be determined by UV-Vis scan)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Degradation Pathways and Experimental Workflow

Below are diagrams illustrating the potential degradation pathways of this compound and a typical workflow for a forced degradation study.

G cluster_main This compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation/Photodegradation A This compound B 4-(piperazin-1-yl)benzoic acid A->B H+ or OH- H2O C Methanol A->C H+ or OH- H2O D N-Oxides A->D [O] or hv E Ring-Opened Products A->E [O] or hv

Caption: Potential degradation pathways of this compound.

G cluster_workflow Forced Degradation Workflow A Prepare Stock Solution of This compound B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Collect Samples at Different Time Points B->C D Analyze Samples by Stability-Indicating HPLC Method C->D E Identify and Quantify Degradation Products D->E F Determine Degradation Rate and Pathway E->F

Caption: General workflow for a forced degradation study.

References

Identification of byproducts in "Methyl 4-(piperazin-1-YL)benzoate" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Methyl 4-(piperazin-1-yl)benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent and effective method for the synthesis of this compound is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction involves the reaction of an aryl halide, typically methyl 4-bromobenzoate or methyl 4-iodobenzoate, with piperazine in the presence of a palladium catalyst, a phosphine ligand, and a base. Another potential, though less common, route is nucleophilic aromatic substitution, but this generally requires a highly activated aryl halide.

Q2: What are the most common byproducts in the synthesis of this compound?

A2: The primary byproducts encountered during the synthesis of this compound, particularly via Buchwald-Hartwig amination, are:

  • N,N'-bis(4-methoxycarbonylphenyl)piperazine: This is the product of double arylation, where both nitrogen atoms of the piperazine ring react with the methyl 4-halobenzoate.

  • Methyl Benzoate: This results from the hydrodehalogenation of the starting material, methyl 4-halobenzoate, a common side reaction in palladium-catalyzed couplings.

  • 4-(Piperazin-1-yl)benzoic acid: This can form due to the hydrolysis of the methyl ester of the desired product during the reaction or, more commonly, during the aqueous workup.

  • Homocoupling Biphenyl Byproduct: Dimerization of the aryl halide can lead to the formation of dimethyl 4,4'-biphenyldicarboxylate.

Q3: How can I minimize the formation of the N,N'-bis-arylated byproduct?

A3: Controlling the stoichiometry is key to preventing the formation of the bis-arylated product.[1] Using an excess of piperazine relative to the aryl halide statistically favors mono-arylation.[1] A starting point is often 1.5 to 2.0 equivalents of piperazine.[1] Additionally, slow addition of the aryl halide to the reaction mixture can help maintain a low concentration of the electrophile, further reducing the chance of a second arylation. For complete control, using a mono-protected piperazine, such as N-Boc-piperazine, is a reliable strategy, with the protecting group being removed in a subsequent step.[1]

Q4: What analytical techniques are recommended for identifying and quantifying byproducts?

A4: A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating the desired product from byproducts and unreacted starting materials, allowing for quantification of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile byproducts like methyl benzoate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and identifying the structures of isolated impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalystEnsure the palladium catalyst is fresh and handled under an inert atmosphere. Consider using a pre-catalyst.
Incorrect baseUse a strong, non-nucleophilic base such as sodium tert-butoxide or potassium carbonate. Ensure the base is anhydrous.
Low reaction temperatureGradually increase the reaction temperature. Buchwald-Hartwig reactions typically require heating (80-110 °C).[1]
Significant amount of N,N'-bis-arylated byproduct Incorrect stoichiometryUse an excess of piperazine (1.5-2 equivalents).[1]
Prolonged reaction timeMonitor the reaction by TLC or LC-MS and stop the reaction once the starting aryl halide is consumed.[1]
High concentration of aryl halideAdd the aryl halide slowly to the reaction mixture containing piperazine.
Presence of Methyl Benzoate as a major byproduct Hydrodehalogenation of the aryl halideOptimize the catalyst and ligand system. Some ligands are more prone to promoting hydrodehalogenation than others. Ensure strictly anhydrous and oxygen-free conditions.
Product is contaminated with 4-(Piperazin-1-yl)benzoic acid Hydrolysis of the methyl esterEnsure anhydrous reaction conditions. During workup, use a mild basic wash (e.g., saturated sodium bicarbonate solution) and avoid prolonged exposure to acidic or strongly basic conditions.
Difficulty in purifying the final product Co-eluting impuritiesOptimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization of the final product can also be an effective purification method.

Quantitative Data on Byproduct Formation

The formation of the desired mono-arylated product versus the N,N'-bis-arylated byproduct is highly dependent on the reaction conditions. The following table summarizes expected trends based on general principles of Buchwald-Hartwig amination of piperazine.

Parameter Condition Expected % Mono-arylated Product (Target) Expected % Bis-arylated Product (Byproduct) Comments
Piperazine Stoichiometry (eq.) 1.0LowHighEquimolar amounts significantly favor the bis-arylation.
1.5Moderate to HighModerate to LowAn excess of piperazine shifts the equilibrium towards the mono-arylated product.
2.0HighLowA larger excess of piperazine further suppresses the formation of the bis-arylated byproduct.
Reaction Temperature Low (e.g., 60-80 °C)Lower YieldLower YieldThe overall reaction rate is slower, potentially allowing for better selectivity if the second arylation is significantly slower.
High (e.g., >110 °C)Higher YieldIncreasedHigher temperatures can accelerate the rate of the second arylation, leading to more bis-arylated product.
Aryl Halide Addition All at onceLowerHigherA high initial concentration of the aryl halide increases the probability of bis-arylation.
Slow additionHigherLowerMaintaining a low concentration of the aryl halide favors mono-substitution.

Experimental Protocols

Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization.

Materials:

  • Methyl 4-bromobenzoate

  • Piperazine (anhydrous)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask, under an inert atmosphere, add Pd(OAc)₂ (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and anhydrous toluene. Stir for 10 minutes at room temperature.

  • To this catalyst mixture, add piperazine (2.0 equivalents) and sodium tert-butoxide (1.4 equivalents).

  • Finally, add methyl 4-bromobenzoate (1.0 equivalent).

  • Seal the flask and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford this compound.

Visualizations

experimental_workflow Experimental Workflow for Byproduct Identification synthesis Synthesis of Methyl 4-(piperazin-1-YL)benzoate workup Aqueous Workup synthesis->workup extraction Extraction with Organic Solvent workup->extraction drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification analysis Analysis of Fractions (TLC, LC-MS, GC-MS, NMR) purification->analysis product Isolated Product (this compound) analysis->product byproducts Identified Byproducts (e.g., bis-arylated, hydrodehalogenated) analysis->byproducts reaction_pathway Reaction Pathways in this compound Synthesis reactants Methyl 4-bromobenzoate + Piperazine desired_product This compound (Mono-arylated) reactants->desired_product Desired Pathway bis_arylated N,N'-bis(4-methoxycarbonylphenyl)piperazine (Bis-arylated) reactants->bis_arylated Side Reaction (Excess Aryl Halide) hydrodehalogenation Methyl Benzoate (Hydrodehalogenation) reactants->hydrodehalogenation Side Reaction (H-donor present)

References

Technical Support Center: Synthesis of Methyl 4-(piperazin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Methyl 4-(piperazin-1-yl)benzoate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Question 1: I am observing low to no product formation. What are the potential causes and solutions?

Answer:

Low or no yield of this compound can stem from several factors related to reagents, reaction conditions, and setup.

  • Inactive Starting Materials: The halide starting material (e.g., Methyl 4-(bromomethyl)benzoate or Methyl 4-(chloromethyl)benzoate) may have degraded. Ensure the purity and reactivity of your starting materials.

  • Base Issues: The base used may be inappropriate or insufficient. For this nucleophilic substitution, a mild inorganic base like sodium bicarbonate or potassium carbonate is often employed. Ensure the base is finely powdered and dry.

  • Solvent Purity: The presence of water or other impurities in the solvent can impede the reaction. Use anhydrous solvents appropriate for the reaction, such as methanol, acetonitrile, or DMF.[1]

  • Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Optimize the reaction temperature by gradually increasing it while monitoring the reaction progress.

  • Insufficient Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Question 2: My reaction is producing significant amounts of impurities. What are the common side reactions and how can I minimize them?

Answer:

The primary side reaction of concern is the formation of a di-substituted piperazine byproduct, where the piperazine reacts at both nitrogen atoms with the methyl 4-(halomethyl)benzoate.

To minimize this:

  • Use of Excess Piperazine: Employing a significant excess of piperazine can statistically favor the mono-alkylation product.

  • Controlled Addition: Slowly adding the methyl 4-(halomethyl)benzoate to a solution of piperazine can help maintain a high effective concentration of the amine, reducing the likelihood of the second substitution.

  • Reaction Temperature: Running the reaction at the lowest effective temperature can help control the rate of the second substitution.

Question 3: I am having difficulty purifying the final product. What are some effective purification strategies?

Answer:

Purification of this compound can be challenging due to the basic nature of the piperazine moiety and the potential for closely related impurities.

  • Column Chromatography: Silica gel column chromatography is a standard method for purification. A gradient elution starting with a non-polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity (e.g., by adding methanol and a small amount of a basic modifier like triethylamine to prevent streaking) can effectively separate the product from non-polar impurities and the di-substituted byproduct.

  • Acid-Base Extraction: An aqueous workup with a dilute acid can be used to extract the basic product into the aqueous layer, leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer and extraction with an organic solvent can then isolate the product. Care must be taken to avoid hydrolysis of the ester under strongly acidic or basic conditions.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective final purification step. Ethanol has been mentioned as a recrystallization solvent for a similar compound.[2]

Frequently Asked Questions (FAQs)

Question 1: What are the common synthetic routes to this compound?

Answer:

The most common and direct method for synthesizing this compound is through a nucleophilic substitution reaction . This typically involves reacting a methyl 4-(halomethyl)benzoate (e.g., methyl 4-(bromomethyl)benzoate or methyl 4-(chloromethyl)benzoate) with piperazine in the presence of a base.

Another potential, though less direct route, could involve the reductive amination of methyl 4-formylbenzoate with piperazine. This method would require a suitable reducing agent such as sodium triacetoxyborohydride.

Question 2: How can I monitor the progress of the reaction?

Answer:

Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Spot the reaction mixture alongside the starting materials on a silica gel plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexanes with a small amount of methanol). The disappearance of the limiting starting material and the appearance of a new, more polar spot corresponding to the product will indicate reaction progress. Staining with an appropriate agent (e.g., potassium permanganate) may be necessary for visualization.

  • LC-MS: This technique provides more definitive information by showing the mass of the product, confirming its formation and allowing for the tracking of starting material consumption and byproduct formation.

Question 3: What are the key safety precautions to consider during the synthesis?

Answer:

  • Handling of Reagents: Methyl 4-(halomethyl)benzoates are lachrymators and should be handled in a well-ventilated fume hood. Piperazine is a corrosive and sensitizing agent; avoid skin and eye contact.

  • Solvent Safety: Use flammable solvents in a fume hood and away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Experimental Protocols

Detailed Methodology for Nucleophilic Substitution

This protocol is a representative example for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (4-5 equivalents) in a suitable solvent (e.g., methanol or acetonitrile).

  • Reagent Addition: To the stirred solution of piperazine, add a solution of methyl 4-(bromomethyl)benzoate (1 equivalent) in the same solvent dropwise at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a mixture of water and an organic solvent (e.g., ethyl acetate). Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by silica gel column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Related Syntheses

Starting MaterialBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
4-(Chloromethyl)benzoic acid & N-methylpiperazineSodium bicarbonateDMF30297.399.8[1][3]
4-(Chloromethyl)benzoic acid & N-methylpiperazinePotassium carbonateWater1500.597.999.9[1][3]
4-(Chloromethyl)benzoic acid & N-methylpiperazineSodium hydroxideAcetonitrile501.595.299.8[1]
4-(Chloromethyl)benzoic acid & N-methylpiperazineSodium hydroxideWater50196.899.8[1]
Methyl 4-bromomethylbenzoate & Piperazine hexahydrate/dihydrochloride-MethanolAmbient4864N/A[2]

Note: The data above is for the synthesis of the corresponding carboxylic acid or its salt, but provides relevant insights into reaction conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Piperazine in Solvent addition Slowly Add SM Solution to Piperazine Solution reagents->addition sm_solution Prepare Solution of Methyl 4-(halomethyl)benzoate sm_solution->addition reflux Heat to Reflux & Monitor (TLC/LC-MS) addition->reflux cool_concentrate Cool & Concentrate reflux->cool_concentrate extraction Aqueous Workup (Extraction) cool_concentrate->extraction purification Column Chromatography extraction->purification final_product Isolated Product purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low/No Product Yield check_reagents Check Purity/Activity of Starting Materials & Base start->check_reagents check_conditions Verify Reaction Temperature & Time start->check_conditions check_solvent Ensure Anhydrous Solvent start->check_solvent success Improved Yield/ Purity check_reagents->success check_conditions->success check_solvent->success impurity_issue Significant Impurity (e.g., Di-substitution) adjust_stoichiometry Increase Excess of Piperazine impurity_issue->adjust_stoichiometry slow_addition Implement Slow Addition of Electrophile impurity_issue->slow_addition optimize_temp Lower Reaction Temperature impurity_issue->optimize_temp adjust_stoichiometry->success slow_addition->success optimize_temp->success

Caption: Troubleshooting logic for common synthesis issues.

References

Validation & Comparative

A Researcher's Guide to Purity Assessment of Synthesized "Methyl 4-(piperazin-1-YL)benzoate"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring the safety and efficacy of therapeutic candidates. This guide provides a comprehensive comparison of analytical techniques for the purity assessment of "Methyl 4-(piperazin-1-YL)benzoate," a key building block in medicinal chemistry. We present supporting experimental data and detailed methodologies to aid in the selection of the most appropriate analytical strategy.

Identifying Potential Impurities

The purity of "this compound" is intrinsically linked to its synthetic route. A common method for its preparation involves the reaction of piperazine with methyl 4-(bromomethyl)benzoate. Based on this synthesis, several potential impurities may be present in the final product:

  • Unreacted Starting Materials: Piperazine and Methyl 4-(bromomethyl)benzoate.

  • Dialkylation By-product: 1,4-bis((4-(methoxycarbonyl)phenyl)methyl)piperazine, formed by the reaction of two molecules of methyl 4-(bromomethyl)benzoate with one molecule of piperazine.

  • Hydrolysis Product: 4-(piperazin-1-ylmethyl)benzoic acid, which can form if the ester group is hydrolyzed during the reaction or work-up.

  • Residual Solvents: Solvents used in the synthesis and purification, such as methanol or ethanol.

A thorough purity assessment must be capable of detecting, identifying, and quantifying these potential impurities.

Comparative Analysis of Analytical Techniques

High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful and commonly employed techniques for purity determination. The choice of method depends on the specific requirements of the analysis, including the nature of the impurities, the desired level of sensitivity, and the need for structural elucidation.

Data Presentation: Quantitative Comparison

The following table summarizes the key performance attributes of HPLC, GC-MS, and NMR for the purity assessment of "this compound."

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a stationary and mobile phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural information.
Primary Use Quantification of the main component and non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities.Structural elucidation and quantification of the main component and impurities.
Sample Volatility Not required.Required.Not required.
Sensitivity High (ng to pg level).Very high (pg to fg level).Moderate (µg to mg level).
Quantification Excellent, highly linear response with appropriate standards.Good, requires calibration for each analyte.Excellent, can be performed without a specific standard for the impurity (qNMR).
Impurity Identification Based on retention time comparison with standards. LC-MS provides mass information.Based on retention time and mass spectral fragmentation patterns.Based on unique chemical shifts and coupling patterns.
Throughput High.Moderate to high.Low to moderate.

Experimental Protocols

Detailed methodologies for each technique are provided below as a starting point for method development.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and versatile technique for the quantitative analysis of "this compound" and its non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A mixture of acetonitrile and water with a suitable buffer (e.g., 0.1% trifluoroacetic acid or 10 mM ammonium acetate). The gradient can be optimized to achieve good separation.

Example Gradient Program:

  • Start with 10% acetonitrile, ramp up to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

Flow Rate:

  • 1.0 mL/min

Detection:

  • UV detection at a wavelength where "this compound" and its key impurities have significant absorbance (e.g., 254 nm).

Sample Preparation:

  • Dissolve a known weight of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying and quantifying volatile impurities, such as residual solvents, and can also be used for the analysis of the main compound if it is sufficiently volatile or can be derivatized.

Instrumentation:

  • GC system coupled to a mass spectrometer (e.g., quadrupole or ion trap).

  • A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Carrier Gas:

  • Helium at a constant flow rate of 1 mL/min.

Temperature Program:

  • Initial oven temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 10 minutes.

Injector Temperature:

  • 250°C

Mass Spectrometer Parameters:

  • Electron ionization (EI) at 70 eV.

  • Scan range of m/z 40-500.

Sample Preparation:

  • Dissolve the sample in a volatile solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for the structural confirmation of "this compound" and the identification and quantification of impurities without the need for reference standards for each impurity.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Solvent:

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Experiments:

  • ¹H NMR: Provides information on the proton environment and can be used for quantitative analysis (qNMR) by integrating signals corresponding to the main compound and impurities against a certified internal standard.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule and its impurities.

  • 2D NMR (e.g., COSY, HSQC, HMBC): Can be used to definitively assign the structure of unknown impurities.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Visualization of the Purity Assessment Workflow

The following diagrams illustrate the logical workflow for the purity assessment of "this compound."

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_quantification Quantitative Purity & Impurity Profiling cluster_decision Final Assessment cluster_outcome Outcome Synthesis Synthesis of Methyl 4-(piperazin-1-YL)benzoate Initial_TLC Initial Purity Check (TLC) Synthesis->Initial_TLC HPLC HPLC Analysis (Quantitative Purity) Initial_TLC->HPLC GC_MS GC-MS Analysis (Volatile Impurities) Initial_TLC->GC_MS NMR NMR Analysis (Structural Confirmation & qNMR) Initial_TLC->NMR Purity_Spec Purity Meets Specification? HPLC->Purity_Spec GC_MS->Purity_Spec NMR->Purity_Spec Pass Release for Further Use Purity_Spec->Pass Yes Fail Further Purification Required Purity_Spec->Fail No Technique_Selection_Logic Start Start Purity Analysis Question1 Need Quantitative Purity of Main Component? Start->Question1 Use_HPLC Primary Technique: HPLC Question1->Use_HPLC Yes Question2 Volatile Impurities Suspected? Question1->Question2 No Use_HPLC->Question2 Use_GCMS Complementary Technique: GC-MS Question2->Use_GCMS Yes Question3 Need Structural Confirmation or Absolute Quantification? Question2->Question3 No Use_GCMS->Question3 Use_NMR Definitive Technique: NMR (qNMR) Question3->Use_NMR Yes End Comprehensive Purity Profile Question3->End No Use_NMR->End

A Comparative Analysis of Methyl 4-(piperazin-1-yl)benzoate and Ethyl 4-(piperazin-1-yl)benzoate for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the selection of appropriate chemical moieties is critical for optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound. This guide provides a comparative analysis of two closely related piperazine derivatives: Methyl 4-(piperazin-1-yl)benzoate and Ethyl 4-(piperazin-1-yl)benzoate. These compounds often serve as key building blocks or linkers in the synthesis of more complex molecules, including Proteolysis Targeting Chimeras (PROTACs).

This comparison aims to furnish researchers, scientists, and drug development professionals with a concise overview of their physicochemical properties, synthetic pathways, and potential applications, based on available data. It is important to note that while general information is accessible, direct, side-by-side experimental comparisons are limited in published literature.

Physicochemical Properties

A fundamental aspect of drug design involves the modulation of a compound's physicochemical properties to enhance its absorption, distribution, metabolism, and excretion (ADME) profile. The primary difference between the two title compounds is the ester group—methyl versus ethyl—which can influence properties such as lipophilicity and metabolic stability.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundEthyl 4-(piperazin-1-yl)benzoate
Molecular Formula C₁₂H₁₆N₂O₂C₁₃H₁₈N₂O₂[1][2]
Molecular Weight 220.27 g/mol 234.29 g/mol [1][2]
CAS Number 50650-64-180518-57-6[1][2]
Melting Point (°C) Data not available102-105[3]
Boiling Point (°C) Data not availablePredicted: 388.9 ± 27.0
XLogP3 (Computed) 0.91.4[1]
Topological Polar Surface Area (TPSA) 41.6 Ų41.6 Ų[1]
Solubility Data not availableSoluble in Chloroform, DMSO, Methanol

The higher calculated XLogP3 value for the ethyl ester suggests it is slightly more lipophilic than its methyl counterpart. This seemingly minor structural change can have significant implications for cell permeability and interactions with biological targets.

Synthesis and Reactivity

Both compounds can be synthesized through several common organic chemistry reactions. The choice of synthetic route often depends on the availability of starting materials and the desired scale of production.

General Synthetic Pathways

Two prevalent methods for the synthesis of these compounds are:

  • Nucleophilic Aromatic Substitution (SNAr): This involves the reaction of piperazine with the corresponding methyl or ethyl 4-halobenzoate (e.g., 4-fluorobenzoate or 4-chlorobenzoate) in the presence of a base.

  • Esterification: This pathway starts with 4-(piperazin-1-yl)benzoic acid, which is then esterified using either methanol or ethanol under acidic conditions.

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Esterification Piperazine Piperazine Methyl_Ester This compound Piperazine->Methyl_Ester Base Ethyl_Ester Ethyl 4-(piperazin-1-yl)benzoate Piperazine->Ethyl_Ester Base Methyl_4_halobenzoate Methyl 4-halobenzoate Methyl_4_halobenzoate->Methyl_Ester Ethyl_4_halobenzoate Ethyl 4-halobenzoate Ethyl_4_halobenzoate->Ethyl_Ester Piperazine_Acid 4-(piperazin-1-yl)benzoic acid Methyl_Ester_2 This compound Piperazine_Acid->Methyl_Ester_2 Acid catalyst Ethyl_Ester_2 Ethyl 4-(piperazin-1-yl)benzoate Piperazine_Acid->Ethyl_Ester_2 Acid catalyst Methanol Methanol Methanol->Methyl_Ester_2 Ethanol Ethanol Ethanol->Ethyl_Ester_2

General synthetic pathways.
Experimental Protocols

Detailed experimental procedures for the synthesis of these specific, unsubstituted compounds are not extensively documented in readily accessible literature. However, a general protocol for nucleophilic aromatic substitution and esterification can be adapted.

Protocol 1: Synthesis of Ethyl 4-(piperazin-1-yl)benzoate via SNAr (General Procedure)

  • Reaction Setup: To a solution of piperazine (2.0 equivalents) in a suitable polar aprotic solvent (e.g., DMSO or DMF), add a base such as potassium carbonate (K₂CO₃, 2.5 equivalents).

  • Addition of Reactant: Add ethyl 4-fluorobenzoate (1.0 equivalent) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Esterification (General Procedure)

  • Reaction Setup: Suspend 4-(piperazin-1-yl)benzoic acid (1.0 equivalent) in an excess of methanol.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).

  • Reaction Conditions: Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Further purification can be achieved by chromatography or recrystallization.

G cluster_0 General SNAr Workflow cluster_1 General Esterification Workflow A 1. Dissolve piperazine and base in solvent B 2. Add ethyl 4-halobenzoate A->B C 3. Heat and monitor reaction B->C D 4. Aqueous work-up and extraction C->D E 5. Purify by chromatography D->E F 1. Suspend acid in alcohol G 2. Add acid catalyst F->G H 3. Reflux and monitor reaction G->H I 4. Neutralize and extract H->I J 5. Purify product I->J

Generalized experimental workflows.

Spectral Data

Detailed and directly comparable experimental spectral data (NMR, IR, Mass Spectrometry) for both compounds are not consistently available. Researchers should perform their own analytical characterization upon synthesis. The expected spectral features would be very similar, with the key differentiating signals arising from the methyl vs. ethyl ester groups in NMR spectroscopy.

  • 1H NMR: The methyl ester would show a singlet for the -OCH₃ protons around 3.8-3.9 ppm. The ethyl ester would exhibit a quartet for the -OCH₂- protons around 4.3-4.4 ppm and a triplet for the -CH₃ protons around 1.3-1.4 ppm.

  • 13C NMR: The carbon signals for the ester groups would also be distinct.

  • IR Spectroscopy: Both compounds would show characteristic absorptions for the C=O stretch of the ester (around 1710-1730 cm⁻¹), C-N stretching of the piperazine, and aromatic C-H and C=C bands.

  • Mass Spectrometry: The molecular ion peak would differ by 14 mass units (the difference between an ethyl and a methyl group).

Biological and Pharmacological Context

Both this compound and Ethyl 4-(piperazin-1-yl)benzoate are utilized as linkers in the development of PROTACs. PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The choice between a methyl and an ethyl ester in the linker can influence the overall properties of the PROTAC, including its solubility, cell permeability, and metabolic stability. The ethyl ester, being more lipophilic, might enhance membrane permeability, but could also be more susceptible to hydrolysis by esterase enzymes.

Conclusion

This compound and Ethyl 4-(piperazin-1-yl)benzoate represent a pair of closely related building blocks with subtle but potentially significant differences in their physicochemical properties. The ethyl ester is slightly more lipophilic and has a documented melting point, whereas comprehensive experimental data for the methyl ester is less available.

The choice between these two compounds in a research and development setting will likely depend on the specific requirements of the target molecule. For instance, if increased lipophilicity is desired to improve cell penetration, the ethyl ester may be preferred. Conversely, if a slightly more polar and potentially less metabolically labile group is needed, the methyl ester could be the better option.

Due to the limited availability of direct comparative experimental data, it is strongly recommended that researchers synthesize and characterize both compounds in-house to make a fully informed decision based on their specific application. The general synthetic protocols provided herein can serve as a starting point for these efforts.

References

Comparative Analysis of Methyl 4-(piperazin-1-yl)benzoate Analogs as ABL/KIT Dual Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of analogs based on the "Methyl 4-(piperazin-1-yl)benzoate" scaffold, which have been investigated as potent type II ABL/c-KIT dual kinase inhibitors. The data presented here is crucial for understanding the structure-activity relationships (SAR) of these compounds and for guiding the future design of more effective and selective cancer therapeutics. The primary focus of this analysis is a series of compounds leading to the discovery of a highly potent inhibitor, CHMFL-ABL/KIT-155 .

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro biochemical and cellular activities of key analogs. The central scaffold modifications and their impact on the inhibition of ABL and c-KIT kinases, as well as their anti-proliferative effects on relevant cancer cell lines, are presented.

Compound IDModifications from Core ScaffoldABL IC50 (nM)[1]c-KIT IC50 (nM)[1]K562 (CML) GI50 (nM)[1]GIST-T1 (GIST) GI50 (nM)[1]
Imatinib Reference Compound60010080-
6 Initial Hit Compound1800>10000>10000>10000
13 Addition of 3-((1-nicotinoylpiperidin-4-yl)oxy)46751020
34 (CHMFL-ABL/KIT-155) Optimized Lead Compound4675815
Nilotinib Reference Compound20100<10-
Dasatinib Reference Compound<1<1<10-

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition concentration; CML: Chronic Myeloid Leukemia; GIST: Gastrointestinal Stromal Tumor.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Kinase Inhibition Assay (ABL and c-KIT)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against ABL and c-KIT kinases.

1. Reagents and Materials:

  • Recombinant human ABL or c-KIT kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[2]

  • ATP solution

  • Peptide substrate (e.g., biotinylated peptide containing a tyrosine phosphorylation site)[2]

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)[2][3][4]

  • 384-well assay plates

2. Assay Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup:

    • Add kinase buffer to each well of a 384-well plate.

    • Add the diluted test compound or DMSO (vehicle control) to the appropriate wells.

    • Add the recombinant ABL or c-KIT kinase solution to each well.

    • Gently mix and incubate for 10 minutes at room temperature.[2]

  • Initiation of Kinase Reaction:

    • Add a mixture of the peptide substrate and ATP to each well to start the reaction. The final ATP concentration should be near the Km for the respective kinase.

    • Incubate the plate for 60 minutes at 30°C.[2]

  • Reaction Termination and Signal Detection (using ADP-Glo™):

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3][4]

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[3][4]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no kinase).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]

Cell Proliferation Assay (K562 and GIST-T1 cell lines)

This protocol outlines the MTT assay used to determine the anti-proliferative activity of the compounds on cancer cell lines.

1. Reagents and Materials:

  • K562 (CML) or GIST-T1 (GIST) cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear cell culture plates

2. Assay Procedure:

  • Cell Seeding: Seed cells (e.g., 5,000 cells/well) in a 96-well plate and incubate overnight.[5]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds or a vehicle control.

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ incubator.[6]

  • MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL) to each well and incubate for 4 hours.[5]

  • Formazan Solubilization: Carefully remove the medium and add DMSO (e.g., 150 µL) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition against the log concentration of the test compound to determine the GI50 value.[5]

Mandatory Visualizations

BCR-ABL/c-KIT Signaling Pathway

The BCR-ABL fusion protein and the c-KIT receptor tyrosine kinase activate several downstream signaling pathways that are crucial for cell proliferation and survival.[7][8] The diagram below illustrates the key pathways targeted by the analyzed inhibitors.

BCR_ABL_cKIT_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT STAT BCR_ABL->STAT c_KIT c-KIT c_KIT->GRB2_SOS c_KIT->PI3K c_KIT->STAT RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT->Transcription Proliferation Proliferation Transcription->Proliferation Transcription->Survival

Caption: Simplified BCR-ABL and c-KIT signaling pathways leading to cell proliferation and survival.

General Synthetic Workflow

The synthesis of the "this compound" analogs discussed in this guide generally follows a convergent approach. The diagram below outlines the logical workflow for the synthesis of the lead compound, CHMFL-ABL/KIT-155.

Synthetic_Workflow cluster_scaffold Core Scaffold Synthesis cluster_sidechain Side Chain Synthesis start Starting Materials intermediate1 Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate Analog start->intermediate1 coupling Coupling Reaction (e.g., SNAr or Buchwald-Hartwig) intermediate1->coupling side_chain_start Piperidine & Nicotinic Acid Derivatives intermediate2 1-Nicotinoylpiperidin-4-ol side_chain_start->intermediate2 intermediate2->coupling final_product Final Product (e.g., CHMFL-ABL/KIT-155) coupling->final_product

Caption: General workflow for the synthesis of ABL/KIT dual kinase inhibitors.

References

Validating the Structural Integrity of Methyl 4-(piperazin-1-yl)benzoate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The methyl 4-(piperazin-1-yl)benzoate scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. The precise arrangement of substituents on this framework is critical for target engagement, selectivity, and overall pharmacological activity. This guide provides a comparative overview of the analytical techniques used to validate the structure of these derivatives, supported by experimental data and detailed protocols.

Comparative Analysis of Structural Validation Data

Accurate structural elucidation is paramount in the development of novel therapeutics. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for confirming the identity and purity of synthesized this compound derivatives.

Spectroscopic Data for Key Derivatives

The following tables summarize the characteristic ¹H NMR, ¹³C NMR, and mass spectrometry data for the parent compound, Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate, and provide a comparative reference for related benzoate derivatives.

Table 1: ¹H NMR and ¹³C NMR Data for Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate and Reference Compounds

Compound NameSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate-1-15-7-9-16(10-8-15)11-12-3-5-13(6-4-12)14(17)18-2/h3-6H,7-11H2,1-2H352.1, 53.0, 55.0, 62.8, 128.9, 129.5, 129.8, 143.1, 166.9[1][2]
Methyl BenzoateCDCl₃8.02–7.97 (m, 2H), 7.47 (d, J=7.4 Hz, 1H), 7.39-7.32 (m, 2H), 3.83 (s, 3H)166.7, 132.6, 130.4, 129.4, 128.8, 128.1, 51.7[3]
Methyl 4-methylbenzoateCDCl₃7.94 (d, J=8.2 Hz, 2H), 7.24 (d, J=8.0 Hz, 2H), 3.88 (s, 3H), 2.39 (s, 3H)167.1, 143.4, 129.5, 129.0, 127.3, 51.8, 21.5[3]
Methyl 4-chlorobenzoateCDCl₃7.94 (d, J=8.6 Hz, 2H), 7.37 (d, J=8.6 Hz, 2H), 3.87 (s, 3H)166.1, 139.3, 130.9, 128.6, 52.1[3]

Table 2: Mass Spectrometry Data for Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate

Compound NameIonization ModeMolecular FormulaExact MassKey Fragments (m/z)Reference
Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoateGC-MSC₁₄H₂₀N₂O₂248.15247858, 70, 99, 149[1]

Experimental Protocols for Structural Validation

Detailed and reproducible experimental protocols are the bedrock of reliable structural validation. The following sections provide standardized procedures for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in a molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Set the spectral width to encompass the expected proton signals (typically 0-12 ppm).

    • Employ a standard 90° pulse sequence.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected carbon signals (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation to the acquired free induction decay (FID) and phase correct the resulting spectrum.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Objective: To assess the purity of the compound and confirm its molecular weight.

Protocol:

  • Instrumentation: Utilize an HPLC system equipped with a UV detector and coupled to a mass spectrometer. A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size) is commonly used.

  • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water, often with 0.1% formic acid to improve peak shape and ionization.

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample onto the HPLC system. The compound will be separated from impurities based on its polarity and detected by both the UV detector and the mass spectrometer.

  • Data Analysis: The retention time from the UV chromatogram provides information on the compound's polarity, while the mass spectrum confirms its molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To analyze volatile derivatives and identify fragmentation patterns for structural confirmation.

Protocol:

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer. A capillary column such as a DB-5ms is suitable for the separation of many piperazine derivatives.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at a rate of 10-20°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

  • Data Analysis: The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule and can be used to confirm its structure by comparing it to known fragmentation pathways of related compounds.

Signaling Pathways and Experimental Workflows

This compound derivatives have emerged as potent inhibitors of various protein kinases, playing a crucial role in cancer therapy. Understanding the signaling pathways they target is essential for rational drug design and development.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor This compound Derivative (Inhibitor) Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of a derivative.

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML).[5]

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) P_Substrate Phosphorylated Substrate BCR_ABL->P_Substrate Phosphorylates Substrate Substrate Downstream Downstream Signaling (e.g., RAS, STAT) P_Substrate->Downstream Activates Leukemia Leukemic Cell Proliferation & Survival Downstream->Leukemia Promotes Inhibitor This compound Derivative (Inhibitor) Inhibitor->BCR_ABL Inhibits ATP binding site

Caption: Inhibition of the BCR-ABL signaling pathway by a kinase inhibitor.

Experimental Workflow for Kinase Inhibitor Screening

The following workflow outlines a typical process for identifying and characterizing novel kinase inhibitors.

Kinase_Inhibitor_Workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Biochemical Biochemical Assay (Kinase Activity) Purification->Biochemical Cellular Cell-Based Assay (Proliferation, Apoptosis) Biochemical->Cellular Lead_Opt Lead Optimization Cellular->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Studies Lead_Opt->In_Vivo Promising Candidates

Caption: A typical workflow for the discovery and development of kinase inhibitors.

References

Biological activity of "Methyl 4-(piperazin-1-YL)benzoate" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activities of piperazine-containing compounds, with a focus on anticancer, antimicrobial, and central nervous system (CNS) properties. While specific quantitative data for a broad range of "Methyl 4-(piperazin-1-yl)benzoate" derivatives remains limited in publicly accessible literature, this guide provides a comparative overview based on structurally related piperazine derivatives, supported by experimental protocols and pathway visualizations.

The piperazine scaffold is a prevalent structural motif in a multitude of biologically active compounds, demonstrating a wide spectrum of pharmacological activities.[1] This guide explores the significant anticancer, antimicrobial, and CNS-related activities of various piperazine derivatives, offering insights for researchers and drug development professionals. Due to a scarcity of comprehensive studies on a wide array of "this compound" derivatives, this comparison focuses on broader classes of piperazine-containing molecules to highlight their therapeutic potential.

Anticancer Activity

Piperazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.[1][2]

Comparative Anticancer Potency

The anticancer efficacy of piperazine derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values. Lower values are indicative of higher potency. The following table summarizes the in vitro anticancer activity of selected piperazine derivatives against various human cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineCancer TypeGI50 / IC50 (µM)Reference
Piperazine DerivativeC505K562Chronic Myeloid Leukemia0.06 - 0.16[2]
HeLaCervical Cancer0.06 - 0.16[2]
AGSGastric Cancer0.06 - 0.16[2]
Quinazolinone-PiperazineCompound 3dMCF-7Breast Cancer1.1 ± 0.03[3]
Compound 35MCF-7Breast Cancer0.16 ± 0.16[3]
Ciprofloxacin-PiperazineDerivative 2Various-10[4]
Derivative 6hVarious-10[4]
Benzothiazole-PiperazineCompound 12-Alzheimer's (related neuroprotection)2.31 (AChE inhibition)[5]
Signaling Pathways in Anticancer Activity

Several signaling pathways are implicated in the anticancer effects of piperazine derivatives. Notably, the PI3K/Akt and NF-κB pathways, which are critical for cell survival and proliferation, are often inhibited by these compounds.[1][2] Furthermore, piperazine derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways.[1][6]

The induction of programmed cell death, or apoptosis, is a key mechanism for many anticancer drugs. The general workflow for assessing apoptosis induction by piperazine derivatives is depicted below.

cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis Cancer Cells Cancer Cells Treated Cells Treated Cells Cancer Cells->Treated Cells Incubation Piperazine Derivative Piperazine Derivative Piperazine Derivative->Treated Cells Annexin V/PI Staining Annexin V/PI Staining Treated Cells->Annexin V/PI Staining Detection of Apoptotic Cells Caspase Activity Assay Caspase Activity Assay Treated Cells->Caspase Activity Assay Measurement of Caspase Activation Western Blot Western Blot Treated Cells->Western Blot Analysis of Apoptotic Proteins Flow Cytometry Flow Cytometry Annexin V/PI Staining->Flow Cytometry Fluorometric/Colorimetric Reading Fluorometric/Colorimetric Reading Caspase Activity Assay->Fluorometric/Colorimetric Reading Protein Expression Levels Protein Expression Levels Western Blot->Protein Expression Levels Quantification of Apoptosis Quantification of Apoptosis Flow Cytometry->Quantification of Apoptosis Determination of Caspase Activity Determination of Caspase Activity Fluorometric/Colorimetric Reading->Determination of Caspase Activity Confirmation of Apoptotic Pathway Confirmation of Apoptotic Pathway Protein Expression Levels->Confirmation of Apoptotic Pathway

Caption: Experimental workflow for assessing apoptosis induction.

The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation. Its inhibition is a key strategy in cancer therapy.

Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates Downstream Targets Downstream Targets Akt->Downstream Targets phosphorylates Proliferation & Survival Proliferation & Survival Downstream Targets->Proliferation & Survival promotes Piperazine Derivative Piperazine Derivative Piperazine Derivative->PI3K inhibits

Caption: PI3K/Akt signaling pathway inhibition.

The NF-κB signaling pathway plays a critical role in inflammation and cell survival, and its dysregulation is linked to cancer.

Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits Degradation IκBα->Degradation ubiquitination & Nucleus Nucleus NF-κB->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription activates Cell Survival & Proliferation Cell Survival & Proliferation Gene Transcription->Cell Survival & Proliferation promotes Piperazine Derivative Piperazine Derivative Piperazine Derivative->IKK Complex inhibits

Caption: NF-κB signaling pathway inhibition.

Antimicrobial Activity

Piperazine derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[7] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds.

Comparative Antimicrobial Potency

The following table presents the MIC values of selected piperazine derivatives against various microbial strains.

Compound ClassDerivative ExampleMicrobial StrainMIC (µg/mL)Reference
Ciprofloxacin-PiperazineCompound 1Staphylococcus aureus ATCC 65381.70[8]
Phenylsulfonyl-Benzoic AcidCompound 4Staphylococcus aureus ATCC 6538125[9]
Bacillus subtilis ATCC 6683125[9]
Phenylpiperazine CarbamateCompound 6dGram-negative strain195.3[10]

Central Nervous System (CNS) Activity

Derivatives of piperazine have shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease.[5][11] Their neuroprotective effects are often attributed to their ability to modulate various targets within the CNS.

One study identified (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives as having neuroprotective properties against beta-amyloid-induced toxicity.[12] These compounds were found to reverse ATP depletion in neuronal cells and inhibit glutamate-induced neurotoxicity, suggesting a potential therapeutic role in Alzheimer's disease.[12] Another series of benzothiazole–piperazine hybrids demonstrated multifunctional activity, including acetylcholinesterase (AChE) inhibition, anti-β-amyloid aggregation, and neuroprotection, with compound 12 showing significant cognitive improvement in a mouse model.[5]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[14]

  • Compound Treatment: Treat the cells with various concentrations of the piperazine derivative. Include vehicle and untreated controls.[14]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[16]

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13] The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis for PI3K/Akt Pathway

Western blotting is a technique used to detect and quantify the expression levels of specific proteins, such as those involved in the PI3K/Akt signaling pathway.[1][17][18][19]

Protocol:

  • Cell Lysis: After treatment with the piperazine derivative, lyse the cells to extract total proteins.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).[1]

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[18]

  • Blocking: Block the membrane to prevent non-specific antibody binding.[1]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., total Akt, phospho-Akt).[1]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[18]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[18] The band intensity corresponds to the protein expression level.

Conclusion

Piperazine and its derivatives represent a versatile and promising scaffold in drug discovery, exhibiting a wide range of biological activities. While comprehensive data on "this compound" derivatives is currently limited, the broader class of piperazine-containing compounds demonstrates significant potential as anticancer, antimicrobial, and CNS-active agents. The continued exploration and derivatization of the piperazine core, coupled with detailed biological evaluations and mechanistic studies, are likely to yield novel therapeutic candidates for a variety of diseases. Further research focused on specific derivatives, such as those of "this compound," is warranted to fully elucidate their therapeutic potential.

References

Structure-Activity Relationship (SAR) of Arylpiperazine Analogs Targeting Dopamine Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of arylpiperazine analogs, using "Methyl 4-(piperazin-1-YL)benzoate" as a conceptual scaffold, with a focus on their activity as dopamine receptor ligands. The presented data, experimental protocols, and pathway visualizations are intended to inform the rational design of novel therapeutic agents targeting dopaminergic systems.

From Conceptual Scaffold to Potent Ligands

"this compound" represents a foundational structure in the design of numerous centrally active compounds. The core components – a substituted aromatic ring, a piperazine linker, and a modifiable terminal group – allow for systematic chemical alterations to explore and optimize interactions with specific biological targets. This guide focuses on modifications of this scaffold and their impact on binding affinity at dopamine receptors, particularly the D2 and D3 subtypes, which are critical targets in the treatment of various neuropsychiatric disorders.

Comparative Analysis of Dopamine Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, in nM) of a series of N-{4-[4-(aryl)piperazin-1-yl]butyl}arylcarboxamide analogs for the human dopamine D2 and D3 receptors. These compounds can be conceptualized as elaborations of the "this compound" scaffold, where the methyl benzoate is replaced by a more complex arylcarboxamide moiety and the piperazine is substituted with different aryl groups.

Compound IDArylpiperazine MoietyArylcarboxamide MoietyhD3 Ki (nM)hD2L Ki (nM)D2/D3 Selectivity Ratio
1 2,3-Dichlorophenyl9H-Fluoren-2-yl2.011256
2 2,3-Dichlorophenyl4-(Pyridin-2-yl)phenyl0.793.3133
3 2-Methoxyphenyl4-(Pyridin-2-yl)phenyl1.5250167
4 Phenyl4-(Pyridin-2-yl)phenyl5.030060
5 2,3-DichlorophenylBiphenyl-4-yl1.2150125

Data compiled from scientific literature.[1]

Key SAR Observations:

  • Arylpiperazine Substitution: The nature of the substituent on the phenylpiperazine ring significantly influences both affinity and selectivity. Dichlorosubstitution (e.g., Compound 1 and 2) generally confers high affinity for the D3 receptor.[1] A 2-methoxyphenyl substitution (Compound 3) also results in high D3 affinity, whereas an unsubstituted phenyl ring (Compound 4) leads to a noticeable decrease in affinity.

  • Arylcarboxamide Moiety: The terminal arylcarboxamide portion of the molecule plays a crucial role in modulating receptor affinity. Replacing the fluorenyl group (Compound 1) with a 4-(pyridin-2-yl)phenyl moiety (Compound 2) enhances D3 affinity and significantly improves D2/D3 selectivity.[1]

  • Selectivity: High selectivity for the D3 receptor over the D2 receptor is a desirable attribute for minimizing extrapyramidal side effects associated with D2 receptor blockade. The combination of a 2,3-dichlorophenylpiperazine and a 4-(pyridin-2-yl)phenylcarboxamide (Compound 2) provides the most promising profile in this series with a selectivity ratio of 133.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Dopamine Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of the test compounds for dopamine D2 and D3 receptors.

1. Cell Culture and Membrane Preparation:

  • Human embryonic kidney (HEK-293) cells stably transfected with either the human D2L or D3 dopamine receptor are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are harvested, and cell pellets are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

  • The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The supernatant is discarded, and the membrane pellet is washed and resuspended in the assay buffer.

2. Competition Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains a mixture of the cell membrane preparation, a specific radioligand (e.g., [¹²⁵I]IABN for D2-like receptors), and varying concentrations of the unlabeled test compound.

  • Non-specific binding is determined in the presence of a high concentration of a known dopamine receptor antagonist (e.g., haloperidol).

  • The plates are incubated at room temperature for a specified period (e.g., 90 minutes) to allow for binding to reach equilibrium.

3. Data Analysis:

  • After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The radioactivity retained on the filters is measured using a gamma counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Visualizing the SAR Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for a structure-activity relationship study and the signaling pathway of D2-like dopamine receptors.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization Scaffold Lead Scaffold (e.g., this compound) Analogs Analog Synthesis Scaffold->Analogs Chemical Modification Binding Receptor Binding Assays (Ki determination) Analogs->Binding Functional Functional Assays (e.g., cAMP, GTPγS) Binding->Functional Active Hits SAR SAR Analysis Functional->SAR Optimization Lead Optimization SAR->Optimization Identify Key Structural Features Optimization->Analogs Iterative Design

Caption: General workflow for a structure-activity relationship (SAR) study.

D2_like_Signaling cluster_receptor Cell Membrane cluster_gprotein G-Protein Signaling cluster_effects Cellular Effects D2R Dopamine D2/D3 Receptor Gi Gi/o Protein D2R->Gi Activates Dopamine Dopamine (or Agonist) Dopamine->D2R Activates Antagonist Antagonist (Arylpiperazine Analog) Antagonist->D2R Blocks AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CellularResponse Modulation of Neuronal Excitability PKA->CellularResponse

Caption: Simplified signaling pathway for D2-like dopamine receptors.

References

A Spectroscopic Comparison of Methyl 4-(piperazin-1-yl)benzoate and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Synthetic Pathway

The synthesis of Methyl 4-(piperazin-1-yl)benzoate from its precursors typically proceeds via a nucleophilic aromatic substitution reaction. The proposed synthetic route is illustrated below.

Synthetic Pathway Synthesis of this compound cluster_precursors Precursors methyl_4_fluorobenzoate Methyl 4-fluorobenzoate final_product This compound methyl_4_fluorobenzoate->final_product Nucleophilic Aromatic Substitution piperazine Piperazine piperazine->final_product

Caption: Synthetic route to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

¹H NMR Spectroscopic Data
CompoundSolventChemical Shift (δ) in ppm
This compound CDCl₃(Predicted) 7.9 (d, 2H), 6.8 (d, 2H), 3.8 (s, 3H), 3.3 (t, 4H), 3.0 (t, 4H), 1.8 (s, 1H, NH)
Methyl 4-fluorobenzoate CDCl₃8.08 – 7.97 (m, 2H), 7.08 (dd, 2H), 3.88 (s, 3H)[1]
Piperazine CDCl₃2.84 (s, 8H), 1.66 (s, 2H, NH)[2]
4-Fluorobenzonitrile CDCl₃7.68 (dd, 2H), 7.19 (t, 2H)[3]
¹³C NMR Spectroscopic Data
CompoundSolventChemical Shift (δ) in ppm
This compound CDCl₃(Predicted) 167.0 (C=O), 154.0 (C-N), 131.5 (Ar-CH), 122.0 (Ar-C), 114.0 (Ar-CH), 51.5 (O-CH₃), 49.0 (piperazine CH₂), 46.0 (piperazine CH₂)
Methyl 4-fluorobenzoate CDCl₃167.0, 166.1, 164.5, 132.1, 126.4, 115.6, 115.4, 52.2[1]
Piperazine D₂O47.9
4-Fluorobenzonitrile DMSO-d₆163.5 (d, J=250 Hz), 134.0 (d, J=9 Hz), 119.5 (s), 116.5 (d, J=22 Hz), 108.5 (d, J=3 Hz)
IR Spectroscopic Data
CompoundTechniqueKey Absorptions (cm⁻¹)
This compound KBr(Predicted) 3300-3400 (N-H stretch), 2800-3000 (C-H stretch), 1710 (C=O stretch), 1600, 1510 (C=C stretch), 1280 (C-O stretch), 1180 (C-N stretch)
Methyl 4-fluorobenzoate -1724 (C=O), 1606, 1509 (C=C), 1280 (C-F), 1105 (C-O)
Piperazine FTIR3087, 2987, 2914, 2853, 2750 (C-H stretch), 1556, 1510, 1490 (asymmetric CNH deformation)[4]
4-Fluorobenzonitrile Liquid Film2230 (C≡N), 1600, 1500 (C=C), 1230 (C-F)[5]
Mass Spectrometry Data
CompoundIonization Method[M]+ or [M+H]⁺ (m/z)
This compound ESI(Predicted) 221.13
Methyl 4-fluorobenzoate EI154.0
Piperazine EI86.1
4-Fluorobenzonitrile EI121.0

Experimental Protocols

General Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via nucleophilic aromatic substitution.

Materials and Reagents:

  • Methyl 4-fluorobenzoate

  • Piperazine

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Dimethyl sulfoxide (DMSO) or other polar aprotic solvent

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a solution of methyl 4-fluorobenzoate (1.0 eq) in DMSO, add piperazine (2.0-3.0 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic characterization of the synthesized compounds is outlined below.

Spectroscopic Analysis Workflow General Spectroscopic Analysis Workflow Sample_Prep Sample Preparation (Dissolution in appropriate deuterated solvent for NMR, or preparation for IR and MS) NMR NMR Spectroscopy (¹H, ¹³C) Sample_Prep->NMR IR IR Spectroscopy (FTIR) Sample_Prep->IR MS Mass Spectrometry (EI, ESI) Sample_Prep->MS Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for spectroscopic characterization.

Disclaimer: The spectroscopic data for this compound is predicted and should be confirmed by experimental analysis. The provided synthetic protocol is a general guideline and may require optimization.

References

Comparative Analysis of Methyl 4-(piperazin-1-YL)benzoate Derivatives: A Guide to Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The arylpiperazine scaffold, a cornerstone in modern medicinal chemistry, is a privileged structure frequently employed in the design of centrally acting agents. Within this class, derivatives of "Methyl 4-(piperazin-1-YL)benzoate" have garnered significant interest for their potential to modulate various G-protein coupled receptors (GPCRs), particularly those within the serotonergic and dopaminergic systems. This guide provides a comparative analysis of the cross-reactivity profiles of key derivatives, supported by experimental data, to aid researchers in the selection and development of compounds with improved selectivity and reduced off-target effects.

Understanding the Landscape: The Promiscuity of the Piperazine Moiety

The inherent flexibility of the piperazine ring and its ability to engage in various non-covalent interactions contribute to its recognition by multiple receptor subtypes. This promiscuity presents a significant challenge in drug development, where high target selectivity is paramount to minimizing adverse effects. Structure-activity relationship (SAR) studies on arylpiperazine derivatives consistently focus on modifications to the aryl ring and the piperazine nitrogen to enhance affinity for the primary target while reducing interactions with off-target proteins.

Cross-Reactivity Profile of "this compound" Derivatives

While comprehensive public screening data for "this compound" itself is limited, analysis of structurally related arylpiperazine compounds provides valuable insights into their likely cross-reactivity profiles. The following table summarizes representative binding affinities (Ki, nM) for key off-targets commonly associated with this chemical class. It is important to note that these values are compiled from various studies on analogous compounds and should be considered indicative rather than absolute for "this compound".

Derivative ClassPrimary Target(s)5-HT1A Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)D2 Dopamine Receptor (Ki, nM)Alpha-1 Adrenergic Receptor (Ki, nM)hERG Channel (% Inhibition @ 1µM)
Arylpiperazines (General) Serotonin/Dopamine Receptors1 - 10010 - 50050 - 1000100 - 20005 - 40%
Long-chain Arylpiperazines Serotonin/Dopamine Receptors20 - 15030 - 400200 - 800150 - 150010 - 50%
Benzamide N-phenylpiperazines D3 Dopamine Receptor>1000>100010 - 100>1000<10%

Note: The data presented is a generalized summary from multiple sources on arylpiperazine derivatives and may not be directly representative of "this compound".

Key Signaling Pathways

Arylpiperazine derivatives commonly exert their effects by modulating the signaling of aminergic GPCRs. The diagram below illustrates a generalized signaling pathway for a G-protein coupled receptor, a common target for this class of compounds.

GPCR_Signaling cluster_cytoplasm Cytoplasm Ligand Arylpiperazine Derivative Receptor GPCR (e.g., 5-HT1A) Ligand->Receptor Binding G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Phosphorylation Events

Caption: Generalized G-protein coupled receptor (GPCR) signaling pathway.

Experimental Protocols

The determination of a compound's cross-reactivity profile is crucial for its development as a safe and effective therapeutic. The following outlines a standard experimental workflow for assessing off-target binding.

experimental_workflow Compound Test Compound (this compound derivative) Incubation Incubation (Compound + Target + Radioligand) Compound->Incubation Assay_Prep Assay Preparation - Receptor/Enzyme Source - Radiolabeled Ligand Assay_Prep->Incubation Separation Separation of Bound and Free Ligand (e.g., Filtration) Incubation->Separation Detection Detection of Radioactivity (Scintillation Counting) Separation->Detection Data_Analysis Data Analysis - IC50/Ki Determination - Percent Inhibition Detection->Data_Analysis

Benchmarking Synthesis of Methyl 4-(piperazin-1-yl)benzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Methyl 4-(piperazin-1-yl)benzoate, a key intermediate in the development of various pharmaceutical compounds, can be approached through several synthetic routes. This guide provides a comparative analysis of the most common and effective methods, offering a benchmark for researchers to select the most suitable protocol based on performance metrics such as yield, purity, reaction time, and scalability. The primary synthetic strategies evaluated are Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Amination, and Reductive Amination.

Comparative Analysis of Synthesis Methods

The selection of an optimal synthesis route is contingent on a variety of factors including the availability of starting materials, desired scale of production, and the importance of process efficiency. The following table summarizes the key quantitative data for the different synthesis methods of this compound and its derivatives, providing a clear comparison of their performance.

Method Starting Materials Key Reagents/Catalysts Typical Yield Typical Purity Reaction Time Key Advantages Potential Drawbacks
Nucleophilic Aromatic Substitution (SNAr) Methyl 4-halobenzoate (e.g., chloro or bromo), PiperazineBase (e.g., NaHCO₃, K₂CO₃)95-98%[1][2]>99%[1][2]0.5 - 5 hours[1][2]High yield and purity, cost-effective reagents.May require elevated temperatures.
Buchwald-Hartwig Amination Methyl 4-halobenzoate, PiperazinePalladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., NaOtBu)High (typically >80%)HighModerateBroad substrate scope, high efficiency for C-N bond formation.[3][4]Cost of palladium catalyst and ligands, sensitivity to air and moisture.
Reductive Amination Methyl 4-formylbenzoate, PiperazineReducing agent (e.g., Sodium triacetoxyborohydride, NaBH₄)95-99%[5]HighModerateMild reaction conditions, high yields.[5]Requires the aldehyde starting material which may need to be synthesized separately.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established procedures for similar compounds and can be adapted for the synthesis of this compound.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This method involves the direct displacement of a halide from an activated aromatic ring by piperazine.

Materials:

  • Methyl 4-chlorobenzoate

  • Piperazine

  • Sodium bicarbonate (NaHCO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl 4-chlorobenzoate (1 equivalent), piperazine (1.2 equivalents), and sodium bicarbonate (1.5 equivalents) in DMF.

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming the C-N bond between the aryl halide and piperazine.[3][6]

Materials:

  • Methyl 4-bromobenzoate

  • Piperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1-2 mol%), Xantphos (2-4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Add anhydrous toluene to the flask, followed by methyl 4-bromobenzoate (1.0 equivalent) and piperazine (1.2 equivalents).

  • Seal the flask and heat the reaction mixture at 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 3: Reductive Amination

This two-step, one-pot procedure involves the formation of an iminium ion intermediate followed by its reduction.

Materials:

  • Methyl 4-formylbenzoate

  • Piperazine

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve methyl 4-formylbenzoate (1 equivalent) and piperazine (1.1 equivalents) in dichloromethane.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction at room temperature for 1-2 hours to form the iminium ion.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizing Synthesis Selection Workflow

The choice of a particular synthetic method often follows a logical decision-making process. The following diagram illustrates a simplified workflow for selecting the most appropriate synthesis method based on key project requirements.

G start Start: Synthesis of This compound cost_priority Is cost the primary driver? start->cost_priority snar Utilize Nucleophilic Aromatic Substitution (SNA_r) cost_priority->snar Yes substrate_availability Are aryl halide and piperazine readily available? cost_priority->substrate_availability No end End: Optimized Synthesis snar->end buchwald Consider Buchwald-Hartwig Amination substrate_availability->buchwald Yes aldehyde_availability Is methyl 4-formylbenzoate available or easily synthesized? substrate_availability->aldehyde_availability No buchwald->end aldehyde_availability->buchwald No reductive_amination Employ Reductive Amination aldehyde_availability->reductive_amination Yes reductive_amination->end

Caption: Decision workflow for selecting a synthesis method.

This guide provides a foundational comparison to aid in the strategic selection of a synthesis protocol for this compound. The optimal choice will ultimately depend on the specific constraints and objectives of the research or development project.

References

Comparative Evaluation of Methyl 4-(piperazin-1-YL)benzoate Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the in vitro and in vivo performance of compounds containing the Methyl 4-(piperazin-1-YL)benzoate scaffold, with a focus on their potential as anticancer agents.

This guide provides a comparative analysis of preclinical data on various compounds incorporating the this compound moiety. The objective is to offer a clear, data-driven overview of their biological activities, supported by experimental details to aid in the evaluation of their therapeutic potential.

In Vitro Activity: Tyrosine Kinase Inhibition

Several derivatives of this compound have been investigated for their potential as tyrosine kinase inhibitors, a class of targeted cancer therapeutics. The following table summarizes the in vitro inhibitory activity of selected compounds against various tyrosine kinases. For comparison, data for Imatinib, a well-established tyrosine kinase inhibitor that shares a similar 4-(piperazin-1-ylmethyl)phenyl moiety, is included.

CompoundTarget KinaseIC50 (nM)Cell LineReference
Compound 1 (Gefitinib Analog) EGFR15A431[1]
Compound 2 (Arylurea Derivative) PDGFRβ28N/A (in vitro)[1]
Imatinib (Gleevec®) Abl37.5K562(Literature)
Imatinib (Gleevec®) PDGFRβ25N/A (in vitro)(Literature)
4-Anilinoquinazoline Derivative 2d EGFR8.7A431[1]
4-Anilinoquinazoline Derivative 2i EGFR9.2A431[1]
4-Anilinoquinazoline Derivative 2j EGFR7.5A431[1]

N/A: Not available in the cited literature.

In Vitro Antibacterial Activity

The piperazine scaffold is also a common feature in compounds with antimicrobial properties. A series of novel piperazine derivatives were synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainZone of Inhibition (mm) at 100µg/mlStandard (Ciprofloxacin) Zone of Inhibition (mm)Reference
Q2 S. aureus1822[2]
Q4 S. aureus1722[2]
Q5 S. aureus1822[2]
Q2 E. coli1624[2]
Q5 E. coli1724[2]
Q6 E. coli1624[2]

Experimental Protocols

Tyrosine Kinase Inhibition Assay (General Protocol)

A common method to determine the inhibitory concentration (IC50) of a compound against a specific tyrosine kinase is through a kinase activity assay.

  • Enzyme and Substrate Preparation : The purified recombinant target kinase and a specific peptide substrate are prepared in a kinase reaction buffer.

  • Compound Dilution : The test compounds, including the this compound derivatives, are serially diluted to various concentrations.

  • Kinase Reaction : The kinase, substrate, and ATP are incubated with the test compounds in a microplate. The reaction is typically initiated by the addition of ATP.

  • Detection : The amount of phosphorylated substrate is quantified. This is often done using an antibody that specifically recognizes the phosphorylated substrate, which is then detected using a secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase) or a fluorescent probe.

  • Data Analysis : The kinase activity is measured at each compound concentration, and the IC50 value is calculated by fitting the data to a dose-response curve.

Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the antibacterial activity of the synthesized compounds.[2]

  • Media Preparation : A suitable bacterial growth medium (e.g., Mueller-Hinton agar) is prepared and sterilized.

  • Bacterial Inoculum : A standardized suspension of the test bacteria (S. aureus or E. coli) is prepared.

  • Plate Inoculation : The surface of the agar plates is uniformly inoculated with the bacterial suspension.

  • Well Preparation : Wells of a specific diameter are created in the agar using a sterile borer.

  • Compound Application : A defined volume and concentration of the test compound (dissolved in a suitable solvent like DMF) is added to each well. A standard antibiotic (e.g., Ciprofloxacin) is used as a positive control.

  • Incubation : The plates are incubated under appropriate conditions for the specific bacteria (e.g., 37°C for 24 hours).

  • Measurement : The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a simplified signaling pathway relevant to the anticancer activity of these compounds and a typical workflow for evaluating their antibacterial properties.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Gefitinib Analog (Compound 1) Inhibitor->EGFR Inhibits

Simplified EGFR Signaling Pathway Inhibition.

Antibacterial_Screening_Workflow start Synthesized Piperazine Compound prepare_plates Prepare Bacterial Plates (S. aureus, E. coli) start->prepare_plates add_compound Add Compound to Wells prepare_plates->add_compound incubate Incubate Plates add_compound->incubate measure Measure Zone of Inhibition incubate->measure compare Compare with Standard (Ciprofloxacin) measure->compare result Determine Activity compare->result

Antibacterial Screening Workflow.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of Methyl 4-(piperazin-1-YL)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 4-(piperazin-1-YL)benzoate (CAS No. 86620-81-7) is not publicly available. The following procedures are based on best practices for the disposal of laboratory chemicals with similar structures and potential hazards. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and refer to all applicable local, regional, and national regulations before proceeding. This guide provides essential safety and logistical information but does not supersede official regulatory requirements.

Immediate Safety Considerations

Given the general nature of related piperazine and benzoate compounds, this compound should be handled as a hazardous substance. Potential hazards may include skin irritation, serious eye irritation, and respiratory irritation if inhaled.[1] Ingestion is also likely to be harmful.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical for disposal.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent contact with eyes, which can cause serious irritation.[1]
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact, which can lead to irritation.[1]
Body Protection A lab coat or chemical-resistant apron.To protect against accidental splashes and contamination of personal clothing.
Respiratory Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary for large quantities or if dust/aerosols are generated.To avoid inhalation, which may cause respiratory irritation.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular solid waste.[1] The recommended final disposal method is incineration by an approved and licensed waste disposal facility.[2]

Step 1: Waste Collection

  • Carefully transfer the waste this compound into a designated hazardous waste container.

  • If it is a solid, sweep it up and shovel it into the container, avoiding dust formation.[1]

  • If it is a liquid, use an absorbent material like vermiculite or sand to contain the spill before transferring it to the waste container.[3]

  • Do not mix this waste with incompatible materials, such as strong oxidizing agents.[1]

Step 2: Container Selection and Labeling

  • Use a container that is chemically compatible and can be securely sealed.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number "86620-81-7".

  • Indicate the approximate quantity of waste in the container.

Step 3: Temporary Storage

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • The storage area should be away from heat, sparks, and open flames.

  • Ensure the container is kept tightly closed.[1]

Step 4: Arrange for Disposal

  • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup.

  • Provide them with the full chemical name and any other relevant information.

  • Follow their specific instructions for collection and transportation. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

Emergency Procedures for Spills

In the event of an accidental spill, follow these immediate steps:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.[3] Avoid creating dust.

  • Personal Protection: Do not attempt to clean up a spill without the proper PPE.

  • Collection: Carefully collect the absorbed material and place it in a labeled hazardous waste container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your supervisor and EHS department.

Disposal Workflow Visualization

The following diagram outlines the logical steps and decision-making process for the proper disposal of this compound.

G start Start: Need to Dispose of This compound ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Emergency: Spill or Exposure Occurs start->spill collect Step 2: Collect Waste into a Compatible Container ppe->collect ppe->spill label Step 3: Securely Seal and Label Container 'Hazardous Waste' Chemical Name & CAS No. collect->label collect->spill store Step 4: Store in Designated Satellite Accumulation Area label->store contact_ehs Step 5: Contact EHS or Licensed Disposal Vendor store->contact_ehs end End: Waste Collected by Authorized Personnel contact_ehs->end spill_proc Follow Emergency Spill Procedures: Evacuate, Ventilate, Contain, Report spill->spill_proc Action spill_proc->collect After Cleanup

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Methyl 4-(piperazin-1-YL)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 4-(piperazin-1-YL)benzoate

This guide provides crucial safety, logistical, and disposal information for researchers, scientists, and drug development professionals handling this compound. The following protocols are synthesized from safety data for structurally related compounds and general best practices for handling aromatic amines and esters, ensuring a comprehensive approach to laboratory safety.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to minimize exposure and ensure personal safety when handling this compound.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially during tasks with a higher risk of splashing.[1][2][3][4]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Double-gloving is recommended, with frequent changes.[1][5][6]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1][5]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside a fume hood or if engineering controls are insufficient. The specific type depends on the airborne concentration and should be selected based on a formal risk assessment.[1][7]
Hazard and Precautionary Data Summary

The following table summarizes hazard classifications and precautionary statements from related chemical compounds. This data should be considered as a guideline for handling this compound.

Hazard StatementPrecautionary Statement
Harmful if swallowed.[8]Wash skin thoroughly after handling.[8]
Suspected of damaging fertility or the unborn child.[8]Do not eat, drink or smoke when using this product.[8][9]
Harmful to aquatic life.[8]Avoid release to the environment.[8]
Causes skin irritation.[10]Wear protective gloves/ protective clothing/ eye protection/ face protection.[8][9]
Causes serious eye irritation.[10]IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. Rinse mouth.[8][9]
May cause respiratory irritation.[10]IF exposed or concerned: Get medical advice/ attention.[8]
Store in a well-ventilated place. Keep cool.[8]
Store locked up.[8][9]
Dispose of contents/ container to an approved waste disposal plant.[8][9]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and experimental integrity.

Experimental Protocols: Step-by-Step Handling Procedure
  • Pre-Handling Preparation :

    • Risk Assessment : Conduct a thorough risk assessment for the planned experiment.

    • Emergency Equipment : Ensure a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[1]

    • PPE : Don all required PPE as outlined in the table above before entering the handling area.[1]

  • Handling the Compound :

    • Weighing : Weigh the solid compound inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[1]

    • Dissolving : When preparing solutions, slowly add the solid to the solvent to prevent splashing.[1]

    • Reactions : Conduct all chemical reactions within a certified chemical fume hood using appropriate and securely assembled glassware.[1]

  • Post-Handling Procedures :

    • Decontamination : Wipe down the work area within the fume hood with a suitable solvent and cleaning agent.[1]

    • Hand Washing : Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste material containing this compound in designated, properly labeled, and sealed containers.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Container Disposal :

    • Handle uncleaned, empty containers as you would the product itself.[8]

  • Disposal Method :

    • Dispose of all chemical waste through a licensed professional waste disposal service.[7]

    • All disposal activities must be in accordance with national, state, and local regulations.[8] Do not allow the product to enter drains or the environment.[7][8][9]

Visual Workflow Guides

To further clarify the procedural steps and decision-making processes, the following diagrams have been created.

PPE_Selection_Workflow start Start: Handling This compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes end_ppe Proceed with Handling outside_hood->end_ppe No respirator->end_ppe

Caption: PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_operational Operational Plan cluster_disposal Disposal Plan risk_assessment 1. Conduct Risk Assessment don_ppe 2. Don Required PPE risk_assessment->don_ppe weigh_dissolve 3. Weigh and Dissolve in Fume Hood don_ppe->weigh_dissolve react 4. Perform Reaction in Fume Hood weigh_dissolve->react decontaminate 5. Decontaminate Work Area react->decontaminate collect_waste 6. Collect Waste in Labeled Container decontaminate->collect_waste no_mixing 7. Do Not Mix with Other Waste collect_waste->no_mixing professional_disposal 8. Dispose via Licensed Service no_mixing->professional_disposal end_process End of Process professional_disposal->end_process

Caption: Operational and Disposal Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.